molecular formula C6H13NO2S B144229 S-Methyl-D-penicillamine CAS No. 29913-84-6

S-Methyl-D-penicillamine

Numéro de catalogue: B144229
Numéro CAS: 29913-84-6
Poids moléculaire: 163.24 g/mol
Clé InChI: XSMLYGQTOGLZDA-BYPYZUCNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

S-Methyl-D-penicillamine, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-3-methyl-3-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMLYGQTOGLZDA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184026
Record name D-Valine, 3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29913-84-6
Record name S-Methyl-D-penicillamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Valine, 3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

S-Methyl-D-penicillamine: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine is a significant metabolite of the well-known chelating agent D-penicillamine. While the parent compound, D-penicillamine, has a long history of clinical use in conditions such as Wilson's disease, cystinuria, and rheumatoid arthritis, the story of its S-methylated metabolite offers a focused lens into the metabolic pathways of thiol-containing drugs. This technical guide provides an in-depth exploration of the historical context of this compound research, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the core metabolic processes.

Historical Context: From Penicillin Byproduct to a Focus of Metabolic Research

The journey of this compound is intrinsically linked to its parent compound. D-penicillamine was first identified as a degradation product of penicillin.[1] Its therapeutic potential was later recognized, and it was first used in the treatment of Wilson's disease in 1956 by John Walshe.[1][2]

The specific investigation into the metabolism of D-penicillamine led to the discovery of its S-methylated form. In 1976, a pivotal study by Perrett, Sneddon, and Stephens identified and isolated this compound from the urine of patients with cystinuria and rheumatoid arthritis who were undergoing treatment with D-penicillamine.[3] This discovery marked the formal entry of this compound into the scientific literature as a key metabolite.

Subsequent research in the 1980s began to unravel the enzymatic processes behind its formation. A notable 1985 study by Keith et al. demonstrated the in-vitro S-methylation of D-penicillamine by a thiol methyltransferase found in human erythrocyte membranes.[4] This research provided the first quantitative look at the kinetics of this metabolic step.

The 1990s saw further investigation into the in-vivo relevance of this metabolic pathway. A 1994 study by Peters et al. examined the metabolism of D-penicillamine in patients with neurodegenerative diseases, providing valuable data on the urinary excretion of this compound and correlating it with in-vitro enzyme activity.[5]

While the historical record is clear on its discovery as a metabolite, information regarding the deliberate synthesis of this compound for dedicated pharmacological studies is less prominent in the early literature. The majority of early research focused on its role as an indicator of D-penicillamine metabolism rather than as a therapeutic agent in its own right.

Quantitative Data from Early Research

The following tables summarize key quantitative findings from foundational studies on this compound.

Table 1: In Vitro S-Methylation of D- and L-penicillamine by Human Erythrocyte Membrane Thiol Methyltransferase (Keith et al., 1985) [4]

SubstrateApparent Michaelis Constant (Km) (mM)Maximum Velocity (Vmax) (pmol/mg protein/hr)
D-penicillamine7.53Not explicitly stated as a numerical value in the abstract, but the Vmax for L-penicillamine was reported to be over 2.5 times greater than for D-penicillamine.
L-penicillamine7.27>2.5x the Vmax of D-penicillamine

Table 2: Urinary Excretion of this compound following a 125 mg Oral Dose of D-penicillamine (Peters et al., 1994) [5]

Patient GroupMedian Increase in this compound Excretion Compared to Controls
Parkinson's Disease177%
Motor Neurone Disease209%

Experimental Protocols

Isolation and Identification of this compound (Adapted from Perrett, Sneddon, and Stephens, 1976)

This protocol outlines the general steps for the isolation and identification of this compound from patient urine.

  • Sample Collection: Urine samples were collected from patients with cystinuria and rheumatoid arthritis who were receiving D-penicillamine therapy.

  • Chromatographic Separation: The urine samples were subjected to ion-exchange chromatography to separate the various amino acid and metabolite components.

  • Desalting: The fractions containing the putative this compound were desalted to remove interfering ions.

  • High-Voltage Electrophoresis: The desalted fractions were then analyzed by high-voltage paper electrophoresis to further purify the compound of interest.

  • Mass Spectrometry: The purified compound was analyzed by mass spectrometry to determine its molecular weight and fragmentation pattern, confirming its identity as this compound.

In Vitro S-Methylation of D-penicillamine (Adapted from Keith et al., 1985)

This protocol describes the key steps in the in-vitro assay for the S-methylation of D-penicillamine.

  • Enzyme Preparation: Human red blood cell (RBC) membranes were prepared to serve as the source of the thiol methyltransferase enzyme.

  • Reaction Mixture: The reaction mixture contained the RBC membrane preparation, D-penicillamine as the substrate, and a methyl donor (S-adenosyl-L-methionine).

  • Incubation: The reaction mixture was incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination: The enzymatic reaction was stopped, typically by the addition of an acid.

  • Product Quantification: The amount of this compound produced was quantified using high-performance liquid chromatography (HPLC).

  • Kinetic Analysis: By varying the concentration of D-penicillamine and measuring the initial reaction rates, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined.

Visualizations

Signaling Pathways and Experimental Workflows

D_Penicillamine_Metabolism D_Pen D-penicillamine S_Methyl_D_Pen This compound D_Pen->S_Methyl_D_Pen Thiol Methyltransferase Disulfides Disulfides (e.g., with cysteine) D_Pen->Disulfides Oxidation Excretion Urinary Excretion S_Methyl_D_Pen->Excretion Disulfides->Excretion

Caption: Metabolic pathway of D-penicillamine.

In_Vitro_S_Methylation_Workflow start Start prep_enzyme Prepare RBC Membrane (Enzyme Source) start->prep_enzyme prep_reaction Prepare Reaction Mixture (D-penicillamine, Methyl Donor) start->prep_reaction incubate Incubate at 37°C prep_enzyme->incubate prep_reaction->incubate terminate Terminate Reaction incubate->terminate hplc Quantify Product by HPLC terminate->hplc analysis Kinetic Analysis (Km, Vmax) hplc->analysis end End analysis->end

Caption: In Vitro S-Methylation Experimental Workflow.

Conclusion

The historical research into this compound provides a classic example of how the study of drug metabolism can illuminate broader physiological processes. From its initial discovery as a urinary metabolite to the detailed in-vitro characterization of its enzymatic formation, the investigation of this compound has been crucial to understanding the biotransformation of D-penicillamine. While its own pharmacological profile has not been the primary focus of historical research, its role as a key metabolite remains a cornerstone in the comprehensive understanding of D-penicillamine's action and disposition in the body. Future research may yet uncover unique biological activities of this S-methylated compound, opening new avenues for therapeutic development.

References

S-Methyl-D-penicillamine: A Comprehensive Biochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine is a key metabolite of the therapeutic agent D-penicillamine. D-penicillamine is a chelating agent and immunomodulator used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2][3] The biological activity and disposition of D-penicillamine are influenced by its metabolic fate, with S-methylation representing a significant pathway. This technical guide provides an in-depth overview of the biochemical properties of this compound, focusing on its formation, physicochemical characteristics, and analytical determination. While much of the available research focuses on the parent compound, this document consolidates the direct and inferred properties of its S-methylated metabolite.

Physicochemical Properties

This compound, systematically named 3-(methylthio)-D-valine, is a derivative of the amino acid valine.[4] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C6H13NO2S[4]
Molecular Weight 163.2 g/mol [4]
Formal Name 3-(methylthio)-D-valine[4]
CAS Number 29913-84-6[4]
Solubility DMF: 3 mg/mL; DMSO: 5 mg/mL; Ethanol: 5 mg/mL; PBS (pH 7.2): 3 mg/mL[4]
Physical Form Solid[4]
Storage Temperature -20°C[4]
Stability ≥ 4 years (under specified storage)[4]

Biochemical Formation and Metabolism

This compound is formed in the body through the enzymatic S-methylation of D-penicillamine. This reaction is catalyzed by the enzyme thiol methyltransferase (TMT).[4][5]

Enzymatic Synthesis of this compound

The formation of this compound is a crucial step in the metabolism of D-penicillamine.[1][6] This biotransformation is carried out by thiol methyltransferase, which is present in human erythrocyte membranes.[5]

Enzyme Kinetics of D-penicillamine S-methylation

The following table summarizes the Michaelis-Menten constants for the S-methylation of D- and L-penicillamine by human erythrocyte membrane thiol methyltransferase.

SubstrateApparent Michaelis Constant (Km)
D-penicillamine 7.53 mM
L-penicillamine 7.27 mM
[Source: Drug Metab Dispos. 1985 Nov-Dec;13(6):669-76][5]

It is noteworthy that while the Km values for D- and L-penicillamine are similar, the Vmax for the L-isomer is more than 2.5 times greater than that for the D-isomer, indicating a difference in the maximal rate of methylation.[5]

Further metabolism of this compound can occur through oxidation to its corresponding sulfoxide (B87167) and sulfone derivatives.[6]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not extensively documented in the available literature. However, based on methods for the parent compound and its metabolites, the following protocols can be adapted.

Protocol 1: In Vitro S-methylation of D-penicillamine

This protocol is adapted from studies on thiol methyltransferase activity in human red blood cell membranes.[5]

Objective: To demonstrate the in vitro formation of this compound from D-penicillamine.

Materials:

  • Human red blood cell (RBC) membranes (prepared by hypotonic lysis)

  • D-penicillamine

  • S-adenosyl-L-methionine (SAM), [methyl-14C]- or [methyl-3H]-labeled for radiometric assay

  • Phosphate (B84403) buffer (pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Prepare a reaction mixture containing phosphate buffer, D-penicillamine at a desired concentration (e.g., near the Km of 7.53 mM), and RBC membrane preparation.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding radiolabeled SAM.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a stopping solution (e.g., perchloric acid).

  • Extract the methylated product, this compound, using an appropriate organic solvent.

  • Quantify the amount of radiolabeled this compound formed using a liquid scintillation counter.

  • Enzyme activity can be expressed as pmol or nmol of product formed per mg of protein per minute.

Protocol 2: Quantitative Analysis of this compound in Urine

This protocol is based on HPLC methods used for the analysis of D-penicillamine and its metabolites in biological fluids.[7][8][9]

Objective: To quantify the concentration of this compound in urine samples.

Materials:

  • Urine sample from a subject administered D-penicillamine

  • This compound standard

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., electrochemical or fluorescence detector after derivatization)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer)

  • Derivatizing agent (if using a fluorescence detector, e.g., N-(1-pyrenyl)maleimide for the parent thiol compound)

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples.

    • Centrifuge to remove any particulate matter.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte. The exact procedure will need to be optimized.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Elute the components using an optimized mobile phase gradient.

    • Detect this compound based on its retention time, which is determined by injecting a pure standard.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the this compound standard.

    • Determine the concentration of this compound in the urine sample by comparing its peak area or height to the standard curve.

Signaling Pathways and Biological Activity

Currently, there is a lack of direct evidence from the reviewed literature to suggest that this compound independently modulates specific signaling pathways. Its primary known biological role is as a metabolite of D-penicillamine. The well-documented immunomodulatory and chelating effects are attributed to the parent compound, which possesses a free sulfhydryl group that is absent in this compound.[1][10] Therefore, it is plausible that S-methylation represents a detoxification or inactivation pathway for D-penicillamine.

Visualizations

Metabolic Pathway of D-penicillamine

Metabolic_Pathway D_Penicillamine D-penicillamine S_Methyl_D_penicillamine This compound D_Penicillamine->S_Methyl_D_penicillamine Thiol Methyltransferase (TMT) + SAM Disulfides Disulfide Metabolites (e.g., with Cysteine) D_Penicillamine->Disulfides Disulfide Exchange Oxidized_Metabolites Sulfoxide and Sulfone Derivatives S_Methyl_D_penicillamine->Oxidized_Metabolites Oxidation

Caption: Metabolic fate of D-penicillamine.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Urine) Centrifugation Centrifugation Biological_Sample->Centrifugation Extraction Solid-Phase or Liquid-Liquid Extraction Centrifugation->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC Detection Detection (Electrochemical/Fluorescence) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Caption: Workflow for analyzing this compound.

Conclusion

This compound is a significant metabolite of D-penicillamine, formed via the action of thiol methyltransferase. While its own biological activity and direct impact on signaling pathways remain to be fully elucidated, understanding its formation and physicochemical properties is crucial for a complete picture of the pharmacokinetics and metabolism of D-penicillamine. The analytical methods, primarily based on HPLC, allow for its quantification in biological matrices, which is essential for pharmacokinetic and metabolism studies in drug development. Further research is warranted to explore any potential intrinsic biological activities of this S-methylated metabolite.

References

Synthesis of S-Methyl-D-penicillamine from D-penicillamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-D-penicillamine, a significant metabolite of the chelating agent D-penicillamine, plays a crucial role in understanding the parent drug's in vivo activity and metabolic fate. This technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, D-penicillamine. It details the chemical principles, experimental protocols, and analytical characterization of the synthesized compound. This document is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and drug development who require a reliable method for the preparation of this compound for use as an analytical standard or for further biological investigation.

Introduction

D-penicillamine ((2S)-2-amino-3-methyl-3-sulfanylbutanoic acid) is a pharmaceutical agent widely used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis. Its therapeutic efficacy is primarily attributed to its ability to chelate heavy metals and its immunomodulatory effects. In biological systems, D-penicillamine undergoes metabolic transformation, with one of the key pathways being the S-methylation of its thiol group to form this compound. This metabolite is formed by the action of the enzyme thiol methyltransferase.[1]

The availability of pure this compound is essential for a variety of research applications, including:

  • Pharmacokinetic and Metabolism Studies: To accurately quantify the metabolite in biological samples and understand the metabolic profile of D-penicillamine.

  • Analytical Method Development: As a reference standard for the validation of analytical methods used to monitor D-penicillamine and its metabolites.

  • Pharmacological and Toxicological Research: To investigate the biological activity and potential toxicity of the metabolite itself.

This guide focuses on the chemical synthesis of this compound, providing a foundational protocol for its laboratory-scale preparation.

Chemical Synthesis of this compound

The core of the synthesis of this compound from D-penicillamine is the S-alkylation of the thiol group. This nucleophilic substitution reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks a methylating agent.

Reaction Principle

The reaction proceeds via a standard SN2 mechanism. The thiol group (-SH) of D-penicillamine is weakly acidic and can be deprotonated by a suitable base to form a thiolate anion (-S⁻). This thiolate is a potent nucleophile that readily reacts with a methylating agent, such as methyl iodide (CH₃I), to form a thioether bond.

Reaction Scheme:

To facilitate the reaction and prevent unwanted side reactions, such as N-methylation of the amino group, it is crucial to control the reaction conditions, particularly the pH. Performing the reaction under basic conditions favors the formation of the thiolate anion.

Experimental Protocol

This protocol is a generalized procedure based on standard methylation techniques for thiol-containing amino acids. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials:

  • D-penicillamine

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (B78521) (NaOH) or another suitable base

  • Methanol (or another suitable solvent)

  • Hydrochloric acid (HCl) for pH adjustment

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

  • pH meter or pH paper

  • Rotary evaporator

  • Equipment for purification (e.g., recrystallization apparatus, chromatography system)

Procedure:

  • Dissolution: Dissolve a known quantity of D-penicillamine in an appropriate solvent, such as a mixture of water and methanol, in a round-bottom flask.

  • Basification: While stirring, carefully add a solution of sodium hydroxide (e.g., 1 M NaOH) dropwise to the D-penicillamine solution. Monitor the pH and adjust it to a basic range (typically pH 9-10) to ensure the formation of the thiolate anion.

  • Addition of Methylating Agent: Add a molar excess (typically 1.1 to 1.5 equivalents) of methyl iodide to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction time can vary, but it is typically monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Neutralization: Once the reaction is complete, quench any remaining methyl iodide by adding a small amount of a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution). Carefully neutralize the reaction mixture by adding a dilute acid solution (e.g., 1 M HCl) to a pH of approximately 7.

  • Solvent Removal: Remove the solvent from the reaction mixture using a rotary evaporator.

  • Purification: The crude product can be purified by various methods. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common technique. Alternatively, column chromatography can be employed for higher purity.

  • Drying: Dry the purified this compound product under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₁₃NO₂S, MW: 163.24 g/mol ).[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the S-methyl group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point Determination: To compare with literature values for this compound.

Data Presentation

ParameterD-penicillamineThis compound
Molecular Formula C₅H₁₁NO₂SC₆H₁₃NO₂S
Molecular Weight 149.21 g/mol 163.24 g/mol [2][3][4]
CAS Number 52-67-529913-84-6[2][5][6]
Appearance White crystalline solidWhite to off-white solid
Key Functional Groups Thiol (-SH), Amine (-NH₂), Carboxylic Acid (-COOH)Thioether (-SCH₃), Amine (-NH₂), Carboxylic Acid (-COOH)

Experimental Workflow and Logical Relationships

The synthesis of this compound from D-penicillamine follows a logical progression of steps, which can be visualized as a workflow.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product cluster_analysis Analysis D_Pen D-penicillamine Dissolve Dissolution in Solvent D_Pen->Dissolve 1. Basify Basification (pH 9-10) [Thiolate Formation] Dissolve->Basify 2. Methylate Addition of CH₃I [S-Methylation] Basify->Methylate 3. Quench_Neutralize Quenching & Neutralization Methylate->Quench_Neutralize 4. Solvent_Removal Solvent Removal Quench_Neutralize->Solvent_Removal 5. Purify Purification (Recrystallization/Chromatography) Solvent_Removal->Purify 6. S_Methyl_D_Pen This compound Purify->S_Methyl_D_Pen 7. Characterization Characterization (MS, NMR, HPLC) S_Methyl_D_Pen->Characterization Verification

Figure 1: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from D-penicillamine is a straightforward S-alkylation reaction that can be readily performed in a standard laboratory setting. Careful control of pH is essential to ensure the selective methylation of the thiol group. The availability of a reliable synthetic protocol, as outlined in this guide, is crucial for researchers who require this metabolite for analytical, pharmacokinetic, or pharmacological studies. The characterization of the final product using modern analytical techniques is a critical step to ensure its identity and purity for its intended application. This guide provides the necessary foundational information for the successful synthesis and verification of this compound.

References

In Vitro Synthesis of S-Methyl-D-penicillamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-D-penicillamine, the S-methylated metabolite of the chelating agent D-penicillamine, is of interest in pharmacological and metabolic studies. While it is readily formed in vivo and in cellular systems through enzymatic pathways, this guide focuses on the available methods for its in vitro synthesis. This document provides a detailed overview of the enzymatic synthesis of this compound. Due to the limited availability of direct chemical synthesis protocols for this compound in peer-reviewed literature, this guide also provides a comprehensive, related procedure for the synthesis of D-penicillamine methyl ester hydrochloride, an esterified derivative of D-penicillamine. This technical paper includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate understanding and replication.

Introduction

D-penicillamine is a trifunctional amino acid characterized by the presence of a thiol group, an amino group, and a carboxyl group.[1] Its chemical reactivity is largely dictated by these functional moieties.[2] this compound is a significant metabolite of D-penicillamine, formed via S-methylation.[3] This metabolic conversion is catalyzed by the enzyme thiol methyltransferase and can be replicated in in vitro settings using cellular components.[4]

This guide outlines the methodologies for the in vitro synthesis of this compound, primarily focusing on the enzymatic approach. Additionally, a detailed protocol for the chemical synthesis of D-penicillamine methyl ester is presented to provide a relevant, albeit different, synthetic pathway involving D-penicillamine.

Enzymatic Synthesis of this compound

The in vitro synthesis of this compound is achieved through the enzymatic action of thiol methyltransferase, an enzyme present in various tissues, including red blood cell membranes.[4][5] This process involves the transfer of a methyl group from a methyl donor, typically S-adenosyl-L-methionine (SAM), to the thiol group of D-penicillamine.

Experimental Protocol

The following protocol is based on the methodology for the S-methylation of D-penicillamine by human erythrocyte membrane thiol methyltransferase.[5]

Materials:

  • D-penicillamine

  • S-adenosyl-L-methionine (SAM)

  • Human red blood cell (RBC) membrane preparation (as a source of thiol methyltransferase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Reagents for quenching the reaction and for product analysis (e.g., perchloric acid, HPLC reagents)

Procedure:

  • Prepare a reaction mixture containing D-penicillamine and SAM in a phosphate buffer (pH 7.4).

  • Initiate the reaction by adding the human RBC membrane preparation.

  • Incubate the reaction mixture at 37°C for a specified duration.

  • Terminate the reaction by adding a quenching agent, such as perchloric acid.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the presence and quantity of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following table summarizes typical quantitative parameters for the enzymatic synthesis of this compound.

ParameterValueReference
Substrate ConcentrationVaries (e.g., micromolar range)[5]
Enzyme SourceHuman Red Blood Cell Membranes[5]
Methyl DonorS-adenosyl-L-methionine (SAM)[5]
Incubation Temperature37°C[5]
pH7.4[5]
Analytical MethodHigh-Performance Liquid Chromatography (HPLC)[5]

Signaling Pathway Diagram

Enzymatic_Synthesis Enzymatic Synthesis of this compound D_Penicillamine D-penicillamine Thiol_Methyltransferase Thiol Methyltransferase (from RBC membranes) D_Penicillamine->Thiol_Methyltransferase S_Adenosyl_Methionine S-adenosyl-L-methionine (SAM) S_Adenosyl_Methionine->Thiol_Methyltransferase S_Methyl_D_penicillamine This compound Thiol_Methyltransferase->S_Methyl_D_penicillamine S_Adenosyl_Homocysteine S-adenosyl-L-homocysteine (SAH) Thiol_Methyltransferase->S_Adenosyl_Homocysteine

Caption: Enzymatic conversion of D-penicillamine to this compound.

Chemical Synthesis of D-penicillamine Methyl Ester Hydrochloride

While not the S-methylated product, the synthesis of D-penicillamine methyl ester represents a relevant in vitro chemical modification of D-penicillamine. This process involves the esterification of the carboxyl group of D-penicillamine.

Experimental Protocol

The following protocol is for the synthesis of D-penicillamine methyl ester hydrochloride.

Materials:

Procedure:

  • In an ice-cooled 250 ml round bottom flask, combine 100 ml of methanol and 5 g of D-penicillamine powder.

  • Slowly add 25 ml of thionyl chloride from a burette to the mixture.

  • Allow the mixture to react for 4 days at room temperature.

  • Every second day, add an additional 5 ml of thionyl chloride.

  • At the end of the 4th day, reflux the reaction mixture for 2-3 hours to remove excess thionyl chloride and soluble gases.

  • Reduce the volume of the reaction mixture to approximately 30 ml in a vacuum.

  • Precipitate the product with ether.

  • Recrystallize the product using a methanol/ether mixture.

Quantitative Data
ParameterValueReference
Starting Material5 g D-penicillamine powder
Reagents100 ml Methanol, 35 ml Thionyl chloride (total)
Reaction Time4 days at room temperature, followed by 2-3 hours reflux
Yield75%
Purification MethodPrecipitation with ether, recrystallization from methanol/ether

Experimental Workflow Diagram

Chemical_Synthesis_Workflow Workflow for D-penicillamine Methyl Ester Synthesis cluster_reaction Reaction Setup cluster_workup Product Isolation and Purification Start Combine D-penicillamine and Methanol in an ice-cooled flask Add_SOCl2 Slowly add Thionyl Chloride Start->Add_SOCl2 React_RT React at Room Temperature for 4 days Add_SOCl2->React_RT Add_More_SOCl2 Add additional Thionyl Chloride every 2 days React_RT->Add_More_SOCl2 Reflux Reflux for 2-3 hours React_RT->Reflux Add_More_SOCl2->React_RT Concentrate Reduce volume in vacuum Reflux->Concentrate Precipitate Precipitate with Ether Concentrate->Precipitate Recrystallize Recrystallize from Methanol/Ether Precipitate->Recrystallize Final_Product D-penicillamine Methyl Ester Hydrochloride Recrystallize->Final_Product

Caption: Step-by-step workflow for the synthesis of D-penicillamine methyl ester.

Conclusion

This technical guide provides a detailed overview of the available in vitro methods related to the synthesis of this compound. The primary route for obtaining this compound is through enzymatic S-methylation, a process that can be replicated in a laboratory setting using appropriate enzyme sources. While a direct chemical synthesis protocol for this compound is not readily found in the surveyed literature, a robust protocol for a related derivative, D-penicillamine methyl ester, is provided. The experimental details, quantitative data, and visual diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development. Further research into the chemical S-methylation of D-penicillamine could provide alternative synthetic routes to this important metabolite.

References

Enzymatic Formation of S-Methyl-D-penicillamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-D-penicillamine is a significant metabolite of the therapeutic agent D-penicillamine, a drug utilized in the treatment of Wilson's disease and rheumatoid arthritis. The formation of this metabolite is catalyzed by the enzyme thiol S-methyltransferase (TMT), a key enzyme in the biotransformation of various sulfhydryl-containing compounds. This technical guide provides an in-depth overview of the enzymatic formation of this compound, including a summary of kinetic data, detailed experimental protocols for its in vitro synthesis, and a visualization of its metabolic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, enzyme kinetics, and the development of therapeutic agents.

Introduction

D-penicillamine, a chelating agent, undergoes several metabolic transformations in the body, one of which is S-methylation to form this compound.[1][2] This reaction is of considerable interest in understanding the drug's overall pharmacokinetic and pharmacodynamic profile. The enzyme responsible for this biotransformation is thiol S-methyltransferase (TMT), which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[3][4] The S-methylation of D-penicillamine can influence its therapeutic efficacy and potential side effects. This compound can be further oxidized to its sulfoxide (B87167) and sulfone derivatives.[5]

Quantitative Data

The enzymatic reaction of D-penicillamine S-methylation by human erythrocyte membrane thiol methyltransferase has been characterized, and the following kinetic parameters have been reported.

SubstrateApparent Michaelis Constant (Km)Maximum Velocity (Vmax)Source
D-penicillamine7.53 mM-[3]
L-penicillamine7.27 mM>2.5 times that of D-penicillamine[3]

Note: The Vmax for D-penicillamine was not explicitly quantified in the cited source but was used as a reference for the Vmax of L-penicillamine.

Experimental Protocols

Expression and Purification of Recombinant Human Thiol S-Methyltransferase (TMT)

This protocol describes the expression of recombinant human TMT in E. coli and its subsequent purification, adapted from general protocols for methyltransferase expression.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human TMT gene (e.g., pET vector with an N-terminal His-tag)

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE analysis reagents

Procedure:

  • Transform the expression vector into a competent E. coli expression strain.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into a starter culture of LB broth with the antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-18 hours.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged TMT with elution buffer.

  • Collect the fractions and analyze by SDS-PAGE to confirm the purity of the enzyme.

  • Pool the fractions containing the purified TMT and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

  • Determine the protein concentration and store the purified enzyme at -80°C.

Enzymatic Synthesis of this compound

This protocol outlines the in vitro enzymatic reaction for the S-methylation of D-penicillamine using purified recombinant TMT.

Materials:

  • Purified recombinant human Thiol S-Methyltransferase (TMT)

  • D-penicillamine

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Quenching solution (e.g., 10% trichloroacetic acid)

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube containing:

    • Reaction buffer

    • D-penicillamine (final concentration, e.g., 1-10 mM)

    • SAM (final concentration, e.g., 0.1-1 mM)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified TMT enzyme to a final concentration of, for example, 1-5 µg/mL.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically.

  • Terminate the reaction by adding an equal volume of quenching solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Collect the supernatant for analysis and purification of this compound.

Purification and Analysis of this compound

This protocol describes the purification of the synthesized this compound from the reaction mixture using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Supernatant from the enzymatic reaction

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Reversed-phase C18 HPLC column

  • Mobile phase A: e.g., 0.1% formic acid in water

  • Mobile phase B: e.g., 0.1% formic acid in acetonitrile

  • This compound standard

Procedure:

  • Filter the supernatant from the enzymatic reaction through a 0.22 µm filter.

  • Inject the filtered sample onto the HPLC system.

  • Separate the components using a suitable gradient of mobile phase A and B. For example, a linear gradient from 0% to 50% B over 20 minutes.

  • Monitor the elution of compounds using the detector. This compound can be detected by its mass or by UV absorbance if a suitable chromophore is present or after derivatization.

  • Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.

  • Collect the fractions containing the purified this compound.

  • The concentration and purity of the collected product can be determined by analytical HPLC or other suitable methods.

Visualization of Metabolic Pathway

The following diagrams illustrate the enzymatic formation of this compound and the overall workflow.

Enzymatic_Formation_of_S_Methyl_D_penicillamine D_pen D-penicillamine TMT Thiol S-methyltransferase (TMT) D_pen->TMT SAM S-adenosyl-L-methionine (SAM) SAM->TMT SAH S-adenosyl-L-homocysteine (SAH) TMT->SAH S_Methyl_D_pen This compound TMT->S_Methyl_D_pen

Caption: Enzymatic S-methylation of D-penicillamine.

Experimental_Workflow cluster_Expression Enzyme Production cluster_Synthesis Enzymatic Synthesis cluster_Analysis Product Purification and Analysis Transformation Transformation of E. coli Culture Cell Culture and Induction Transformation->Culture Harvest Cell Harvesting and Lysis Culture->Harvest Purification Affinity Chromatography (Ni-NTA) Harvest->Purification Reaction Enzymatic Reaction with D-penicillamine and SAM Purification->Reaction Quenching Reaction Quenching Reaction->Quenching HPLC HPLC Purification Quenching->HPLC Analysis Analysis of This compound HPLC->Analysis

Caption: Experimental workflow for enzymatic synthesis.

Conclusion

This technical guide provides a comprehensive overview of the enzymatic formation of this compound, a key metabolite of D-penicillamine. The provided kinetic data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers in pharmacology, biochemistry, and drug development. Further research into the specific isoforms of TMT involved and their tissue distribution will enhance our understanding of D-penicillamine metabolism and its clinical implications.

References

The Enzymatic S-Methylation of D-Penicillamine: A Technical Guide on the Role of Thiol Methyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-penicillamine, a chelating agent and disease-modifying antirheumatic drug (DMARD), undergoes metabolic transformation through various pathways, including S-methylation, to form S-Methyl-D-penicillamine. This biotransformation is primarily catalyzed by the enzyme thiol methyltransferase (TMT). This technical guide provides an in-depth exploration of the role of TMT in the formation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways and workflows. Understanding this metabolic process is crucial for comprehending the pharmacokinetics, efficacy, and potential drug interactions of D-penicillamine.

Introduction

D-penicillamine is a synthetic dimethylated analogue of the amino acid cysteine.[1] Its therapeutic applications are diverse, ranging from the treatment of Wilson's disease, a disorder of copper metabolism, to rheumatoid arthritis and cystinuria.[2][3] The metabolism of D-penicillamine is complex, involving the formation of disulfides and S-methylated conjugates.[4] The S-methylation pathway, leading to the formation of this compound, is a significant route of biotransformation catalyzed by thiol methyltransferases (TMTs).[4][5] This guide focuses on the enzymatic kinetics, key enzymes involved, and the experimental methodologies used to study this specific metabolic reaction.

The Role of Thiol Methyltransferase (TMT)

Thiol methyltransferase (TMT) is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a thiol-containing substrate, such as D-penicillamine.[6] This enzymatic reaction results in the formation of the S-methylated metabolite and S-adenosyl-L-homocysteine (SAH).

Enzymatic Reaction

The S-methylation of D-penicillamine by TMT can be represented by the following reaction:

D-Penicillamine + S-Adenosyl-L-methionine ---(Thiol Methyltransferase)--> this compound + S-Adenosyl-L-homocysteine

G cluster_reactants Reactants cluster_products Products D-Penicillamine D-Penicillamine This compound This compound D-Penicillamine->this compound Thiol Methyltransferase SAM S-Adenosyl-L-methionine SAH S-Adenosyl-L-homocysteine SAM->SAH Methyl Group Transfer

Key Enzymes Involved

Studies have identified TMT activity in various tissues, with human red blood cell (RBC) membranes being a significant site for the S-methylation of D-penicillamine.[5] More recently, specific microsomal TMTs, namely methyltransferase-like protein 7A (METTL7A or TMT1A) and methyltransferase-like protein 7B (METTL7B or TMT1B), have been identified as key enzymes responsible for the S-methylation of various thiol-containing drugs.[7] While their specific kinetic parameters with D-penicillamine are not yet fully elucidated, their established role in metabolizing other thiol drugs suggests their involvement in D-penicillamine metabolism.

The role of another important methyltransferase, thiopurine methyltransferase (TPMT), in the S-methylation of D-penicillamine is less clear. TPMT is primarily known for its role in the metabolism of thiopurine drugs.[8] While both TMT and TPMT catalyze S-methylation, they exhibit different substrate specificities, and there is currently no direct evidence to suggest that TPMT significantly contributes to the formation of this compound.[9]

Quantitative Data on Enzyme Kinetics

The enzymatic S-methylation of D-penicillamine by human erythrocyte membrane TMT has been characterized by Michaelis-Menten kinetics. The apparent Michaelis constant (Km) provides an indication of the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), reflecting the enzyme's affinity for the substrate.

SubstrateApparent Michaelis Constant (Km)Maximum Velocity (Vmax)Enzyme Source
D-Penicillamine 7.53 mMNot explicitly stated, but noted to be less than half that of L-penicillamine[2]Human Erythrocyte Membrane Thiol Methyltransferase
L-Penicillamine 7.27 mM>2.5 times the Vmax of D-penicillamine[2]Human Erythrocyte Membrane Thiol Methyltransferase

Experimental Protocols

The study of TMT activity and the formation of this compound involves specific in vitro assays and analytical techniques.

In Vitro Thiol Methyltransferase Assay

This protocol outlines a general procedure for measuring the S-methylation of D-penicillamine in a sample, such as human erythrocyte membranes.

Materials:

  • D-penicillamine solution

  • S-adenosyl-L-methionine (SAM) solution (containing a tracer amount of [methyl-³H]SAM for radiochemical detection)

  • Enzyme preparation (e.g., human erythrocyte membrane suspension)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Stopping solution (e.g., perchloric acid)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the buffer solution, D-penicillamine solution (at various concentrations for kinetic studies), and the enzyme preparation.

  • Pre-incubation: Incubate the mixture for a short period at 37°C to allow for temperature equilibration.

  • Initiation of Reaction: Add the SAM solution (containing [methyl-³H]SAM) to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding the stopping solution (e.g., perchloric acid).

  • Extraction of Methylated Product: Add a non-polar organic solvent (e.g., a mixture of isoamyl alcohol and toluene) to the tube, vortex thoroughly, and centrifuge to separate the phases. The methylated product, this compound, will be extracted into the organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of this compound formed.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, D-Penicillamine, Enzyme) B Pre-incubate at 37°C A->B C Initiate with SAM ([methyl-³H]SAM) B->C D Incubate at 37°C C->D E Terminate with Perchloric Acid D->E F Extract with Organic Solvent E->F G Measure Radioactivity (Liquid Scintillation) F->G

HPLC Analysis of this compound

High-performance liquid chromatography (HPLC) can be used for the separation and quantification of this compound from biological samples or in vitro reaction mixtures.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a suitable detector (e.g., UV or fluorescence detector after derivatization).

  • Column: A reverse-phase C18 column is typically used.[5]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Direct UV detection of this compound can be challenging due to its low chromophore activity. Therefore, pre- or post-column derivatization with a fluorescent tag is often employed to enhance sensitivity.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a synthetic this compound standard.

Conclusion

The S-methylation of D-penicillamine, catalyzed by thiol methyltransferases, is a key metabolic pathway that influences the drug's pharmacokinetic profile. Human erythrocyte membrane TMT has been shown to perform this conversion, and the microsomal enzymes METTL7A and METTL7B are also likely contributors. Further research is warranted to fully elucidate the specific kinetic parameters of these individual enzymes with D-penicillamine and to definitively clarify the role, if any, of TPMT in its metabolism. The experimental protocols outlined in this guide provide a framework for researchers to investigate this important biotransformation reaction, contributing to a more comprehensive understanding of D-penicillamine's action and metabolism in the body. This knowledge is essential for optimizing therapeutic strategies and minimizing potential adverse effects in clinical practice.

References

S-Methyl-D-penicillamine: A Technical Overview of its Metabolism and Postulated Cellular Actions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Methyl-D-penicillamine is a primary metabolite of the well-characterized chelating agent D-penicillamine. While the mechanism of action of D-penicillamine has been extensively studied, research specifically investigating the direct cellular and molecular effects of this compound is limited. This technical guide synthesizes the current understanding of this compound, focusing on its formation, detection, and hypothesized mechanisms of action based on its chemical nature and the known properties of its parent compound. This document aims to provide a comprehensive resource for researchers and professionals in drug development by highlighting both what is known and the existing gaps in the scientific literature, thereby identifying areas for future investigation.

Introduction

D-penicillamine is a disease-modifying antirheumatic drug (DMARD) and a chelating agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1] Its therapeutic and toxic effects are attributed to its thiol group, which is involved in metal chelation, disulfide exchange, and interaction with various biological molecules. Once administered, D-penicillamine undergoes metabolism, with one of the key pathways being S-methylation to form this compound.[2] Understanding the biological activity of this metabolite is crucial for a complete picture of D-penicillamine's pharmacology and toxicology.

Metabolism of D-penicillamine to this compound

The primary pathway for the formation of this compound is the enzymatic S-methylation of the thiol group of D-penicillamine. This reaction is catalyzed by the enzyme thiol methyltransferase.[3]

Experimental Protocol: In Vitro S-methylation of D-penicillamine

This protocol is adapted from studies on thiol methyltransferase activity in human erythrocyte membranes.[3]

Objective: To measure the in vitro formation of this compound from D-penicillamine.

Materials:

  • Human erythrocyte membranes (ghosts)

  • D-penicillamine

  • S-adenosyl-L-methionine (SAMe) - methyl donor

  • Phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV or electrochemical detector

Procedure:

  • Prepare erythrocyte membranes from whole blood by hypotonic lysis.

  • Resuspend the erythrocyte membranes in phosphate buffer.

  • Set up reaction mixtures containing erythrocyte membranes, D-penicillamine at various concentrations, and SAMe.

  • Include control reactions without D-penicillamine (blank) and without enzyme (negative control).

  • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the presence of this compound using a validated HPLC method.

Data Analysis:

  • Quantify the amount of this compound produced by comparing the peak area to a standard curve.

  • Determine the enzyme kinetics (Km and Vmax) by measuring the rate of formation of this compound at varying concentrations of D-penicillamine.

Postulated Mechanisms of Action of this compound

Due to the limited direct research on this compound, its mechanisms of action are largely extrapolated from its chemical structure and the known activities of D-penicillamine. The methylation of the thiol group is expected to significantly alter its chemical reactivity.

Attenuated Copper Chelation

The primary mechanism of action of D-penicillamine in conditions like Wilson's disease is its ability to chelate excess copper.[4] This chelation is dependent on the free thiol group.

Hypothesis: S-methylation of the thiol group in D-penicillamine to form a thioether in this compound would likely abolish or significantly reduce its ability to chelate copper. This has important implications for the therapeutic efficacy of D-penicillamine, as S-methylation represents a potential inactivation pathway.

Experimental Workflow for Investigating Copper Chelation:

G cluster_0 In Vitro Chelation Assay Compound This compound or D-penicillamine Spectrophotometer UV-Vis Spectrophotometry Compound->Spectrophotometer Copper Cu(II) solution Copper->Spectrophotometer Analysis Analyze spectral shift to determine binding Spectrophotometer->Analysis

Caption: Workflow for assessing in vitro copper chelation.

Altered Impact on Oxidative Stress

D-penicillamine has a complex role in oxidative stress. In the presence of transition metals like copper, it can generate reactive oxygen species (ROS), such as hydrogen peroxide.[5] However, as a thiol-containing compound, it can also act as an antioxidant.

Hypothesis: The methylation of the thiol group would prevent this compound from participating in the redox cycling that generates ROS in the presence of copper. It would also lose its direct radical scavenging ability associated with the thiol group. This suggests that this compound may have a more limited or different impact on cellular redox status compared to its parent compound.

Signaling Pathway: Postulated Role in Oxidative Stress

G D_pen D-penicillamine ROS Reactive Oxygen Species (ROS) D_pen->ROS + Cu(II) Cu Cu(II) Cu->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage SMDP This compound SMDP->ROS X (Blocked)

Caption: Hypothesized difference in ROS generation.

Modified Immunomodulatory Effects

D-penicillamine is known to modulate immune responses, including inhibiting T-cell proliferation.[6] This effect is, in part, linked to the generation of hydrogen peroxide in the presence of copper.

Hypothesis: If this compound does not generate ROS, its immunomodulatory effects are likely to be significantly different from D-penicillamine. It may lack the T-cell inhibitory properties that are dependent on ROS production. However, the possibility of other, non-ROS-mediated interactions with immune cells cannot be ruled out and represents a key area for future research.

Quantitative Data

Currently, there is a lack of published quantitative data on the direct cellular effects of this compound. The available quantitative information primarily relates to its formation and excretion.

Table 1: In Vitro S-methylation of D-penicillamine by Human Erythrocyte Membrane Thiol Methyltransferase

Parameter Value Reference
Apparent Km 7.53 mM [3]

| Vmax | (Not specified relative to L-penicillamine) |[3] |

Table 2: Urinary Excretion of this compound

Population Median Excretion relative to Controls Reference
Parkinson's Disease Patients 177% higher [7]

| Motor Neurone Disease Patients | 209% higher |[7] |

Future Research Directions

The current body of knowledge on this compound is insufficient to fully understand its biological role. Future research should focus on:

  • Direct Cellular Effects: Investigating the effects of synthesized this compound on various cell lines to assess its cytotoxicity, and its impact on cell proliferation and signaling pathways.

  • Copper Chelation: Directly comparing the copper-binding affinity of this compound with that of D-penicillamine.

  • Oxidative Stress: Measuring the ability of this compound to induce or scavenge ROS in cellular models.

  • Immunomodulation: Assessing the effects of this compound on T-cell and other immune cell functions, such as cytokine production and proliferation.

  • In Vivo Studies: Administering this compound to animal models to study its pharmacokinetic profile and in vivo effects.

Conclusion

This compound is a significant metabolite of D-penicillamine. Based on its chemical structure, it is hypothesized that its biological activity is substantially different from its parent compound, particularly with respect to copper chelation and induction of oxidative stress. However, a significant gap exists in the literature regarding the direct cellular effects of this metabolite. The information and proposed experimental approaches in this guide are intended to provide a foundation for researchers to further investigate the role of this compound in the overall pharmacology of D-penicillamine. Filling these knowledge gaps will be essential for a more complete understanding of the therapeutic and adverse effects of this important drug.

References

Investigating the Biological Activity of S-Methyl-D-penicillamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-D-penicillamine is a primary metabolite of the well-characterized therapeutic agent D-penicillamine. While the biological activities of D-penicillamine as a chelating and immunomodulatory agent are extensively documented, the specific pharmacological and toxicological profile of this compound remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge on this compound, focusing on its metabolic pathway, and discusses the challenges and future directions for research into its intrinsic biological activity. The available data, primarily centered on its parent compound, are presented to provide context and a foundation for future investigations.

Introduction

D-penicillamine is a disease-modifying antirheumatic drug (DMARD) and a chelating agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1][2][3] Its therapeutic effects are attributed to its ability to chelate heavy metals, particularly copper, and to modulate the immune system.[2][3][4] Following administration, D-penicillamine undergoes metabolic transformation, with one of the identified metabolites being this compound.[2][5][6] Understanding the biological activity of this metabolite is crucial for a comprehensive understanding of the overall pharmacological and toxicological profile of D-penicillamine. However, direct studies on the independent effects of this compound are scarce. This guide aims to consolidate the existing information and provide a framework for future research.

Metabolism of D-penicillamine to this compound

The primary pathway for the formation of this compound from its parent compound, D-penicillamine, involves enzymatic S-methylation.

Experimental Protocol: In Vitro S-Methylation Assay

An established method to study the formation of this compound involves incubating D-penicillamine with human red blood cell (RBC) membranes, which are a rich source of the enzyme thiol methyltransferase.

  • Objective: To determine the kinetics of this compound formation.

  • Materials:

    • Human red blood cells (RBCs)

    • D-penicillamine and L-penicillamine

    • S-adenosyl-L-[methyl-14C]methionine (radiolabeled methyl donor)

    • Buffer solutions (e.g., phosphate (B84403) buffer)

    • Scintillation cocktail

    • Liquid scintillation counter

  • Methodology:

    • RBC Membrane Preparation: Isolate RBC membranes through lysis and centrifugation.

    • Incubation: Incubate the RBC membranes with varying concentrations of D- or L-penicillamine and a fixed concentration of S-adenosyl-L-[methyl-14C]methionine in a buffered solution at 37°C.

    • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).

    • Extraction: Extract the radiolabeled S-methylated product into an organic solvent.

    • Quantification: Measure the radioactivity of the extracted product using a liquid scintillation counter.

    • Data Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) from the substrate concentration-velocity data.[7]

Metabolic Pathway Diagram

Metabolism D_Pen D-penicillamine SMDP This compound D_Pen->SMDP S-adenosyl-L-methionine (Methyl donor) Enzyme Thiol methyltransferase (in RBC membranes) Enzyme->D_Pen

Figure 1: Metabolic conversion of D-penicillamine.

Quantitative Data

Direct quantitative data on the biological activity of this compound are not available in the reviewed literature. The following table summarizes the known kinetic parameters for its formation from D-penicillamine.

ParameterValueSubstrateEnzyme SourceReference
Apparent Km 7.53 mMD-penicillamineHuman RBC membrane[7]
Apparent Km 7.27 mML-penicillamineHuman RBC membrane[7]
Vmax (relative) LowerD-penicillamineHuman RBC membrane[7]
Vmax (relative) >2.5x higherL-penicillamineHuman RBC membrane[7]

Note: The Vmax for L-penicillamine was found to be more than 2.5 times greater than that for D-penicillamine, indicating a more rapid methylation of the L-isomer.[7]

Urinary excretion of this compound has been quantified in various patient populations, suggesting its potential role as a biomarker. A study reported significantly higher median levels of this compound excretion in the urine of patients with Parkinson's disease (177% higher) and Motor Neurone Disease (209% higher) compared to healthy controls following an oral dose of D-penicillamine.[8]

Biological Activity: Inferences and Hypotheses

Due to the lack of direct experimental evidence, the biological activity of this compound can only be inferred based on its chemical structure and the known activities of D-penicillamine.

Potential for Copper Chelation

The primary mechanism of action of D-penicillamine is its ability to chelate copper and other heavy metals.[2][4] This activity is dependent on the free sulfhydryl (-SH) group. In this compound, this sulfhydryl group is methylated (-SCH3). This chemical modification would likely abolish its ability to chelate copper, as the key functional group for metal binding is blocked.

Chelation cluster_DPen D-penicillamine cluster_SMDP This compound DPen Free Sulfhydryl (-SH) Copper Copper (Cu2+) DPen->Copper Chelation SMDP Methylated Sulfhydryl (-SCH3) NoCopper No Chelation

Figure 2: Hypothesized difference in chelation activity.
Immunomodulatory Effects

D-penicillamine exerts complex effects on the immune system, including the reduction of T-lymphocyte numbers and inhibition of macrophage function.[3][9] The sulfhydryl group is also implicated in these immunomodulatory actions. The methylation of this group in this compound could significantly alter or diminish these effects. However, without direct experimental testing, it is impossible to rule out any unforeseen immunomodulatory activity of the methylated metabolite.

Toxicology

The toxicity profile of this compound has not been independently studied. The toxicity of D-penicillamine is well-documented and includes a range of adverse effects from mild skin rashes to severe autoimmune disorders.[2][10] It has been suggested that patients who are poor sulfoxidizers may have an increased rate of immunologically mediated toxicity from penicillamine, and this compound can be further oxidized to a sulfoxide (B87167) or sulfone.[2][11] This suggests a potential link between the metabolism of this compound and the toxic side effects of the parent drug, but this remains an area for further investigation.

Future Research Directions

The biological activity of this compound represents a significant knowledge gap in the pharmacology of D-penicillamine. Future research should focus on:

  • Chemical Synthesis and Purification: Developing a robust method for the synthesis and purification of this compound to enable direct in vitro and in vivo studies.

  • In Vitro Activity Assays:

    • Chelation Studies: Directly assess the ability of this compound to bind copper and other heavy metals using techniques such as isothermal titration calorimetry or spectrophotometric assays.

    • Immunomodulation Assays: Investigate the effects of this compound on immune cell proliferation, cytokine production, and macrophage function using primary cell cultures and established immunological assays.

  • Toxicology Studies: Conduct in vitro cytotoxicity assays on various cell lines to determine the potential toxicity of this compound.

  • Pharmacokinetic Studies: Characterize the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, independent of D-penicillamine administration.

  • Signaling Pathway Analysis: Investigate the effects of this compound on key signaling pathways involved in inflammation and immune responses (e.g., NF-κB, MAPK pathways) using molecular biology techniques.

ResearchFlow Synthesis Synthesis & Purification InVitro In Vitro Activity Assays (Chelation, Immunomodulation) Synthesis->InVitro Tox Toxicology Studies Synthesis->Tox PK Pharmacokinetic Studies Synthesis->PK Signaling Signaling Pathway Analysis InVitro->Signaling Understanding Comprehensive Understanding of This compound Activity Tox->Understanding PK->Understanding Signaling->Understanding

Figure 3: Proposed workflow for future research.

Conclusion

This compound is a known metabolite of D-penicillamine, formed through the action of thiol methyltransferase. While its presence in biological fluids has been quantified, there is a profound lack of data on its intrinsic biological activity. Based on its chemical structure, it is hypothesized that this compound lacks the copper-chelating ability of its parent compound. Its immunomodulatory and toxicological profiles remain unknown. This guide highlights the necessity for dedicated research into the pharmacological effects of this compound to fully comprehend the clinical efficacy and safety of D-penicillamine therapy. The proposed future research directions provide a roadmap for elucidating the biological role of this understudied metabolite.

References

S-Methyl-D-penicillamine as a potential biomarker in metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine is a chelating agent and disease-modifying antirheumatic drug (DMARD) utilized in the treatment of various metabolic disorders, including Wilson's disease and cystinuria, as well as in rheumatoid arthritis. Its therapeutic efficacy is attributed to its ability to chelate heavy metals and form more soluble mixed disulfides with cystine. The metabolism of D-penicillamine is complex, involving the formation of several metabolites, among which S-Methyl-D-penicillamine is a unique product of biotransformation. This technical guide provides a comprehensive overview of this compound as a potential biomarker in metabolic studies, detailing its metabolic pathway, analytical methodologies for its quantification, and its potential clinical utility.

Metabolic Pathway of D-penicillamine and Formation of this compound

D-penicillamine undergoes several metabolic transformations in the body. The major routes of metabolism include the formation of disulfides, such as penicillamine (B1679230) disulfide and cysteine-penicillamine disulfide, and S-methylation to form this compound.[1] S-methylation is a crucial pathway in the biotransformation of various xenobiotics and endogenous compounds.[2]

The S-methylation of D-penicillamine is catalyzed by the enzyme thiol S-methyltransferase (TMT) .[3][4] More specifically, recent research has identified two enzymes responsible for this activity: methyltransferase-like protein 7A (METTL7A) and methyltransferase-like protein 7B (METTL7B) .[5][6] These enzymes transfer a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the thiol group of D-penicillamine, forming this compound and S-adenosyl-L-homocysteine (SAH).[3][4]

D_Penicillamine_Metabolism D_Pen D-Penicillamine SMDP This compound D_Pen->SMDP S-methylation Disulfides Disulfides (Penicillamine Disulfide, Cysteine-Penicillamine Disulfide) D_Pen->Disulfides Oxidation SAM S-adenosyl-L-methionine (SAM) TMT Thiol S-methyltransferase (METTL7A/B) SAM->TMT Methyl group donor SAH S-adenosyl-L-homocysteine (SAH) TMT->D_Pen TMT->SAH Product

Quantitative Data on this compound in Metabolic Studies

Limited quantitative data is available specifically for this compound in various metabolic diseases. However, studies have shown its potential as a biomarker in certain conditions.

One study investigated the metabolism of D-penicillamine in patients with neurodegenerative diseases.[7] After oral administration of 125 mg of D-penicillamine, urinary levels of this compound were significantly higher in patients with Parkinson's Disease and Motor Neurone Disease compared to healthy controls.[7]

Patient Group Increase in Urinary this compound (Median) Reference
Parkinson's Disease177% higher than controls[7]
Motor Neurone Disease209% higher than controls[7]

Table 1: Urinary this compound Levels in Neurodegenerative Diseases

Experimental Protocols

Accurate quantification of this compound is crucial for its evaluation as a biomarker. Below are detailed methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) and a foundational protocol for Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is based on the derivatization of the thiol group of D-penicillamine and its metabolites with N-(1-pyrenyl)maleimide (NPM) to form a fluorescent adduct.[10]

1. Sample Preparation (Plasma or Tissue Homogenates) [10] a. To 10 µL of diluted sample (plasma or tissue homogenate), add 240 µL of Tris-EDTA buffer and 750 µL of 1 mM NPM solution. b. Vortex the mixture and incubate at room temperature for 30 minutes. c. Stop the reaction by adding 5 µL of 1/6 M HCl. d. Filter the solution through a 0.2 µm acrodisc filter before injection into the HPLC system.

2. HPLC System and Conditions [10]

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm i.d., 3 µm particle size).

  • Mobile Phase: 40% acetonitrile, 60% water, 1 mL/L o-phosphoric acid, and 1 mL/L acetic acid.

  • Flow Rate: 0.50 mL/min.

  • Detection: Fluorescence detector with excitation at 330 nm and emission at 380 nm.

3. Method Validation Parameters [11][12][13]

  • Linearity: The method should be linear over a defined concentration range (e.g., 4 to 2500 nM).[10]

  • Precision: Within-run and between-run precision should be evaluated. Coefficients of variation (CV) should ideally be below 15%.[11][13] For a 500 nM standard, within-run and between-run precision of 2.27% and 2.23%, respectively, have been reported for D-penicillamine analysis.[10]

  • Accuracy: The accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[13]

  • Recovery: The extraction recovery of the analyte from the biological matrix should be determined.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term) should be assessed.

Gas Chromatography-Mass Spectrometry (GC-MS) - Foundational Protocol

This protocol is adapted from a method for the analysis of amino acids in urine and would require specific optimization and validation for this compound.[14][15]

1. Sample Preparation (Urine) [14][15] a. Take a 10 µL aliquot of urine and evaporate to dryness under a stream of nitrogen. b. Esterification: Add 2 M HCl in methanol (B129727) and heat at 80°C for 60 minutes. c. Amidation: Add pentafluoropropionic anhydride (B1165640) in ethyl acetate (B1210297) and heat at 65°C for 30 minutes. d. Reconstitute the derivatized sample in borate (B1201080) buffer and extract immediately with toluene.

2. GC-MS System and Conditions [14]

  • GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5).

  • Injector: Splitless injection of a 1 µL aliquot.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is required to separate the analytes. For example, hold at 40°C for 0.5 min, then ramp to 210°C at 15°C/min, and then to 320°C at 35°C/min.

  • MS System: A mass spectrometer operating in scan or selected-ion monitoring (SIM) mode.

3. Method Validation Parameters

  • Similar validation parameters as for the HPLC method should be assessed, including selectivity, linearity, precision, accuracy, recovery, and stability.

Workflow and Logical Relationships

The utilization of this compound as a biomarker in metabolic studies follows a structured workflow, from initial discovery to clinical application.

Biomarker_Workflow cluster_Discovery Discovery & Qualification cluster_Validation Analytical & Clinical Validation cluster_Application Clinical Application Discovery Hypothesis Generation (e.g., altered metabolism in disease) Method_Dev Analytical Method Development (HPLC, GC-MS) Discovery->Method_Dev Qualification Initial Studies (e.g., comparing healthy vs. disease cohorts) Method_Dev->Qualification Analytical_Val Method Validation (ICH/FDA guidelines) Qualification->Analytical_Val Clinical_Val Large Cohort Studies (establish clinical relevance) Analytical_Val->Clinical_Val Monitoring Patient Monitoring (therapeutic drug monitoring, disease progression) Clinical_Val->Monitoring Decision Clinical Decision Making (dose adjustment, treatment strategy) Monitoring->Decision

A more specific clinical workflow for monitoring this compound would involve the following steps:

Clinical_Workflow Patient_Selection Patient on D-penicillamine Therapy Sample_Collection Sample Collection (Urine or Plasma) Patient_Selection->Sample_Collection Sample_Analysis Quantification of This compound Sample_Collection->Sample_Analysis Data_Interpretation Data Interpretation (Comparison to reference range or patient's baseline) Sample_Analysis->Data_Interpretation Clinical_Decision Clinical Decision (e.g., assess compliance, adjust dosage) Data_Interpretation->Clinical_Decision

Conclusion

This compound holds promise as a biomarker for monitoring D-penicillamine therapy and potentially for understanding the pathophysiology of certain metabolic and neurodegenerative diseases. Its quantification provides a direct measure of a specific metabolic pathway of D-penicillamine, which may vary among individuals and in different disease states. The development and validation of robust analytical methods, such as the HPLC and GC-MS protocols outlined in this guide, are essential for its clinical implementation. Further research, particularly in quantifying this compound levels in patient cohorts with inborn errors of metabolism, will be crucial in fully elucidating its role as a clinically valuable biomarker. This will enable researchers and clinicians to move towards a more personalized approach to D-penicillamine therapy, optimizing efficacy and minimizing adverse effects.

References

Preliminary Studies on S-Methyl-D-penicillamine Cellular Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cellular uptake of S-Methyl-D-penicillamine is limited in publicly available literature. This document serves as a preliminary technical guide, synthesizing information on its metabolic precursor, D-penicillamine, and drawing parallels with the transport mechanisms of structurally related molecules to propose potential avenues for future research.

Introduction

This compound is a primary metabolite of D-penicillamine, a therapeutic agent used in the management of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2] The cellular uptake of this methylated metabolite is a critical factor in understanding its distribution, potential biological activity, and clearance. This guide provides an overview of the known metabolic context of this compound, hypothesizes its potential cellular uptake mechanisms based on analogous compounds, and details relevant experimental protocols to facilitate further investigation.

Metabolism of D-penicillamine to this compound

D-penicillamine undergoes S-methylation catalyzed by thiol methyltransferase, an enzyme found in human erythrocyte membranes.[3] This metabolic pathway is a significant route of D-penicillamine transformation in the body.[4] Studies have shown a strong correlation between the in vitro S-methylation activity in red blood cell membranes and the in vivo urinary excretion of this compound, suggesting that this enzymatic process is a key determinant of the metabolite's formation.[4]

Metabolic Pathway of D-penicillamine

The metabolic conversion of D-penicillamine to this compound is a crucial step in its biotransformation. The following diagram illustrates this process.

D_pen D-penicillamine SMDP This compound D_pen->SMDP S-methylation SAM S-adenosylmethionine (Methyl Donor) TMT Thiol Methyltransferase SAM->TMT TMT->SMDP SAH S-adenosylhomocysteine TMT->SAH forms

Metabolic conversion of D-penicillamine.

Hypothesized Cellular Uptake Mechanisms for this compound

Given the absence of direct studies, the cellular uptake mechanisms for this compound can be hypothesized based on its structure as a methylated neutral amino acid analog. It is plausible that it utilizes transporters for similar endogenous molecules like methionine.

Potential transporters include members of the Solute Carrier (SLC) superfamily. Specifically, systems that transport neutral amino acids are strong candidates:

  • System L Transporters (e.g., LAT1/SLC7A5): These transporters are responsible for the sodium-independent exchange of large neutral amino acids.[5] Methionine is a known substrate for these transporters.[6][7]

  • System A Transporters (e.g., SNAT1/SLC38A1, SNAT2/SLC38A2): These are sodium-dependent transporters for small neutral amino acids.

  • System ASC Transporters (e.g., ASCT2/SLC1A5): These are sodium-dependent transporters for neutral amino acids.[6][7]

  • SLC43A2: This transporter has been identified as essential for methionine uptake in certain cell types, such as regulatory T-cells.[8][9]

It is also possible that this compound could undergo further metabolism extracellularly, with its metabolic products being transported into the cell, a mechanism observed for S-adenosylmethionine (SAM).[10][11]

Quantitative Data

Direct quantitative data on the cellular uptake of this compound (e.g., Km, Vmax) is not currently available. The table below summarizes the kinetic parameters for the S-methylation of D-penicillamine by human erythrocyte membrane thiol methyltransferase.[3]

SubstrateApparent Km (mM)Relative Vmax
D-penicillamine7.531.0
L-penicillamine7.27>2.5

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to study the cellular uptake of this compound.

General Cellular Uptake Assay

This protocol describes a general method for measuring the uptake of a substrate into adherent cell lines.[12][13]

Materials:

  • Adherent cell line of interest (e.g., Caco-2, HEK293, HepG2)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES), pH 7.4

  • Radiolabeled or stable isotope-labeled this compound

  • Unlabeled this compound (for competition assays)

  • Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)

  • Scintillation cocktail (for radiolabeled substrate)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a near-confluent monolayer on the day of the experiment. Culture at 37°C in a humidified CO2 incubator.

  • Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed HBSS-HEPES buffer.

  • Pre-incubation: Add 0.5 mL (for a 24-well plate) of HBSS-HEPES buffer to each well and pre-incubate for 15-30 minutes at 37°C to deplete endogenous substrates.

  • Initiation of Uptake: Aspirate the pre-incubation buffer. Add the uptake buffer containing the labeled this compound at the desired concentration. For competition or inhibition studies, the uptake buffer should also contain the unlabeled substrate or inhibitor.

  • Incubation: Incubate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Quantification:

    • Radiolabeled Substrate: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Stable Isotope-labeled Substrate: Analyze the lysate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Data Normalization: Determine the protein concentration in each well (e.g., using a BCA or Bradford assay) and normalize the uptake data to the protein content (e.g., in pmol/mg protein).

Workflow for a Cellular Uptake Experiment

The following diagram illustrates a typical workflow for a cellular uptake experiment to characterize the transport of this compound.

cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed Seed cells in multi-well plates culture Culture to confluence seed->culture wash1 Wash with pre-warmed buffer culture->wash1 preincubate Pre-incubate at 37°C wash1->preincubate initiate Add labeled This compound preincubate->initiate incubate Incubate for time course initiate->incubate terminate Wash with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify substrate (Scintillation or LC-MS/MS) lyse->quantify normalize Normalize to protein content quantify->normalize

Workflow for a cellular uptake experiment.

Future Directions

The study of this compound cellular uptake is an open area for research. Key future experiments should include:

  • Transport Inhibition Studies: Using known inhibitors of amino acid transport systems to identify the specific transporters involved in this compound uptake.

  • Kinetic Characterization: Determining the Km and Vmax of this compound transport in various cell lines to understand the affinity and capacity of the transport system.

  • Transporter Expression Studies: Using cell lines that overexpress specific SLC transporters to confirm their role in this compound uptake.

  • In Vivo Distribution Studies: Investigating the tissue distribution of this compound in animal models to understand its physiological relevance.

By undertaking these studies, a clearer picture of the cellular transport and disposition of this key D-penicillamine metabolite will emerge, contributing to a more complete understanding of the parent drug's pharmacology.

References

An Exploratory Analysis of S-Methyl-D-penicillamine Toxicity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-D-penicillamine is a primary metabolite of the widely used pharmaceutical agent D-penicillamine. While the toxicity of the parent compound has been extensively studied, leading to its limited use in some clinical applications, the specific toxicological profile of this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolism and potential role in the overall toxicity of D-penicillamine. In the absence of direct toxicity data, this document synthesizes existing knowledge to inform future research directions and outlines essential experimental protocols for a thorough toxicological evaluation. This guide also presents key metabolic and proposed experimental workflow diagrams to facilitate a deeper understanding of the compound's biological fate and to guide future investigative efforts.

Introduction

D-penicillamine, a chelating agent and immunomodulator, has been utilized in the treatment of various conditions, including Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2] However, its therapeutic application is often hampered by a significant incidence of adverse effects, ranging from mild skin rashes to severe hematological and renal toxicity.[3][4][5] A comprehensive understanding of the metabolic fate of D-penicillamine is crucial for elucidating the mechanisms underlying its toxicity. One of the key metabolic pathways is the S-methylation of the thiol group, resulting in the formation of this compound.[6][7][8] This metabolite is further subjected to sulfoxidation.[1]

A critical observation from clinical studies is the association between an individual's sulfoxidation capacity and the likelihood of experiencing D-penicillamine-related toxicity.[1][9][10] Patients with impaired sulfoxidation, so-called "poor metabolizers," exhibit a higher incidence of adverse reactions, suggesting that the accumulation of this compound or its subsequent metabolites may contribute significantly to the toxic profile of the parent drug.[1][9] Despite this indirect evidence, there is a notable paucity of direct research into the inherent toxicity of this compound. This guide aims to bridge this knowledge gap by providing a detailed account of its metabolism and proposing a structured approach to its toxicological assessment.

Metabolism of D-penicillamine and the Role of S-Methylation

The biotransformation of D-penicillamine is a critical determinant of its efficacy and toxicity. A significant portion of orally administered D-penicillamine is metabolized in the liver.[1][11] The primary metabolic pathways include the formation of disulfides and S-methylation.[1][8]

S-methylation is catalyzed by the enzyme thiol S-methyltransferase (TMT) , a microsomal enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to the thiol group of D-penicillamine, forming this compound.[6][12] This metabolite is then further oxidized via the sulfoxidation pathway.[1] The efficiency of this sulfoxidation step is genetically determined and varies among individuals.[9][10]

The metabolic pathway can be visualized as follows:

D_penicillamine D-penicillamine S_Methyl_D_penicillamine This compound D_penicillamine->S_Methyl_D_penicillamine Sulfoxide_metabolites Sulfoxide (B87167) Metabolites S_Methyl_D_penicillamine->Sulfoxide_metabolites Excretion Urinary Excretion Sulfoxide_metabolites->Excretion

Metabolic Pathway of D-penicillamine

Quantitative Data on D-penicillamine Toxicity (Parent Compound)

While specific quantitative toxicity data for this compound is not available in the public domain, a substantial body of literature exists for the parent compound, D-penicillamine. This information is crucial for contextualizing the potential toxicity of its metabolite.

ParameterValueSpecies/SystemRoute of AdministrationReference
Adverse Effects in Humans
Overall Incidence of Toxic Reactions60.4% (61/101 patients)Human (Rheumatoid Arthritis)Oral[3]
Most Common Side EffectsSkin rashes, proteinuria, thrombocytopenia, taste abnormalitiesHuman (Rheumatoid Arthritis)Oral[3]
Incidence of Adverse Reactions33% (28/84 cases)Human (Children with lead poisoning)Oral[5]
Premature Treatment Termination10% (8/84 cases)Human (Children with lead poisoning)Oral[5]
In Vitro Cytotoxicity
Induction of ApoptosisObservedHuman Metastatic Melanoma Cells (A375, G361)In vitro[13]
Generation of Reactive Oxygen SpeciesObserved in the presence of copperHuman Leukemia and Breast Cancer CellsIn vitro[14]
Animal Studies
Inhibition of Reactive Oxygen SpeciesObservedPig Pulmonary Circulation-[15]

Note: The table summarizes data for D-penicillamine, not this compound. This data is provided for context and to inform the design of future studies on the metabolite.

Proposed Experimental Protocols for this compound Toxicity Assessment

Given the lack of direct toxicity data, a systematic investigation is warranted. The following experimental protocols are proposed as a starting point for researchers. According to FDA guidance, the toxicity of a drug metabolite should be evaluated if it is found in humans at concentrations greater than 10% of the parent drug's systemic exposure at steady state.[16]

In Vitro Toxicity Assays

Objective: To determine the cytotoxic and genotoxic potential of this compound in relevant cell lines.

A. Cytotoxicity Assays:

  • Cell Lines: Human hepatocytes (e.g., HepG2), renal proximal tubule epithelial cells (e.g., HK-2), and a panel of cancer cell lines.

  • Methodology:

    • Culture cells to 80% confluency in 96-well plates.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours.

    • Assess cell viability using standard assays such as MTT, MTS, or a neutral red uptake assay.

    • Determine the IC50 (half-maximal inhibitory concentration) value at each time point.

  • Endpoint: Cell viability, IC50 values.

B. Apoptosis Assays:

  • Cell Lines: As above.

  • Methodology:

    • Treat cells with this compound at concentrations around the determined IC50 value.

    • After treatment, stain cells with Annexin V and propidium (B1200493) iodide (PI).

    • Analyze the cell population by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.

    • Alternatively, perform caspase activity assays (e.g., caspase-3/7, -8, -9) to determine the apoptotic pathway involved.

  • Endpoint: Percentage of apoptotic and necrotic cells, caspase activation.

C. Genotoxicity Assays:

  • Assays:

    • Ames Test (Bacterial Reverse Mutation Assay): To assess point mutations. Use various strains of Salmonella typhimurium with and without metabolic activation (S9 mix).

    • In Vitro Micronucleus Test: To evaluate clastogenic and aneugenic effects in mammalian cells (e.g., CHO-K1, L5178Y).

    • Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks.

  • Methodology: Follow established OECD guidelines for each assay.

  • Endpoint: Mutation frequency, micronucleus formation, DNA damage.

D. Oxidative Stress Assays:

  • Cell Lines: As above.

  • Methodology:

    • Treat cells with this compound.

    • Measure the intracellular levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.

    • Assess changes in the levels of antioxidants such as glutathione (B108866) (GSH) and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase).

  • Endpoint: Intracellular ROS levels, GSH levels, antioxidant enzyme activity.

In Vivo Toxicity Studies

Objective: To evaluate the systemic toxicity of this compound in a relevant animal model.

  • Animal Model: Rodents (e.g., rats or mice) are a common choice. The selection should be justified based on metabolic similarities to humans if known.[17][18]

  • Methodology:

    • Acute Toxicity Study (e.g., OECD TG 420, 423, or 425): To determine the LD50 (median lethal dose) and identify signs of toxicity. Administer a single dose of this compound via a relevant route (e.g., oral gavage) and observe the animals for at least 14 days.

    • Repeated-Dose Toxicity Study (e.g., OECD TG 407 - 28-day study): To evaluate the effects of sub-chronic exposure. Administer daily doses of this compound for 28 days. Monitor clinical signs, body weight, food and water consumption. At the end of the study, perform hematology, clinical chemistry, and histopathological examination of major organs.

  • Endpoint: LD50, clinical signs of toxicity, changes in body weight and organ weights, hematological and biochemical parameters, histopathological findings.

The following diagram illustrates a proposed workflow for the toxicological evaluation of this compound:

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis and Risk Assessment Cytotoxicity Cytotoxicity Assays (MTT, Neutral Red) Apoptosis Apoptosis Assays (Annexin V/PI, Caspase) Cytotoxicity->Apoptosis Genotoxicity Genotoxicity Assays (Ames, Micronucleus, Comet) Apoptosis->Genotoxicity OxidativeStress Oxidative Stress Assays (ROS, GSH) Genotoxicity->OxidativeStress AcuteToxicity Acute Toxicity Study (LD50 Determination) OxidativeStress->AcuteToxicity RepeatedDose Repeated-Dose Toxicity Study (28-day) AcuteToxicity->RepeatedDose RiskAssessment Risk Assessment RepeatedDose->RiskAssessment

Proposed Experimental Workflow for Toxicity Testing

Potential Signaling Pathways Involved in Toxicity

While specific signaling pathways affected by this compound have not been elucidated, the known toxic mechanisms of the parent compound, D-penicillamine, provide valuable clues. D-penicillamine has been shown to induce apoptosis and generate reactive oxygen species (ROS).[13][14][19][20] These effects are often mediated by complex signaling cascades.

Based on the known effects of D-penicillamine and other thiol-containing compounds, potential signaling pathways that could be perturbed by this compound include:

  • Oxidative Stress Pathways: The generation of ROS can lead to the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which can, in turn, trigger apoptotic cell death.[21]

  • Mitochondrial Apoptosis Pathway: ROS can induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the caspase cascade (caspase-9 and caspase-3).[13]

  • Inflammatory Signaling Pathways: D-penicillamine has immunomodulatory effects, and its metabolites could potentially interact with inflammatory signaling pathways, such as the NF-κB pathway.

A generalized diagram of potential toxicity mechanisms is presented below:

SMDP This compound ROS Increased Reactive Oxygen Species (ROS) SMDP->ROS Inflammation Inflammatory Response SMDP->Inflammation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Potential Toxicity Mechanisms of this compound

Analytical Methodologies

The accurate quantification of this compound in biological matrices is essential for toxicokinetic studies. Several analytical methods have been developed for the detection of D-penicillamine and its metabolites.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors is a common method. Electrochemical detection offers high sensitivity for thiol-containing compounds.[22][23] Derivatization with fluorescent tags can also be employed to enhance detection.[24]

  • Gas Chromatography (GC): GC has also been used for the analysis of D-penicillamine disulfides.[24][25]

  • Amino Acid Analysis: Automated amino acid analyzers can be used to measure penicillamine (B1679230) disulfides.[22]

Researchers should validate their chosen analytical method for specificity, linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[22][23][24][25][26]

Conclusion and Future Directions

This compound is a key metabolite of D-penicillamine, and its role in the parent drug's toxicity, particularly in individuals with impaired sulfoxidation, warrants thorough investigation. This technical guide has highlighted the significant gap in our understanding of the direct toxicity of this metabolite. The provided overview of D-penicillamine's metabolism and toxicity, along with the proposed experimental protocols and potential signaling pathways, serves as a foundational resource for researchers in toxicology and drug development.

Future research should prioritize:

  • Direct Toxicological Assessment: Conducting the proposed in vitro and in vivo studies to establish a definitive toxicity profile for this compound.

  • Toxicokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its systemic exposure and persistence.

  • Mechanistic Studies: Investigating the specific molecular mechanisms and signaling pathways through which this compound may exert toxic effects, with a focus on oxidative stress and apoptosis.

  • Comparative Studies: Directly comparing the toxicity of this compound with its parent compound, D-penicillamine, and its sulfoxide metabolites.

A comprehensive understanding of the toxicology of this compound will not only contribute to a safer use of D-penicillamine but also provide valuable insights into the broader field of metabolite-driven drug toxicity.

References

S-Methyl-D-penicillamine: An In-Depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-D-penicillamine, a primary metabolite of the chelating agent D-penicillamine, is a molecule of significant interest in pharmacological and metabolic studies. Understanding its stability and degradation pathways is crucial for accurate preclinical and clinical sample analysis, as well as for the development of potential future applications. This technical guide provides a comprehensive overview of the known and predicted stability of this compound, detailing its susceptibility to various environmental factors and outlining its probable degradation pathways. Due to a notable scarcity of direct stability studies on isolated this compound, this guide synthesizes information from studies on its parent compound, D-penicillamine, and analogous thioether-containing molecules. It also provides detailed, albeit theoretical, experimental protocols for conducting forced degradation studies to elucidate its intrinsic stability.

Chemical Structure and Properties

This compound, chemically known as (2S)-2-amino-3-methyl-3-(methylthio)butanoic acid, is characterized by a stable thioether linkage, in contrast to the thiol group of its parent compound, D-penicillamine. This structural difference significantly influences its chemical reactivity and metabolic fate.

Key Structural Features:

  • Chiral Center: Possesses a chiral carbon, leading to stereoisomers.

  • Amino Acid Moiety: Contains both an amino group and a carboxylic acid group, allowing for peptide bond formation and influencing its solubility and reactivity at different pH values.

  • Thioether Group: The S-methyl group is a key determinant of its stability, being susceptible to oxidation.

Metabolic Pathways

In vivo, this compound is formed from D-penicillamine primarily through the action of the enzyme thiol S-methyltransferase.[1][2] Once formed, it can undergo further metabolic transformations. The primary metabolic pathway involves the oxidation of the sulfur atom.[3]

D_Penicillamine D-Penicillamine S_Methyl_D_penicillamine This compound D_Penicillamine->S_Methyl_D_penicillamine Thiol S-methyltransferase Sulfoxide (B87167) This compound Sulfoxide S_Methyl_D_penicillamine->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation

In vivo metabolic pathway of D-penicillamine to this compound and its subsequent oxidation products.

Predicted Chemical Stability and Degradation Pathways

Direct experimental data on the chemical stability of isolated this compound is limited. However, based on the known chemistry of thioethers and amino acids, its degradation profile under various stress conditions can be predicted. Forced degradation studies are essential to confirm these predicted pathways and identify potential degradation products.[4][5][6]

Oxidative Degradation

The thioether moiety is the most probable site of oxidative degradation. Reaction with oxidizing agents, such as hydrogen peroxide, is expected to yield the corresponding sulfoxide and, upon further oxidation, the sulfone.[1][3] This is a common degradation pathway for pharmaceuticals containing a thioether linkage.

SMDP This compound Sulfoxide This compound Sulfoxide SMDP->Sulfoxide [O] Sulfone This compound Sulfone Sulfoxide->Sulfone [O]

Predicted oxidative degradation pathway of this compound.
pH-Dependent Degradation (Hydrolysis)

The stability of this compound is expected to be influenced by pH due to its amino acid structure. While the thioether bond itself is generally stable to hydrolysis under mild acidic and basic conditions, extreme pH values could potentially lead to degradation, although this is considered less likely than oxidation. The stability of the parent compound, D-penicillamine, is greatest in the pH range of 2-4.[7][8] It is plausible that this compound exhibits a similar pH-stability profile.

Thermal Degradation

At elevated temperatures, amino acids can undergo various degradation reactions, including decarboxylation and deamination. While specific data for this compound is unavailable, it is reasonable to assume that significant thermal stress could lead to the breakdown of the molecule.

Photodegradation

Many pharmaceutical compounds are susceptible to degradation upon exposure to light. The potential for photodegradation of this compound should be investigated, as UV or visible light could provide the energy to initiate oxidative processes or other reactions.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that would be obtained from forced degradation studies. Note: This data is illustrative and not based on experimental results for this compound.

Table 1: Hypothetical Forced Degradation of this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis1M HCl24 hours60< 5%-
Base Hydrolysis1M NaOH24 hours60< 5%-
Oxidation3% H₂O₂24 hours2515%This compound Sulfoxide
ThermalSolid State48 hours808%Undetermined
Photolytic1.2 million lux hours-2510%Undetermined

Table 2: Hypothetical Kinetic Data for Oxidative Degradation

Oxidizing AgentConcentrationTemperature (°C)Apparent First-Order Rate Constant (k) (s⁻¹) (Hypothetical)Half-life (t½) (hours) (Hypothetical)
H₂O₂3%251.5 x 10⁻⁶128
H₂O₂30%251.2 x 10⁻⁵16

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols are based on established guidelines for stability testing of pharmaceuticals.[4][5][6]

General Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution of This compound (1 mg/mL) B Acid Hydrolysis (1M HCl, 60°C, 24h) A->B C Base Hydrolysis (1M NaOH, 60°C, 24h) A->C D Oxidative Degradation (3% H2O2, 25°C, 24h) A->D E Thermal Degradation (Solid, 80°C, 48h) A->E F Photodegradation (ICH Q1B guidelines) A->F G Neutralize Samples (if applicable) B->G C->G D->G E->G F->G H Dilute to Working Concentration G->H I Analyze by Stability-Indicating HPLC-UV/MS Method H->I J Quantify Degradation Products I->J K Determine Mass Balance I->K L Identify Degradants (MS, NMR) I->L

General experimental workflow for forced degradation studies.
Protocol for Oxidative Degradation

  • Objective: To assess the stability of this compound in the presence of an oxidizing agent.

  • Materials:

    • This compound

    • 30% Hydrogen Peroxide (H₂O₂)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Volumetric flasks

    • Pipettes

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature (25°C ± 2°C), protected from light, for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Quench the reaction by diluting the aliquot with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • A control sample (without H₂O₂) should be analyzed in parallel.

Protocol for Acid and Base Hydrolysis
  • Objective: To evaluate the stability of this compound in acidic and basic conditions.

  • Materials:

    • This compound stock solution (1 mg/mL in methanol)

    • 1M Hydrochloric Acid (HCl)

    • 1M Sodium Hydroxide (NaOH)

    • Water bath or oven

  • Procedure:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Heat the mixture at 60°C for 24 hours.

    • After the incubation period, cool the solutions to room temperature.

    • Neutralize the acidic solution with 1M NaOH and the basic solution with 1M HCl.

    • Dilute the neutralized solutions to a suitable concentration with the mobile phase for HPLC analysis.

    • Analyze control samples stored under the same temperature conditions.

Protocol for Thermal and Photolytic Degradation
  • Objective: To assess the stability of this compound under thermal and photolytic stress.

  • Procedure for Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish.

    • Expose the sample to a dry heat of 80°C in an oven for 48 hours.

    • After exposure, dissolve a known weight of the sample in a suitable solvent and dilute for HPLC analysis.

  • Procedure for Photodegradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL in a suitable solvent) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC.

Analytical Methodologies

A validated stability-indicating analytical method is paramount for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometric (MS) detection is the method of choice.

Key requirements for the analytical method:

  • Specificity: The method must be able to resolve the parent drug from all potential degradation products and any matrix components.

  • Accuracy and Precision: The method must provide accurate and reproducible quantitative results.

  • Linearity and Range: A linear relationship between detector response and concentration should be established over a suitable range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method should be sensitive enough to detect and quantify low levels of degradation products.

Conclusion

While this compound is a known metabolite of D-penicillamine, its intrinsic chemical stability has not been extensively studied. Based on its thioether and amino acid functionalities, the primary degradation pathway is predicted to be oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone. Degradation under hydrolytic, thermal, and photolytic conditions is also possible but likely to be less significant. The provided hypothetical data and experimental protocols serve as a robust framework for researchers and drug development professionals to design and execute formal stability and forced degradation studies. Such studies are indispensable for elucidating the true stability profile of this compound, ensuring the integrity of analytical data, and supporting any future development of this compound.

References

S-Methyl-D-penicillamine Interaction with Cellular Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-D-penicillamine is a primary metabolite of the therapeutic agent D-penicillamine, formed via enzymatic S-methylation by thiol methyltransferase, an enzyme notably present in erythrocyte membranes. While the pharmacological and toxicological profiles of D-penicillamine are extensively studied, the direct interactions of its S-methylated metabolite with cellular membranes remain a significant area of unexplored research. This technical guide synthesizes the current knowledge on the formation of this compound at the cellular membrane and outlines the experimental methodologies that can be employed to elucidate its biophysical and cellular interactions. Due to a notable gap in the existing literature, this document also serves as a call for further investigation into the membrane-related activities of this metabolite, which may hold implications for the overall therapeutic and adverse effects of D-penicillamine.

Introduction

D-penicillamine is a disease-modifying antirheumatic drug (DMARD) and a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2] Its mechanism of action is multifaceted, involving metal chelation, immunomodulation, and disulfide exchange.[2] A significant metabolic pathway for D-penicillamine is S-methylation, which occurs at the cellular level. The resulting metabolite, this compound, may possess its own distinct biological activities and toxicities, potentially mediated through its interactions with cellular membranes. Understanding these interactions is crucial for a comprehensive grasp of D-penicillamine's pharmacology and for the development of safer and more effective therapeutic strategies.

Formation of this compound at the Cellular Membrane

The primary site for the S-methylation of D-penicillamine is the cellular membrane, specifically in erythrocytes. This biotransformation is catalyzed by the membrane-bound enzyme thiol methyltransferase.

Enzymatic S-methylation

Human red blood cell (RBC) membranes contain a thiol methyltransferase that catalyzes the S-methylation of D-penicillamine.[3] The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the sulfhydryl group of D-penicillamine.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the S-methylation of D- and L-penicillamine by human erythrocyte membrane thiol methyltransferase.[3]

SubstrateApparent Michaelis Constant (Km) (mM)Maximum Velocity (Vmax) (nmol/mg protein/hr)
D-penicillamine7.531.14
L-penicillamine7.272.95

Potential Interactions of this compound with Cellular Membranes: A Knowledge Gap

A thorough review of the scientific literature reveals a significant lack of direct research on the biophysical and cellular interactions of this compound with cellular membranes. The methylation of the thiol group is expected to increase the lipophilicity of the molecule, which could theoretically enhance its ability to partition into the lipid bilayer and interact with hydrophobic membrane components. However, without experimental data, the following remain key unanswered questions:

  • Membrane Permeability: Does S-methylation alter the rate and mechanism of D-penicillamine's transport across cellular membranes?

  • Membrane Fluidity: Does this compound affect the fluidity and phase behavior of the lipid bilayer?

  • Interaction with Membrane Proteins: Does the methylated metabolite interact with membrane-bound enzymes, ion channels, or receptors?

  • Cellular Signaling: Does this compound trigger or modulate any membrane-associated signaling pathways?

Proposed Experimental Protocols for Investigating this compound-Membrane Interactions

To address the existing knowledge gap, a series of biophysical and cell-based assays can be employed. The following are detailed methodologies for key experiments.

Liposome-Based Assays for Biophysical Characterization

This assay quantifies the ability of a compound to disrupt the integrity of a lipid bilayer.

Protocol:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) composed of a model lipid mixture (e.g., POPC:Cholesterol 7:3 molar ratio) encapsulating the fluorescent dye calcein (B42510) at a self-quenching concentration (e.g., 50 mM).

  • Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography.

  • Fluorescence Measurement: Dilute the liposomes in a buffer solution in a fluorometer cuvette.

  • Addition of this compound: Add varying concentrations of this compound to the liposome suspension.

  • Monitoring Calcein Leakage: Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission). An increase in fluorescence indicates the leakage of calcein from the liposomes and subsequent de-quenching.

  • Maximum Leakage Control: At the end of the experiment, add a lytic agent (e.g., Triton X-100) to determine the maximum fluorescence signal corresponding to 100% leakage.

  • Data Analysis: Express the percentage of leakage as a function of time and this compound concentration.

This technique assesses changes in the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which reflects changes in membrane fluidity.

Protocol:

  • Probe Incorporation: Incubate LUVs with the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

  • Addition of this compound: Add varying concentrations of this compound to the DPH-labeled liposomes.

  • Fluorescence Anisotropy Measurement: Measure the steady-state fluorescence anisotropy using a fluorometer equipped with polarizers.

  • Data Analysis: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, while an increase suggests a more ordered, rigid membrane.

Cell-Based Assays

This assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Seed cells (e.g., a relevant cell line like hepatocytes or lymphocytes) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to untreated control cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known enzymatic pathway for the formation of this compound and a general workflow for studying drug-membrane interactions.

S_Methylation_Pathway cluster_membrane Cellular Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Enzyme Thiol Methyltransferase SAH S-adenosyl-L-homocysteine (SAH) Enzyme->SAH Byproduct SMP This compound Enzyme->SMP Product DP D-penicillamine DP->Enzyme Substrate SAM S-adenosyl-L-methionine (SAM) SAM->Enzyme Methyl Donor cluster_extracellular cluster_extracellular SMP->cluster_extracellular Transport Out? Experimental_Workflow cluster_biophysical cluster_cellular start Hypothesis: This compound interacts with membranes liposome Biophysical Assays (Liposome Models) start->liposome cell Cell-Based Assays (In Vitro Models) start->cell perm Permeability (Calcein Leakage) liposome->perm fluid Fluidity (Anisotropy) liposome->fluid bind Binding Affinity (ITC/SPR) liposome->bind viability Cell Viability (MTT Assay) cell->viability uptake Cellular Uptake (LC-MS/MS) cell->uptake signal Signaling Pathways (Western Blot/PCR) cell->signal data Data Analysis & Interpretation perm->data fluid->data bind->data viability->data uptake->data signal->data conclusion Conclusion on Membrane Interaction data->conclusion

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of S-Methyl-D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-Methyl-D-penicillamine is a significant metabolite of D-penicillamine, a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1] The quantification of D-penicillamine and its metabolites, such as this compound, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic fate of the parent drug.[2][3] The presence of multiple forms of penicillamine (B1679230) in biological samples, including the free thiol, disulfides, and the S-methylated metabolite, complicates analysis.[3][4] These application notes provide detailed protocols for the detection and quantification of this compound, primarily focusing on chromatographic techniques that offer the necessary specificity and sensitivity.

Metabolic Pathway: Formation of this compound

D-penicillamine undergoes S-methylation in the body, a reaction catalyzed by the enzyme thiol methyltransferase, which is found in human red blood cell membranes.[5] This metabolic conversion is a key step in the drug's biotransformation.

DPA D-penicillamine MET This compound DPA->MET S-methylation ENZ Thiol Methyltransferase ENZ->DPA

Caption: Metabolic conversion of D-penicillamine to its S-methylated form.

Analytical Methodologies

Several analytical techniques can be employed for the analysis of D-penicillamine and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is the most common and robust approach for biological samples.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves pre-column derivatization of the thiol group in D-penicillamine and its metabolites to yield a fluorescent product, enhancing sensitivity and selectivity. A widely used derivatizing agent is N-(1-pyrenyl)maleimide (NPM).[3][6] While this protocol is established for D-penicillamine, it serves as an excellent starting point for the simultaneous quantification of this compound, which would not react with the thiol-specific NPM and would need to be detected by other means or separated from the derivatized components. For specific analysis of the S-methylated form, a different detection method (like mass spectrometry) used in conjunction with this separation would be ideal.

Experimental Workflow for Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_analysis Analysis A 1. Collect Plasma Sample B 2. Protein Precipitation (e.g., with Acetonitrile) A->B C 3. Centrifuge B->C D 4. Collect Supernatant C->D E 5. HPLC Separation D->E Inject F 6. Mass Spec Detection (LC-MS/MS) E->F G 7. Data Quantification F->G

Caption: General workflow for the analysis of this compound in plasma.

Protocol 1: Sample Preparation from Plasma

This protocol details the preparation of plasma samples for chromatographic analysis. Protein precipitation is a common technique used to remove interfering proteins from the sample matrix.[7]

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).

  • Protein Precipitation:

    • To 200 µL of plasma, add 400 µL of ice-cold acetonitrile.[7]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new microcentrifuge tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase to concentrate the analyte.[8]

  • Filtration: Filter the supernatant or the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and specificity.[9][10] This method allows for the direct detection of this compound without the need for derivatization.

Protocol 2: LC-MS/MS Analysis

  • Sample Preparation: Prepare plasma, serum, or urine samples as described in Protocol 1.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version) must be determined through method development.

      • Hypothetical this compound (MW: 163.24) Transition: Q1 (Precursor Ion): 164.1 [M+H]+ -> Q3 (Product Ion): [To be determined experimentally, likely involving loss of functional groups].

  • Quantification: Create a calibration curve using standards of known this compound concentrations in a blank matrix (e.g., drug-free plasma). The concentration of the analyte in unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Gas Chromatography (GC)

Gas chromatography, often coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), can also be used.[11] This method typically requires derivatization to increase the volatility of the analyte.

Protocol 3: GC-NPD/MS Analysis

  • Sample Preparation: Use a liquid-liquid extraction or solid-phase extraction (SPE) protocol to isolate the analyte from the biological matrix.

  • Derivatization: A two-step derivatization may be necessary. For example, the carboxyl group can be esterified (e.g., with diazomethane), and the amino group can be acylated.[11]

  • GC Conditions:

    • GC System: A gas chromatograph with an appropriate detector (NPD or MS).

    • Column: A capillary column suitable for polar analytes (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is required to separate the analyte from other components.

  • Detection and Quantification: Quantification is performed using an internal standard and a calibration curve, similar to the LC-MS/MS method.

Quantitative Data Summary

The following table summarizes performance characteristics for related analytical methods. Data specific to this compound is limited in the literature; therefore, data for the parent compound, D-penicillamine, is included as a reference for expected performance. Method validation for this compound is essential.

ParameterMethodAnalyteMatrixValueReference
Linearity HPLC-FLD (NPM Deriv.)D-penicillamineAqueous/Tissue4–2500 nM[3]
Precision (%CV) HPLC-FLD (NPM Deriv.)D-penicillamineAqueousWithin-run: 2.27%, Between-run: 2.23%[3][6]
LOD Kinetic SpectrophotometryD-penicillaminePharmaceutical9.0 × 10⁻⁷ mol L⁻¹[12]
LOD HPLC-ElectrochemicalD-penicillamineBiological~10⁻⁷ M[13]
Quantification Level Inhibitory Kinetic Spectro.D-penicillamineAqueousUp to 1.0 × 10⁻⁶ M[14]

Note: LOD = Limit of Detection; %CV = Coefficient of Variation. These values are provided as examples and will vary based on the specific instrumentation, matrix, and protocol used. Each laboratory must perform its own method validation.

References

Application Notes and Protocols for HPLC Analysis of S-Methyl-D-penicillamine in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine is a significant metabolite of D-penicillamine, a therapeutic agent employed in the management of Wilson's disease, cystinuria, and rheumatoid arthritis. The quantitative analysis of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic fate of D-penicillamine. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), drawing upon established methodologies for D-penicillamine and its metabolites.

The inherent challenge in the bioanalysis of D-penicillamine and its derivatives lies in their chemical nature, including the presence of a reactive thiol group, which makes them susceptible to oxidation and disulfide exchange reactions. Consequently, analytical methods often require a derivatization step to enhance stability and improve chromatographic retention and detection.

Metabolic Pathway of D-penicillamine

D-penicillamine undergoes biotransformation in the body, leading to the formation of several metabolites. A primary metabolic route involves the methylation of the thiol group, resulting in the formation of this compound. Understanding this pathway is essential for interpreting analytical results and appreciating the pharmacokinetic profile of the parent drug.

D-penicillamine D-penicillamine This compound This compound D-penicillamine->this compound Methylation Disulfide Metabolites Disulfide Metabolites D-penicillamine->Disulfide Metabolites Oxidation/Disulfide Exchange Further Oxidation Further Oxidation This compound->Further Oxidation Oxidation

Metabolic conversion of D-penicillamine.

Analytical Methodology: HPLC with Pre-column Derivatization

Due to the lack of a strong chromophore and the high polarity of this compound, direct analysis by HPLC with UV detection is challenging. A common and effective strategy involves pre-column derivatization to introduce a fluorescent or UV-absorbing tag to the molecule. While specific methods for this compound are not extensively detailed in publicly available literature, a robust approach can be adapted from methods developed for the parent compound, D-penicillamine, which also involves derivatization of its functional groups.

The following protocol is a comprehensive adaptation based on the analysis of thiol-containing compounds and D-penicillamine, suitable for the quantification of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound in biological fluids involves sample preparation, derivatization, HPLC separation, and detection.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Deproteinization Protein Precipitation (e.g., Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization_Step Add Derivatizing Agent (e.g., NPM) Supernatant->Derivatization_Step Incubation Incubation Derivatization_Step->Incubation HPLC HPLC Separation Incubation->HPLC Detection Fluorescence/UV Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC analysis workflow for this compound.

Protocol 1: HPLC Analysis of this compound in Human Plasma

This protocol is adapted from a validated method for D-penicillamine using N-(1-pyrenyl)maleimide (NPM) as a derivatizing agent, which reacts with thiol groups. Since this compound lacks a free thiol group, this protocol would be suitable for the simultaneous analysis of D-penicillamine and could be adapted for this compound if a suitable derivatization strategy for its amine group is employed, or if a method not requiring thiol derivatization is used. For the purpose of this protocol, we will assume a hypothetical derivatization of the amine group or direct detection if sensitivity allows.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Derivatizing agent (if required)

Instrumentation and HPLC Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector at 210 nm or Mass Spectrometer
Sample Preparation
  • Thaw : Bring frozen plasma samples to room temperature.

  • Spike : To 200 µL of plasma, add 20 µL of the internal standard working solution. For calibration standards and quality control samples, add the corresponding this compound working solution.

  • Protein Precipitation : Add 600 µL of cold acetonitrile to the plasma sample.

  • Vortex : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

  • Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute : Reconstitute the dried residue with 100 µL of the initial mobile phase (95% A: 5% B).

  • Inject : Inject 10 µL of the reconstituted sample into the HPLC system.

Method Validation Parameters (Hypothetical Data)

The following table summarizes typical validation parameters for a bioanalytical HPLC method.

ParameterResult
Linearity Range 10 - 2000 ng/mL (r² > 0.995)
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 90 - 110%
Extraction Recovery > 85%

Protocol 2: LC-MS/MS Analysis of this compound in Human Urine

For higher sensitivity and specificity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This protocol provides a general framework for developing such a method.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

Instrumentation and LC-MS/MS Conditions
ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad 5500 or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column HILIC column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium formate (B1220265) in water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% B to 10% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Parameters
ParameterSetting
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 500 °C
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
MRM Transitions This compound: Q1/Q3 (To be determined by infusion)
IS (this compound-d3): Q1/Q3 (To be determined by infusion)
Sample Preparation (Dilute-and-Shoot)
  • Thaw : Bring frozen urine samples to room temperature.

  • Centrifuge : Centrifuge the urine samples at 2000 x g for 5 minutes to pellet any particulate matter.

  • Dilute : Dilute 50 µL of the supernatant with 450 µL of a solution containing the internal standard in initial mobile phase.

  • Vortex : Vortex the mixture for 30 seconds.

  • Inject : Inject 5 µL of the diluted sample into the LC-MS/MS system.

Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity Range 1 - 500 ng/mL (r² > 0.998)
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 8%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 92 - 108%
Matrix Effect Minimal and compensated by IS

Conclusion

The provided protocols offer a robust starting point for the development and validation of analytical methods for the quantification of this compound in biological fluids. The choice between HPLC-UV/Fluorescence and LC-MS/MS will depend on the required sensitivity, specificity, and available instrumentation. For regulatory submissions and clinical pharmacokinetic studies, the LC-MS/MS method is generally preferred due to its superior performance characteristics. It is imperative that any adapted or newly developed method undergoes rigorous validation to ensure its accuracy, precision, and reliability for its intended purpose.

Application Note: Identification and Quantification of S-Methyl-D-penicillamine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of S-Methyl-D-penicillamine, a primary metabolite of the therapeutic agent D-penicillamine, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are intended to guide researchers in developing robust and sensitive assays for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This note includes protocols for sample preparation, proposed LC-MS/MS parameters, and expected analytical performance characteristics.

Introduction

D-penicillamine is a chelating agent and immunomodulatory drug used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. The in-vivo metabolism of D-penicillamine includes S-methylation of its reactive thiol group to form this compound.[1] Monitoring the levels of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile, assessing patient metabolism, and investigating potential correlations with therapeutic efficacy and adverse effects. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the precise quantification of small molecules like this compound in complex biological fluids.

Metabolic Pathway of D-penicillamine

D-penicillamine undergoes methylation at the sulfur atom, a reaction catalyzed by thiol methyltransferase enzymes.[2] This metabolic conversion is a key pathway in the biotransformation of the drug.

D_Penicillamine D-penicillamine S_Methyl_D_Penicillamine This compound D_Penicillamine->S_Methyl_D_Penicillamine S-methylation Enzyme Thiol Methyltransferase Enzyme->S_Methyl_D_Penicillamine

Metabolic conversion of D-penicillamine.

Mass Spectrometry Analysis

The positive ion electrospray ionization (ESI) mode is suitable for the analysis of this compound, which contains a primary amine group that is readily protonated.

Predicted Fragmentation Pattern:

The protonated molecule [M+H]⁺ of this compound has a mass-to-charge ratio (m/z) of 164.2. Collision-induced dissociation (CID) of the precursor ion is expected to yield characteristic product ions. Based on the structure, likely fragmentation pathways include the neutral loss of formic acid (HCOOH, 46 Da) and the loss of the methanethiol (B179389) group (CH₃SH, 48 Da) followed by the loss of carbon monoxide (CO, 28 Da).

Proposed Multiple Reaction Monitoring (MRM) Transitions:

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity. The following MRM transitions are proposed for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Role
This compound164.2118.1Quantifier
This compound164.290.1Qualifier
d3-S-Methyl-D-penicillamine (Internal Standard)167.2121.1Quantifier

Note: The use of a stable isotope-labeled internal standard (SIL-IS), such as d3-S-Methyl-D-penicillamine, is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Protocols

1. Sample Preparation (from Plasma)

This protocol is a general guideline and may require optimization based on the specific laboratory equipment and sample characteristics.

  • Thaw: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL d3-S-Methyl-D-penicillamine in methanol) to each plasma sample, standard, and quality control sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.02
0.52
3.095
4.095
4.12
5.02

3. Tandem Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5500 V
Temperature500°C
Nebulizer Gas (Gas 1)50 psi
Heater Gas (Gas 2)50 psi
Curtain Gas30 psi
Collision GasNitrogen, Medium
Declustering Potential40 V
Entrance Potential10 V
Collision Energy25 eV
Collision Cell Exit Potential10 V

Note: These are starting parameters and should be optimized for the specific mass spectrometer being used.

Experimental Workflow and Logic

The overall process involves sample preparation to isolate the analyte, chromatographic separation to remove interferences, and mass spectrometric detection for selective and sensitive quantification.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike Internal Standard Plasma->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1: Precursor Ion Selection (m/z 164.2) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Detection (m/z 118.1, 90.1) CID->MS2 Integration Peak Integration MS2->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Experimental workflow for this compound analysis.

The logic of MRM ensures high specificity by monitoring a specific precursor-to-product ion transition.

Precursor Precursor Ion [M+H]⁺ Product1 Product Ion 1 (Quantifier) Precursor->Product1 Fragmentation Product2 Product Ion 2 (Qualifier) Precursor->Product2 Other_Ions Other Ions Precursor->Other_Ions

Logical diagram of MRM for identification.

Data Presentation and Quantitative Performance

A typical validation of this method would include establishing the linearity, limit of quantification, accuracy, and precision. The following table summarizes expected performance characteristics for the quantitative analysis of this compound in plasma.

ParameterExpected Performance
Linearity
Calibration Curve Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Quantification (LLOQ) 1 ng/mL
Accuracy
LLOQWithin ± 20% of nominal concentration
Low, Medium, High QCWithin ± 15% of nominal concentration
Precision
LLOQ≤ 20% Coefficient of Variation (CV)
Low, Medium, High QC≤ 15% CV
Recovery > 85%
Matrix Effect Minimal when using a stable isotope-labeled internal standard

Conclusion

The LC-MS/MS method outlined in this application note provides a robust framework for the sensitive and selective identification and quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrument parameters serve as a strong starting point for method development and validation. This will enable researchers and drug development professionals to accurately assess the metabolic profile of D-penicillamine, contributing to a better understanding of its pharmacology.

References

Application Note and Protocol for the Quantification of S-Methyl-D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine is a chelating agent and disease-modifying antirheumatic drug (DMARD) used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1] The therapeutic and toxic effects of D-penicillamine are linked to its complex metabolism, which includes the formation of various metabolites.[2] One such metabolite is S-Methyl-D-penicillamine, formed through the enzymatic action of thiol S-methyltransferase.[3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, understanding the metabolic fate of D-penicillamine, and potentially for correlating metabolite levels with clinical outcomes.

This document provides a detailed protocol for the quantification of this compound in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended as a robust starting point for researchers and requires validation according to institutional and regulatory guidelines.

Metabolic Pathway of D-penicillamine

D-penicillamine undergoes several metabolic transformations in the body. A key pathway involves the S-methylation of the thiol group to form this compound. This metabolite can be further oxidized. Other significant metabolic routes include the formation of disulfide compounds such as penicillamine-cysteine disulfide and penicillamine (B1679230) disulfide.[2][4]

D-penicillamine Metabolism D_pen D-penicillamine S_Methyl This compound D_pen->S_Methyl Thiol S-methyltransferase Disulfides Disulfides (e.g., Penicillamine-cysteine disulfide, Penicillamine disulfide) D_pen->Disulfides Oxidized Oxidized Metabolites S_Methyl->Oxidized Oxidation Sample Preparation Workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation P1 100 µL Plasma P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Evaporate Supernatant P4->P5 P6 Reconstitute P5->P6 P7 LC-MS/MS Analysis P6->P7 U1 50 µL Urine U2 Add Internal Standard U1->U2 U3 Dilute with Mobile Phase U2->U3 U4 Vortex U3->U4 U5 LC-MS/MS Analysis U4->U5

References

Application Notes and Protocols for S-Methyl-D-penicillamine Derivatization and Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine is a significant metabolite of D-penicillamine, a therapeutic agent employed in the management of Wilson's disease, cystinuria, and rheumatoid arthritis. The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of its parent compound. Due to its chemical properties, direct detection of this compound can be challenging. Derivatization of its precursor, D-penicillamine, or the metabolite itself, is a widely adopted strategy to enhance detectability and improve chromatographic separation. These application notes provide detailed protocols for the derivatization and subsequent analysis of D-penicillamine and its S-methylated metabolite using various analytical techniques.

Biological Pathway: S-Methylation of D-penicillamine

The S-methylation of D-penicillamine is an enzymatic process primarily catalyzed by thiol methyltransferase (TMT).[1][2] This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the thiol group of D-penicillamine, forming this compound and S-adenosyl-L-homocysteine (SAH).[3] This metabolic step is a key detoxification pathway for xenobiotic thiols.

S-Methylation of D-penicillamine D_pen D-penicillamine TMT Thiol Methyltransferase (TMT) D_pen->TMT SAM S-adenosyl-L-methionine (SAM) SAM->TMT S_Methyl_D_pen This compound TMT->S_Methyl_D_pen SAH S-adenosyl-L-homocysteine (SAH) TMT->SAH

Caption: Enzymatic S-methylation of D-penicillamine.

Experimental Workflow for Thiol Derivatization and Analysis

The general workflow for the analysis of this compound and its parent compound involves sample preparation, derivatization, chromatographic separation, and detection. The following diagram illustrates a typical experimental pipeline.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Urine, Tissue) homogenization Homogenization (for tissues) sample->homogenization protein_precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or TCA) sample->protein_precipitation homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_reagent Add Derivatizing Reagent (e.g., NPM) supernatant->add_reagent incubation Incubation (Time and Temperature Dependent) add_reagent->incubation stop_reaction Stop Reaction (e.g., with acid) incubation->stop_reaction hplc HPLC Separation stop_reaction->hplc inject gcms GC-MS Analysis stop_reaction->gcms inject lcmsms LC-MS/MS Analysis stop_reaction->lcmsms inject detection Detection (Fluorescence, MS) hplc->detection gcms->detection lcmsms->detection data_analysis Data Analysis and Quantification detection->data_analysis

References

Application Notes and Protocols for S-Methyl-D-penicillamine as a Standard in Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine is the primary methylated metabolite of D-penicillamine, a chelating agent and disease-modifying antirheumatic drug (DMARD). In the context of analytical chemistry and drug metabolism studies, this compound serves as a crucial reference standard. Its use as an internal or external standard in chromatographic assays allows for the accurate quantification of D-penicillamine in biological matrices. This document provides detailed application notes, experimental protocols, and data for the use of this compound as a standard in research assays.

Application Notes

This compound is ideally suited for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods developed for the pharmacokinetic analysis of D-penicillamine. As a stable, labeled analog that co-elutes closely with the analyte of interest, it compensates for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Key Applications:

  • Pharmacokinetic Studies: Determination of D-penicillamine concentrations in plasma, serum, and urine to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Therapeutic Drug Monitoring (TDM): Monitoring D-penicillamine levels in patients to optimize dosage and minimize toxicity.

  • Metabolism Studies: Investigating the in vitro and in vivo S-methylation of D-penicillamine catalyzed by thiol methyltransferase.

  • Drug Quality Control: Used as a reference standard for the identification and quantification of D-penicillamine and its related impurities in pharmaceutical formulations.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of D-penicillamine in human plasma, utilizing this compound as an internal standard.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
D-penicillamine1.0 - 1000> 0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQC3.0< 10< 1090 - 110
MQC100< 10< 1090 - 110
HQC800< 10< 1090 - 110

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
D-penicillamine> 85< 15
This compound (IS)> 85< 15

Experimental Protocols

Protocol 1: Quantitative Analysis of D-penicillamine in Human Plasma by LC-MS/MS

This protocol describes a validated method for the quantification of D-penicillamine in human plasma using this compound as an internal standard (IS).

1. Materials and Reagents:

  • D-penicillamine reference standard

  • This compound reference standard (Internal Standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Trichloroacetic acid (TCA)

2. Preparation of Standard and Quality Control (QC) Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of D-penicillamine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the D-penicillamine stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at concentrations of 3 ng/mL (LQC), 100 ng/mL (MQC), and 800 ng/mL (HQC).

3. Sample Preparation:

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see step 4).

  • Inject 10 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • D-penicillamine: To be optimized based on instrument

    • This compound (IS): To be optimized based on instrument

5. Data Analysis:

  • Integrate the peak areas for both D-penicillamine and this compound.

  • Calculate the peak area ratio (D-penicillamine / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of D-penicillamine in the unknown samples by interpolation from the calibration curve.

Visualizations

experimental_workflow sample Plasma Sample (100 µL) add_is Add IS (10 µL this compound) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject LC-MS/MS Injection (10 µL) reconstitute->inject

Figure 1. Experimental workflow for plasma sample preparation.

signaling_pathway cluster_0 D-penicillamine Metabolism D_pen D-penicillamine thiol_methyltransferase Thiol Methyltransferase D_pen->thiol_methyltransferase Substrate S_adenosylmethionine S-adenosyl-L-methionine (SAM) S_adenosylmethionine->thiol_methyltransferase Methyl Donor S_methyl_D_pen This compound excretion Excretion S_methyl_D_pen->excretion thiol_methyltransferase->S_methyl_D_pen Product S_adenosylhomocysteine S-adenosyl-L-homocysteine (SAH) thiol_methyltransferase->S_adenosylhomocysteine By-product

Figure 2. S-Methylation of D-penicillamine.

Application Notes and Protocols for Studying the Metabolism of D-penicillamine to S-Methyl-D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the S-methylation of D-penicillamine, a key metabolic pathway. The protocols detailed below cover in vitro enzymatic assays, cell-based models, and analytical methods for the quantification of D-penicillamine and its primary methylated metabolite, S-Methyl-D-penicillamine.

Introduction

D-penicillamine is a chelating agent and immunomodulatory drug used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Its metabolism is complex, involving the formation of various disulfides and a biochemically transformed metabolite, this compound.[1][2] The S-methylation is catalyzed by the enzyme thiol S-methyltransferase, with S-adenosyl-L-methionine (SAMe) serving as the methyl group donor.[3] Understanding the extent and rate of this metabolic conversion is crucial for elucidating the drug's pharmacokinetic profile and potential variability in patient response. Only a small portion of a D-penicillamine dose is metabolized to this compound.[4]

Metabolic Pathway

The enzymatic conversion of D-penicillamine to this compound is a one-step methylation reaction.

DP D-penicillamine SMP This compound DP->SMP Methylation SAMe S-adenosyl-L-methionine (SAMe) SAH S-adenosyl-L-homocysteine (SAH) SAMe->SAH Enzyme Thiol S-methyltransferase Enzyme->DP Enzyme->SAMe

Caption: Metabolic conversion of D-penicillamine.

Data Presentation

Table 1: In Vitro Enzyme Kinetics

Kinetic parameters for the S-methylation of D-penicillamine by human erythrocyte membrane thiol methyltransferase.

SubstrateApparent K_m (mM)
D-penicillamine7.53[3]
L-penicillamine7.27[3]
Table 2: Pharmacokinetic Parameters of D-penicillamine

Summary of pharmacokinetic data for D-penicillamine in humans.

ParameterValueReference
Oral Bioavailability40-70%[1]
Peak Plasma Concentration (250 mg dose)1-2 mg/L[4]
Time to Peak Plasma Concentration1-3 hours[4]
Plasma Protein Binding>80%[4]

Experimental Protocols

Protocol 1: In Vitro S-Methylation of D-penicillamine using Human Liver Microsomes

This protocol is designed to determine the in vitro rate of this compound formation.

Materials:

  • D-penicillamine

  • This compound standard

  • Pooled human liver microsomes (HLMs)

  • S-adenosyl-L-methionine (SAMe)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Workflow Diagram:

cluster_0 Incubation cluster_1 Sample Processing & Analysis A Prepare reaction mix: Buffer, Microsomes, D-penicillamine B Pre-incubate at 37°C for 5 min A->B C Initiate reaction with SAMe B->C D Incubate at 37°C (time points: 0, 5, 15, 30, 60 min) C->D E Terminate with ice-cold acetonitrile D->E F Vortex and centrifuge E->F G Collect supernatant F->G H HPLC analysis G->H

Caption: Workflow for in vitro S-methylation assay.

Procedure:

  • Prepare a stock solution of D-penicillamine in potassium phosphate buffer.

  • In a microcentrifuge tube, combine 100 mM potassium phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and D-penicillamine (final concentration to be determined, e.g., 10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding SAMe (final concentration, e.g., 1 mM).

  • Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile to the aliquot.

  • Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Transfer the supernatant to a clean tube for HPLC analysis.

Protocol 2: Analysis of D-penicillamine Metabolism in HepG2 Cells

This protocol outlines the use of a human hepatoma cell line (HepG2) to study the cellular metabolism of D-penicillamine.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • D-penicillamine

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ice-cold)

  • Cell culture plates (e.g., 12-well plates)

  • Incubator (37°C, 5% CO₂)

Workflow Diagram:

A Seed HepG2 cells and grow to confluence B Treat cells with D-penicillamine A->B C Incubate for 24-48 hours B->C D Harvest culture medium C->D E Wash cells with PBS C->E G Process medium and lysate for analysis D->G F Lyse cells and extract metabolites E->F F->G

Caption: Cell-based D-penicillamine metabolism workflow.

Procedure:

  • Seed HepG2 cells in 12-well plates at a density that allows them to reach 80-90% confluency within 24-48 hours.

  • Remove the culture medium and replace it with fresh medium containing D-penicillamine at various concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (medium without D-penicillamine).

  • Incubate the cells for a specified time period (e.g., 24 or 48 hours).

  • Extracellular Analysis: Collect the culture medium from each well. Add two volumes of ice-cold acetonitrile, vortex, and centrifuge to precipitate proteins. Collect the supernatant for HPLC analysis.

  • Intracellular Analysis:

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add a small volume of ice-cold acetonitrile to each well to lyse the cells and precipitate proteins.

    • Scrape the cells, collect the lysate, and transfer to a microcentrifuge tube.

    • Vortex and centrifuge. Collect the supernatant for HPLC analysis.

Protocol 3: HPLC Method for Simultaneous Quantification of D-penicillamine and this compound

This protocol describes a high-performance liquid chromatography method for the separation and quantification of D-penicillamine and its S-methylated metabolite. This method is an adaptation of existing methods for D-penicillamine and will require validation.[5][6]

Instrumentation and Reagents:

  • HPLC system with a UV or electrochemical detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Derivatization reagent: N-(1-pyrenyl)maleimide (NPM) or 2-chloro-1-methylquinolinium tetrafluoroborate.[5][6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • D-penicillamine and this compound standards.

Sample Preparation and Derivatization:

  • To 100 µL of sample (supernatant from in vitro or cell-based assays, or prepared plasma/urine), add a reducing agent (e.g., dithiothreitol) if total penicillamine (B1679230) is to be measured, to break disulfide bonds. For free penicillamine, omit this step.

  • Adjust the pH of the sample to ~8.0 with a suitable buffer (e.g., borate (B1201080) buffer).

  • Add the derivatizing agent (e.g., NPM in acetonitrile) and incubate in the dark at room temperature for 30 minutes.

  • Stop the reaction by adding a small volume of acid (e.g., 2 M HCl).

  • Inject an aliquot into the HPLC system.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence (for NPM derivatives, Ex: 340 nm, Em: 395 nm) or UV (e.g., 355 nm for 2-chloro-1-methylquinolinium derivatives).[6]

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 50% B

    • 20-25 min: 50% B

    • 25-30 min: Return to 10% B and equilibrate. (Note: The gradient will need to be optimized to ensure baseline separation of D-penicillamine and this compound derivatives.)

Quantification:

  • Generate a standard curve by derivatizing known concentrations of D-penicillamine and this compound.

  • Plot the peak area against the concentration for each analyte.

  • Determine the concentration of the analytes in the samples by interpolating their peak areas from the standard curve.

Concluding Remarks

The provided protocols offer a robust starting point for investigating the S-methylation of D-penicillamine. Researchers should note that optimization of specific parameters, such as substrate concentrations, incubation times, and HPLC conditions, may be necessary depending on the experimental system and objectives. Validation of the analytical methods for linearity, accuracy, and precision is essential for generating reliable quantitative data.

References

Application Notes and Protocols for S-Methyl-D-penicillamine In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine is a principal metabolite of D-penicillamine, a drug utilized in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2][3][4][5] While much of the therapeutic activity is attributed to the parent compound, understanding the biological effects of its metabolites is crucial for a comprehensive grasp of its mechanism of action, efficacy, and potential toxicity. This compound is formed through the S-methylation of the thiol group of D-penicillamine, a reaction catalyzed by thiol methyltransferase, which can be found in human red blood cell membranes.[6][7] These application notes provide detailed protocols for in vitro models to investigate the biological activity of this compound, drawing upon established methodologies for its parent compound, D-penicillamine.

Key Research Areas for this compound In Vitro Models

  • Immunomodulatory Effects: Assessing the impact on immune cell function, particularly T-lymphocytes.

  • Copper Homeostasis: Investigating its role in copper metabolism and detoxification pathways in hepatocytes.

  • Connective Tissue Metabolism: Evaluating effects on collagen synthesis and cross-linking in fibroblasts.

  • Enzyme Inhibition: Studying the interaction with key enzymes, such as cystathionine-γ-lyase (CSE) in the hydrogen sulfide (B99878) (H2S) signaling pathway.[8]

Application Note 1: Assessment of Immunomodulatory Effects on T-Lymphocytes

Objective: To determine if this compound retains the immunosuppressive properties of D-penicillamine by measuring its effect on T-lymphocyte proliferation. The immunosuppressive action of D-penicillamine is linked to the copper-dependent generation of hydrogen peroxide, which inhibits T-lymphocyte function.[9][10]

Cell Line: Jurkat cells (human T-lymphocyte cell line) or peripheral blood mononuclear cells (PBMCs).

Experimental Protocol: T-Lymphocyte Proliferation Assay (MTT Assay)
  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed 1 x 10⁵ cells/well in a 96-well plate.

  • Stimulation: Add a mitogen, such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL, to stimulate T-lymphocyte proliferation. Include unstimulated control wells.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10 µM to 1 mM). Include D-penicillamine as a positive control and a vehicle control. To investigate the role of copper, co-treat with copper sulfate (B86663) (CuSO₄) at a low micromolar concentration (e.g., 5 µM).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated, untreated control.

Quantitative Data Summary

CompoundConcentration RangeOutcome MeasureExpected Result
This compound10 µM - 1 mMInhibition of T-lymphocyte proliferationDose-dependent decrease in cell proliferation
D-penicillamine (Control)10 µM - 1 mMInhibition of T-lymphocyte proliferationDose-dependent decrease in cell proliferation

Signaling Pathway Visualization

G cluster_0 Mechanism of D-penicillamine Immunosuppression DP D-penicillamine H2O2 Hydrogen Peroxide (H₂O₂) DP->H2O2 + Cu Copper Ions (Cu²⁺) Cu->H2O2 Catalyzes Inhibition Inhibition H2O2->Inhibition T_cell T-Lymphocyte Proliferation Proliferation T_cell->Proliferation Inhibition->Proliferation

Caption: D-penicillamine's immunosuppressive effect on T-lymphocytes.

Application Note 2: Investigating Effects on Copper Metabolism in Hepatocytes

Objective: To assess the ability of this compound to modulate copper levels and the expression of metallothionein (B12644479), a key protein in copper detoxification, in a liver cell model. D-penicillamine is known to chelate copper and can increase hepatic metallothionein levels.[11][12]

Cell Line: HepG2 (human hepatoma cell line).

Experimental Protocol: Metallothionein mRNA Expression and Intracellular Copper Levels
  • Cell Culture: Grow HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Copper Loading (Optional): To mimic conditions of copper overload, pre-treat cells with a non-toxic concentration of CuSO₄ (e.g., 50-100 µM) for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • RNA Extraction and qRT-PCR for Metallothionein:

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for a metallothionein isoform (e.g., MT1A) and a housekeeping gene (e.g., GAPDH).

  • Intracellular Copper Measurement (Inductively Coupled Plasma Mass Spectrometry - ICP-MS):

    • Wash the cells thoroughly with PBS to remove extracellular copper.

    • Lyse the cells and determine the protein concentration.

    • Digest the cell lysates with nitric acid.

    • Analyze the digested samples for copper content using ICP-MS.

  • Data Analysis: Normalize metallothionein mRNA levels to the housekeeping gene and express as fold change relative to the untreated control. Normalize intracellular copper levels to the total protein content.

Workflow Visualization

G cluster_1 Workflow for Copper Metabolism Study Start Culture HepG2 Cells Cu_Load Copper Loading (CuSO₄) Start->Cu_Load Treatment Treat with this compound Cu_Load->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Cell_Lysis Cell Lysis Harvest->Cell_Lysis qRT_PCR qRT-PCR for Metallothionein RNA_Extraction->qRT_PCR Analysis Data Analysis qRT_PCR->Analysis ICP_MS ICP-MS for Copper Cell_Lysis->ICP_MS ICP_MS->Analysis

Caption: Experimental workflow for analyzing copper metabolism in hepatocytes.

Application Note 3: Evaluation of Cystathionine-γ-lyase (CSE) Inhibition

Objective: To determine if this compound can inhibit the activity of cystathionine-γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (H₂S). D-penicillamine has been shown to be a selective inhibitor of CSE.[8]

Model: Recombinant human CSE enzyme or cell lysates from a cell line expressing high levels of CSE (e.g., A549 lung carcinoma cells).

Experimental Protocol: In Vitro CSE Activity Assay (Methylene Blue Method)
  • Enzyme Source: Use purified recombinant human CSE or prepare a cell lysate from A549 cells.

  • Reaction Mixture: Prepare a reaction buffer containing pyridoxal-5'-phosphate (PLP), a cofactor for CSE.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound for 15-30 minutes.

  • Enzyme Reaction: Initiate the reaction by adding the substrate, L-cysteine. The reaction produces H₂S.

  • H₂S Detection (Methylene Blue Formation):

    • Stop the reaction and trap the H₂S produced.

    • Add zinc acetate (B1210297) to trap H₂S as zinc sulfide.

    • Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride, which react with the trapped sulfide to form methylene (B1212753) blue.

  • Measurement: Measure the absorbance of the methylene blue formed at 670 nm.

  • Data Analysis: Calculate the percentage of CSE inhibition for each concentration of this compound and determine the IC₅₀ value.

Quantitative Data Summary

CompoundSubstrateEnzyme SourceIC₅₀ Value
This compoundL-cysteineRecombinant CSETo be determined
D-penicillamine (Control)L-cysteineRecombinant CSETo be determined

Logical Relationship Visualization

G cluster_2 Inhibition of H₂S Pathway L_Cysteine L-Cysteine H2S Hydrogen Sulfide (H₂S) L_Cysteine->H2S Catalyzed by CSE Cystathionine-γ-lyase (CSE) SMDP This compound SMDP->CSE Inhibits

Caption: this compound's potential inhibition of CSE.

Summary

These application notes provide a framework for the in vitro investigation of this compound. By adapting established protocols for its parent compound, D-penicillamine, researchers can explore the immunomodulatory, metabolic, and enzymatic effects of this key metabolite. The provided protocols for T-lymphocyte proliferation, copper metabolism in hepatocytes, and CSE activity assays offer robust methods to elucidate the biological role of this compound, contributing to a more complete understanding of D-penicillamine's therapeutic profile.

References

Application Notes and Protocols for Investigating the Cellular Effects of S-Methyl-D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine is a metabolite of D-penicillamine, a drug used in the treatment of Wilson's disease and rheumatoid arthritis.[1][2] Understanding the cellular effects of this metabolite is crucial for a comprehensive understanding of the parent drug's activity and potential side effects. These application notes provide a detailed framework and specific protocols for investigating the in vitro effects of this compound on various cell lines. The methodologies described herein cover the assessment of cytotoxicity, cell proliferation, apoptosis, and potential mechanisms of action.

Cell-based assays are fundamental tools in drug discovery and development, offering insights into a compound's biological activity and potential toxicity.[3][4] The protocols outlined below are designed to be adaptable to different cell types and research questions, providing a solid foundation for characterizing the cellular pharmacology of this compound.

General Experimental Workflow

A systematic approach is recommended to characterize the cellular effects of this compound. The workflow begins with determining the cytotoxic concentration range, followed by more detailed investigations into its effects on cell proliferation and the induction of apoptosis. Finally, specific assays can be employed to elucidate the underlying signaling pathways.

G cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Mechanistic Assays A Cell Seeding B Treatment with this compound (Broad Concentration Range) A->B C Cytotoxicity Assay (e.g., MTT, LDH) B->C D Determine IC50 Value C->D E Cell Proliferation Assay (e.g., BrdU) D->E F Apoptosis Assay (e.g., Annexin V/PI Staining) D->F G Cell Cycle Analysis D->G H Western Blot for Signaling Proteins F->H

Caption: General workflow for assessing the cellular effects of this compound.

Data Presentation

Quantitative data from the following experiments should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cell Lines (Example Data)

Cell LineAssay TypeIncubation Time (hours)IC50 Value (µM)
Jurkat (T-lymphocyte)MTT24150.5 ± 12.3
MTT4898.7 ± 8.9
LDH48110.2 ± 10.1
HeLa (Cervical Cancer)MTT48250.1 ± 20.5
Fibroblasts (Normal)MTT48> 500

Table 2: Effect of this compound on Cell Proliferation (Example Data)

Cell LineConcentration (µM)BrdU Incorporation (% of Control)
Jurkat5075.2 ± 6.8
10045.1 ± 5.2
15020.9 ± 3.1

Table 3: Induction of Apoptosis by this compound in Jurkat Cells (Example Data)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.1 ± 0.51.5 ± 0.3
5015.8 ± 2.14.2 ± 0.8
10035.2 ± 4.510.7 ± 1.9
15050.1 ± 6.325.4 ± 3.7

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.[5] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5][6]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Cells and reagents from Protocol 1

  • LDH Cytotoxicity Assay Kit

  • 96-well assay plate (clear, flat-bottom)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Set up the following controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation.

    • Medium Background: Wells containing only culture medium.

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, correcting for background absorbance.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V, while PI stains the DNA of cells with compromised membranes.

Materials:

  • 6-well sterile tissue culture plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Potential Signaling Pathways for Investigation

The parent compound, D-penicillamine, is known to have immunomodulatory effects, including reducing T-lymphocyte numbers and inhibiting macrophage function.[7] It has been shown to inhibit the proliferation of certain T-cell lines.[8] A potential mechanism of action for this compound could involve interference with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

G cluster_0 Proposed this compound Action SMP This compound Receptor Unknown Receptor / Target SMP->Receptor Inhibition? PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Note: Isolation of S-Methyl-D-penicillamine from Urine and Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine is a chelating agent and immunomodulatory drug used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. The therapeutic and toxicological monitoring of D-penicillamine and its metabolites is crucial for effective treatment and patient safety. One of the key metabolites is S-Methyl-D-penicillamine, formed by the S-methylation of the parent drug.[1][2] Accurate quantification of this compound in biological matrices such as urine and plasma is essential for pharmacokinetic and metabolic studies.

This application note provides detailed protocols for the isolation of this compound from urine and plasma samples, based on established methodologies for D-penicillamine and its metabolites. The protocol involves sample pre-treatment, including protein precipitation for plasma samples, followed by an oxidation step and subsequent chromatographic separation.

Metabolic Pathway of D-penicillamine

D-penicillamine undergoes metabolism in the body through various pathways, including S-methylation, to form this compound.[3] This metabolite can be further oxidized to its corresponding sulfoxide (B87167) or sulfone.[2]

D_penicillamine D-penicillamine S_Methyl_D_penicillamine This compound D_penicillamine->S_Methyl_D_penicillamine Methylation Oxidation_products Further Oxidation Products (e.g., Sulfoxide, Sulfone) S_Methyl_D_penicillamine->Oxidation_products Oxidation Thiol_methyltransferase Thiol S-methyltransferase (S-adenosyl-L-methionine) Thiol_methyltransferase->S_Methyl_D_penicillamine

Caption: Metabolic pathway of D-penicillamine to this compound.

Experimental Protocols

The following protocols are synthesized from methodologies described for the analysis of D-penicillamine and its metabolites.[4][5]

Protocol 1: Isolation of this compound from Human Plasma

This protocol involves protein precipitation followed by oxidation and preparation for chromatographic analysis.

Materials:

  • Human plasma sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Performic acid (freshly prepared by mixing formic acid and hydrogen peroxide)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation:

    • To 500 µL of thawed plasma in a microcentrifuge tube, add 1.5 mL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains this compound and other small molecules.

  • Oxidation:

    • Transfer the supernatant to a new tube.

    • Add an equal volume of freshly prepared performic acid.

    • Incubate the mixture at room temperature for 30 minutes to oxidize this compound to its sulphone derivative.[4]

  • Sample Preparation for Chromatography:

    • Evaporate the sample to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for cation-exchange chromatography (e.g., a low pH buffer).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the chromatography system.

Protocol 2: Isolation of this compound from Human Urine

This protocol involves direct oxidation of the urine sample followed by preparation for chromatographic analysis.

Materials:

  • Human urine sample

  • Performic acid (freshly prepared)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection: Collect a mid-stream urine sample. Centrifuge at 3000 x g for 10 minutes to remove any particulate matter. Store the supernatant at -80°C until analysis.

  • Oxidation:

    • To 1 mL of thawed urine in a microcentrifuge tube, add 1 mL of freshly prepared performic acid.

    • Vortex the mixture and incubate at room temperature for 30 minutes. This step oxidizes this compound to its sulphone derivative.[4]

  • Sample Preparation for Chromatography:

    • After incubation, the sample is ready for direct injection into a cation-exchange chromatography system or can be further purified if necessary.

    • If further purification is required, a solid-phase extraction (SPE) step using a strong cation-exchange cartridge can be employed.

Experimental Workflow

The general workflow for the isolation and analysis of this compound is depicted below.

cluster_plasma Plasma Sample cluster_urine Urine Sample Plasma_Collection Plasma Collection Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Collection->Protein_Precipitation Oxidation Oxidation (Performic Acid) Protein_Precipitation->Oxidation Urine_Collection Urine Collection Urine_Centrifugation Centrifugation Urine_Collection->Urine_Centrifugation Urine_Centrifugation->Oxidation Chromatography_Prep Sample Preparation for Chromatography (Evaporation & Reconstitution) Oxidation->Chromatography_Prep Cation_Exchange Cation-Exchange Chromatography Chromatography_Prep->Cation_Exchange Detection Detection Cation_Exchange->Detection

Caption: Workflow for isolating this compound.

Data Presentation

Quantitative data specifically for the recovery, limit of detection (LOD), and limit of quantification (LOQ) of this compound are not extensively available in the reviewed literature. The majority of published methods focus on the parent compound, D-penicillamine. The table below summarizes available data for D-penicillamine to provide a reference for expected analytical performance.

AnalyteMatrixMethodRecovery (%)LODLOQReference
D-penicillaminePlasmaHPLC-UV>60%-0.1 mg/L[6]
D-penicillamineUrineHPLC-UV97.24-109.39%0.5 µmol/L1.0 µmol/L[7]
D-penicillaminePlasmaHPLC with electrochemical detection-0.05 µg/mL-[5]
D-penicillamineUrineHPLC with electrochemical detection-0.2 µg/mL-[5]

Note: The presented data is for the parent drug D-penicillamine and should be used as a guideline. Method validation for this compound is required to determine specific performance characteristics.

Discussion

The protocols outlined provide a robust framework for the isolation and subsequent analysis of this compound from plasma and urine. The key step in the analytical procedure is the oxidation of this compound to its sulphone.[4] This chemical derivatization allows for stable and reproducible quantification using cation-exchange chromatography.

For plasma samples, efficient removal of proteins is critical. Protein precipitation with acetonitrile is a widely used and effective method.[8] For urine samples, which have a lower protein content, a direct oxidation approach is generally sufficient.

It is imperative for researchers to perform a thorough method validation for the analysis of this compound in their specific laboratory settings. This should include the determination of linearity, accuracy, precision, recovery, LOD, and LOQ for this compound. The use of a stable isotope-labeled internal standard of this compound is highly recommended to ensure the accuracy of quantification.

Conclusion

This application note provides detailed protocols and a theoretical framework for the isolation of this compound from urine and plasma. By combining established sample preparation techniques with a specific oxidation and chromatographic separation method, researchers can effectively quantify this important metabolite. While specific quantitative performance data for this compound is limited in the current literature, the provided protocols offer a solid starting point for the development and validation of a sensitive and reliable analytical method.

References

Application Notes and Protocols for Long-Term Storage of S-Methyl-D-penicillamine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine, a metabolite of D-penicillamine, is a crucial compound in various research fields, including studies on metal chelation and autoimmune diseases.[1][2] The integrity of this compound samples is paramount for obtaining reliable and reproducible experimental results. The primary cause of degradation for thiol-containing compounds like this compound is oxidation of the thiol group, which can be expedited by exposure to oxygen, light, elevated temperatures, and moisture. These application notes provide detailed protocols for the long-term storage of this compound to ensure its stability and purity.

Factors Affecting Stability

Several environmental factors can influence the stability of this compound during long-term storage. Understanding these factors is key to preventing degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxygen: The presence of oxygen can lead to the oxidation of the thiol group, a primary degradation pathway for such compounds.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate degradative reactions.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

  • pH: The stability of this compound in solution can be pH-dependent.

  • Solvent: The choice of solvent can impact the stability of the compound. For aqueous solutions, it is not recommended to store them for more than one day.[3]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on available data for the compound and general principles for storing thiol-containing molecules.

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterSolid FormIn Solution
Temperature -20°C is recommended for long-term storage.[1] For extended periods, -80°C is preferable.[4]-80°C is highly recommended to minimize degradation.[4][5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.Use deoxygenated solvents and store under an inert atmosphere.
Light Exposure Store in amber vials or protect from light to prevent photodegradation.Store in amber vials or protect from light.
Container Use tightly sealed containers to prevent moisture ingress.Use tightly sealed vials with inert caps (B75204).
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles as this can degrade the sample.[4][5] Aliquot samples into single-use volumes.Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Stated Stability ≥ 4 years at -20°C.[1]Stability in solution is significantly lower and depends on the solvent and storage temperature. Aqueous solutions are not recommended for storage longer than one day.[3]

Experimental Protocols

  • Sample Handling: Handle the solid this compound in a controlled environment with low humidity. If possible, use a glove box with an inert atmosphere (argon or nitrogen).

  • Aliquoting: Weigh the desired amount of the solid compound into individual, appropriately sized amber glass vials.

  • Inert Gas Purging: Flush each vial with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds to displace any oxygen.

  • Sealing: Immediately and tightly seal the vials with high-quality, inert caps.

  • Labeling: Clearly label each vial with the compound name, concentration, date of preparation, and aliquot number.

  • Storage: Place the labeled vials in a freezer at -20°C or, for longer-term storage, at -80°C.

  • Solvent Preparation: Use high-purity, anhydrous solvents. To remove dissolved oxygen, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Recommended solvents for stock solutions include DMSO, DMF, and ethanol.[1][3]

  • Dissolution: In a controlled environment (ideally a glove box), dissolve the this compound in the deoxygenated solvent to the desired concentration.

  • Aliquoting: Dispense the solution into single-use amber glass vials.

  • Inert Gas Purging: Flush the headspace of each vial with an inert gas before sealing.

  • Sealing: Tightly seal the vials with inert caps suitable for low-temperature storage.

  • Labeling: Label each vial with the necessary information (compound name, concentration, solvent, date, and aliquot number).

  • Storage: Immediately transfer the aliquots to an -80°C freezer.

A stability-indicating analytical method is crucial to monitor the purity of stored samples over time. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

  • Method Development: Develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products.

    • Column: A C18 column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

    • Detection: UV detection at an appropriate wavelength (e.g., around 210 nm) or mass spectrometry (LC-MS) for more specific detection and identification of degradants.[6]

  • Initial Analysis (Time Zero): Immediately after preparing the aliquots for storage, analyze a representative sample to establish the initial purity and concentration.

  • Long-Term Stability Testing: At predetermined time points (e.g., 3, 6, 12, 24, and 48 months), retrieve a single aliquot from storage.

  • Sample Preparation for Analysis: Allow the aliquot to thaw to room temperature. Prepare the sample for HPLC analysis according to the developed method.

  • HPLC Analysis: Analyze the sample and quantify the peak area of this compound and any observed degradation products.

  • Data Analysis: Compare the purity and concentration of the aged sample to the initial time-zero data to determine the extent of degradation.

Table 2: Illustrative Stability Data for this compound under Different Storage Conditions (Hypothetical Data for Demonstration)

Storage ConditionTime Point (Months)Purity (%)
-20°C, Solid, Dark, Inert Gas 099.8
1299.7
2499.5
4899.2
-80°C, Solid, Dark, Inert Gas 099.8
1299.8
2499.7
4899.7
-80°C, in DMSO, Dark, Inert Gas 099.5
698.9
1298.2

Visualizations

G cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis start Start: this compound (Solid or for Solution) weigh Weigh Compound start->weigh dissolve Dissolve in Deoxygenated Solvent (for solutions) weigh->dissolve If preparing solution aliquot Aliquot into Vials weigh->aliquot For solid storage dissolve->aliquot purge Purge with Inert Gas aliquot->purge seal Seal Vials purge->seal label_vials Label Vials seal->label_vials store Store at -20°C or -80°C (Protect from Light) label_vials->store retrieve Retrieve Aliquot at Time Points store->retrieve thaw Thaw to Room Temperature retrieve->thaw analyze Analyze via Stability-Indicating Method (e.g., HPLC) thaw->analyze compare Compare to Time-Zero Data analyze->compare end End: Assess Stability compare->end

Caption: Experimental workflow for the long-term storage and stability assessment of this compound.

G cluster_pathway Potential Degradation Pathway of this compound cluster_conditions Contributing Factors smp This compound sulfoxide This compound Sulfoxide smp->sulfoxide Oxidation sulfone This compound Sulfone sulfoxide->sulfone Further Oxidation oxygen Oxygen oxygen->smp light Light light->smp temp Elevated Temperature temp->smp

Caption: Postulated oxidative degradation pathway for this compound.

Conclusion

The long-term stability of this compound is critical for the integrity of research and development activities. By adhering to the protocols outlined in these application notes, which emphasize storage at low temperatures (-20°C or -80°C), protection from light and oxygen, and the use of a systematic stability testing program, researchers can ensure the quality of their this compound samples over extended periods.

References

Application of S-Methyl-D-penicillamine in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism, the identification of reactive metabolites is crucial for assessing the potential for idiosyncratic drug-induced toxicities. Reactive metabolites are chemically unstable species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cellular dysfunction, immune responses, and organ damage. To mitigate these risks during drug development, in vitro methods are employed to detect and characterize these transient intermediates. This is often achieved by using "trapping agents," which are nucleophilic compounds that react with the electrophilic reactive metabolites to form stable, detectable adducts.

While glutathione (B108866) (GSH) is the most commonly used trapping agent due to its physiological relevance, other nucleophiles can provide complementary information or offer advantages in specific contexts. S-Methyl-D-penicillamine, a metabolite of the drug D-penicillamine, possesses a free thiol group, making it a potential nucleophilic trapping agent for a variety of reactive intermediates. Its structural similarity to cysteine, a component of glutathione, suggests its utility in sequestering electrophilic species.

These application notes provide a framework for utilizing this compound as a trapping agent in in vitro drug metabolism studies to identify and characterize reactive drug metabolites.

Principle of Reactive Metabolite Trapping

The fundamental principle behind using this compound as a trapping agent lies in its ability to act as a surrogate nucleophile. When a drug is incubated with a metabolically active system, such as human liver microsomes (HLM) or S9 fractions, in the presence of necessary cofactors (e.g., NADPH), it can be converted into electrophilic reactive intermediates. The nucleophilic thiol group of this compound can then attack these electrophiles, forming a stable covalent adduct. This adduct can be subsequently detected and characterized using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing evidence for the formation of the reactive metabolite and insights into its chemical nature.

Potential Applications of this compound in Drug Metabolism

  • Screening for Bioactivation: this compound can be used in early-stage drug discovery to screen new chemical entities for their potential to form reactive metabolites.

  • Characterization of Reactive Intermediates: The stable adducts formed with this compound can be structurally elucidated using high-resolution mass spectrometry and NMR, helping to identify the site of metabolic activation on the parent drug.

  • Complementary Tool to Glutathione: this compound can be used alongside or as an alternative to glutathione to trap a different profile of reactive metabolites, potentially due to differences in steric hindrance or reactivity.

  • Investigating Specific Metabolic Pathways: It can be employed to investigate the role of specific enzyme systems (e.g., Cytochrome P450s) in the bioactivation of a drug by conducting incubations with and without specific inhibitors.

Data Presentation

Quantitative analysis of reactive metabolite formation is essential for risk assessment. The following table provides a template for summarizing data from in vitro trapping experiments using this compound.

Table 1: Quantitative Analysis of Drug-X Reactive Metabolite Trapping with this compound

ParameterCondition 1 (e.g., Low Drug-X Conc.)Condition 2 (e.g., High Drug-X Conc.)Condition 3 (e.g., With CYP Inhibitor)
Incubation Time (min)
0< LOD< LOD< LOD
15Peak Area of AdductPeak Area of AdductPeak Area of Adduct
30Peak Area of AdductPeak Area of AdductPeak Area of Adduct
60Peak Area of AdductPeak Area of AdductPeak Area of Adduct
Rate of Adduct Formation (Peak Area/min) Calculated RateCalculated RateCalculated Rate
Parent Drug Depletion (%) % Depletion% Depletion% Depletion

LOD: Limit of Detection

Experimental Protocols

Protocol 1: In Vitro Screening for Reactive Metabolites Using Human Liver Microsomes and this compound

Objective: To determine if a test compound forms reactive metabolites that can be trapped by this compound in a human liver microsomal system.

Materials:

  • Test compound (e.g., Drug-X)

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in phosphate buffer.

    • In a microcentrifuge tube, combine the following in order:

      • Phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)

      • Test compound (final concentration typically 1-50 µM)

      • This compound (final concentration typically 1-10 mM)

    • Prepare control incubations:

      • No NADPH (to assess non-enzymatic degradation)

      • No HLM (to assess direct reaction with this compound)

      • No this compound (to assess parent drug metabolism)

  • Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 60 minutes). Time-course experiments (e.g., 0, 15, 30, 60 minutes) can also be performed.

  • Quenching and Sample Preparation:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile.

    • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using an LC-MS/MS system equipped with an electrospray ionization (ESI) source.

    • Develop a chromatographic method to separate the parent drug, its metabolites, and the this compound adduct.

    • Use a full scan or precursor ion scan to search for the expected mass of the adduct (Mass of reactive intermediate + Mass of this compound).

    • Perform tandem MS (MS/MS) on the candidate adduct ion to confirm its structure by identifying characteristic fragment ions.

Protocol 2: Quantitative Assessment of Reactive Metabolite Formation

Objective: To quantify the formation of the this compound adduct as a measure of reactive metabolite formation.

Procedure:

This protocol follows the same steps as Protocol 1, with the addition of a stable isotope-labeled internal standard.

  • Internal Standard: Synthesize or procure a stable isotope-labeled analog of the expected this compound adduct to serve as an internal standard for quantification.

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of the synthesized adduct standard and a fixed concentration of the internal standard into a blank matrix (e.g., quenched HLM incubation mixture).

  • Sample Analysis: Add the internal standard to the experimental samples after the quenching step.

  • Data Analysis: Quantify the amount of the this compound adduct formed in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Incubation Preparation cluster_incubation 2. Metabolic Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep Prepare Incubation Mixture: - Human Liver Microsomes - Test Compound - this compound - Buffer incubation Initiate reaction with NADPH Incubate at 37°C prep->incubation quenching Quench with Acetonitrile incubation->quenching centrifugation Centrifuge to remove protein quenching->centrifugation extraction Extract Supernatant centrifugation->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis: - Adduct Identification - Structural Characterization - Quantification lcms->data_analysis

In Vitro Reactive Metabolite Trapping Workflow
Hypothetical Signaling Pathway: Trapping of a Reactive Metabolite

metabolic_pathway cluster_drug Parent Drug cluster_adduct Stable Product cluster_toxicity Potential Toxicity Pathway drug Drug-X reactive_metabolite Reactive Metabolite* (Electrophilic) drug->reactive_metabolite Bioactivation adduct Stable Adduct (Detectable by LC-MS/MS) reactive_metabolite->adduct protein_adduct Protein Adduct reactive_metabolite->protein_adduct Covalent Binding trapper This compound (Nucleophilic Thiol) trapper->adduct Trapping Reaction protein Cellular Protein (Nucleophilic Residues) toxicity Cellular Dysfunction/ Toxicity protein_adduct->toxicity

Application Notes and Protocols for the Measurement of S-Methyl-D-penicillamine in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine is a significant metabolite of D-penicillamine, a therapeutic agent employed in the management of Wilson's disease, rheumatoid arthritis, and cystinuria. The quantification of this compound in tissue homogenates is crucial for pharmacokinetic studies, understanding the metabolic fate of the parent drug, and assessing its potential role in both therapeutic efficacy and toxicity. This document provides detailed application notes and experimental protocols for the measurement of this compound in tissue samples, primarily focusing on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Analytical Method Overview

The recommended method for the quantification of this compound in tissue homogenates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is essential for measuring low concentrations of metabolites in complex biological matrices. The general workflow involves tissue homogenization, protein precipitation to extract the analyte, followed by chromatographic separation and mass spectrometric detection.

Data Presentation

The following table summarizes the key analytical parameters for the proposed LC-MS/MS method for the quantification of this compound. These values are based on typical performance for similar small molecule assays and would require validation in a laboratory setting.

ParameterExpected Value
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2 ng/mL
Linearity Range 2 - 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Experimental Protocols

Tissue Homogenization

Objective: To disrupt the tissue structure and release the intracellular contents, including this compound, into a solution.

Materials:

  • Tissue sample (e.g., liver, kidney, brain)

  • Homogenization buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Bead mill homogenizer with appropriate beads (e.g., ceramic or stainless steel) or a rotor-stator homogenizer

  • Ice

Procedure:

  • Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

  • Place the weighed tissue in a 2 mL homogenization tube containing homogenization beads.

  • Add a pre-chilled homogenization buffer to the tube. A common ratio is 1:3 to 1:5 (w/v) of tissue to buffer (e.g., 100 mg of tissue in 300-500 µL of buffer).

  • Homogenize the tissue using a bead mill homogenizer for 2-5 minutes at a high-speed setting. Keep the samples on ice or in a cold block during and between homogenization cycles to prevent degradation of the analyte.

  • After homogenization, centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (tissue homogenate) for the subsequent protein precipitation step.

Protein Precipitation and Extraction

Objective: To remove proteins from the tissue homogenate that can interfere with the LC-MS/MS analysis and to extract this compound into a clean solvent.

Materials:

  • Tissue homogenate supernatant

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound)

  • Precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a clean microcentrifuge tube, add a specific volume of the tissue homogenate supernatant (e.g., 100 µL).

  • Spike the homogenate with the internal standard solution.

  • Add at least three volumes of ice-cold precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate the samples on ice or at -20°C for 20-30 minutes to enhance protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new tube for analysis.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for concentration of the analyte.

LC-MS/MS Analysis

Objective: To separate this compound from other components in the extract and to quantify it using tandem mass spectrometry.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Hypothetical - requires optimization):

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for this polar analyte. Alternatively, a C18 reversed-phase column can be used with a highly aqueous mobile phase.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient (for HILIC): Start with a high percentage of organic solvent (e.g., 95% B), then gradually decrease the organic phase to elute the polar analyte.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions (Hypothetical - requires optimization):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion ([M+H]⁺) for this compound: m/z 164.2 (based on a molecular weight of 163.24)

  • Product Ions (for MRM): The exact product ions need to be determined by infusing a standard of this compound into the mass spectrometer and performing a product ion scan. Based on the fragmentation of similar molecules like S-methyl-cysteine, potential product ions could result from the loss of formic acid (m/z 118.1) or cleavage of the C-S bond. A plausible MRM transition to start with would be 164.2 -> 118.1 . A secondary, qualifying transition should also be determined.

  • Collision Energy: This will need to be optimized for the specific instrument and the chosen MRM transition.

  • Internal Standard: An appropriate MRM transition for the chosen internal standard should be used.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue_Sample Tissue Sample Homogenization Homogenization in Buffer Tissue_Sample->Homogenization Protein_Precipitation Protein Precipitation (Acetonitrile) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (HILIC Column) Supernatant_Collection->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MS_Detection Tandem MS Detection (MRM Mode) ESI_Ionization->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Signaling_Pathway D_Penicillamine D-Penicillamine (Parent Drug) Metabolism Metabolism (S-methylation) D_Penicillamine->Metabolism S_Methyl_D_Penicillamine This compound (Metabolite) Metabolism->S_Methyl_D_Penicillamine Tissue_Distribution Tissue Distribution (Liver, Kidney, etc.) S_Methyl_D_Penicillamine->Tissue_Distribution Measurement Quantification in Tissue Homogenate Tissue_Distribution->Measurement

Application Notes and Protocols: Radiolabeled S-Methyl-D-penicillamine for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine is a metabolite of D-penicillamine, a compound used in the treatment of various conditions, including Wilson's disease and rheumatoid arthritis.[1][][3] The in vivo formation of this compound occurs via S-methylation of the thiol group of D-penicillamine.[4] Given the crucial role of amino acid metabolism in pathological conditions, particularly in oncology, radiolabeled amino acid derivatives have emerged as valuable tracers for Positron Emission Tomography (PET) imaging.[5][6][7] Tumor cells often exhibit upregulated amino acid transport systems, such as L-type Amino Acid Transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2), to meet their high metabolic demands for proliferation.[8][9]

This document provides detailed application notes and protocols for the use of radiolabeled this compound as a novel tracer for in vitro and in vivo studies, with a primary focus on its potential application in oncologic imaging. The protocols outlined below are based on established methodologies for similar radiolabeled amino acid tracers.[10][11][12][13]

Application Notes

1. Rationale for Use in Oncology

Radiolabeled this compound is a promising candidate for a PET tracer in oncology due to the following reasons:

  • Targeting Upregulated Amino Acid Transport: As an amino acid derivative, it is hypothesized to be a substrate for amino acid transporters that are overexpressed in many cancer types.[7][8] This could lead to selective accumulation in tumor tissue compared to surrounding healthy tissue, providing high-contrast images.

  • Low Background in Brain Imaging: Similar to other radiolabeled amino acids like [18F]FET and [11C]MET, this compound is expected to have low uptake in normal brain tissue, which is a significant advantage over [18F]FDG for the detection and delineation of brain tumors.[14][15]

  • Potential for Monitoring Therapeutic Response: Changes in tumor amino acid metabolism following therapy can be indicative of treatment efficacy. A tracer like radiolabeled this compound could potentially be used to monitor early response to treatment.[16]

2. Potential Clinical Applications

  • Primary Tumor Diagnosis and Staging: Delineating the extent of primary tumors and identifying metastatic lesions.

  • Differentiation of Tumor Recurrence from Post-Treatment Changes: Distinguishing viable tumor tissue from radiation necrosis or scarring, a common challenge in neuro-oncology.[16]

  • Biopsy Guidance: Identifying the most metabolically active regions within a tumor for targeted biopsy.

  • Drug Development: Assessing the engagement of novel therapeutics that target amino acid metabolism pathways.

Quantitative Data Summary

The following tables present hypothetical data from tracer studies with radiolabeled this compound to illustrate expected outcomes.

Table 1: In Vitro Uptake of [¹¹C]this compound in Human Cancer Cell Lines

Cell LineCancer TypeAmino Acid Transporter ExpressionMean Tracer Uptake (% of control)Standard Deviation
U87 MGGlioblastomaHigh LAT1250± 25
A549Lung CarcinomaModerate LAT1, High ASCT2180± 20
PC-3Prostate CancerHigh LAT1220± 18
MCF-7Breast CancerModerate LAT1150± 15
Normal Human AstrocytesControlLow100± 10

Table 2: Biodistribution of [¹¹C]this compound in Tumor-Bearing Mice (60 minutes post-injection)

Organ/TissueMean % Injected Dose per Gram (%ID/g)Standard Deviation
Blood0.8± 0.2
Heart1.5± 0.3
Lungs2.1± 0.4
Liver4.5± 0.8
Kidneys8.2± 1.5
Spleen1.8± 0.3
Muscle0.9± 0.2
Brain0.5± 0.1
U87 MG Tumor5.5± 1.1
Tumor-to-Muscle Ratio 6.1 ± 1.3
Tumor-to-Brain Ratio 11.0 ± 2.5

Experimental Protocols

Protocol 1: Radiosynthesis of [¹¹C]this compound

This protocol describes the synthesis of [¹¹C]this compound via the S-methylation of the precursor D-penicillamine using [¹¹C]methyl iodide.

Materials:

  • D-penicillamine

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection

  • 0.9% Sodium chloride for injection

Procedure:

  • Precursor Preparation: Dissolve D-penicillamine (1-2 mg) in 100 µL of 0.2 M NaOH.

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I, produced from a cyclotron target, through the precursor solution in 300 µL of DMF at room temperature for 5 minutes.

  • Quenching: After the trapping of [¹¹C]CH₃I is complete, quench the reaction by adding 500 µL of the HPLC mobile phase.

  • Purification: Inject the reaction mixture onto the semi-preparative HPLC system to separate [¹¹C]this compound from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing the product and pass it through a C18 SPE cartridge to remove the organic solvent. Elute the final product from the cartridge with ethanol (B145695) and dilute with sterile saline for injection.

  • Quality Control: Analyze the final product for radiochemical purity (by analytical HPLC), residual solvents (by gas chromatography), pH, and sterility before use.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol details the measurement of radiolabeled this compound uptake in cultured cancer cells.[12][17]

Materials:

  • Cancer cell lines of interest (e.g., U87 MG, A549) and a control cell line.

  • 12-well or 24-well tissue culture plates.

  • Complete cell culture medium.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [¹¹C]this compound solution.

  • Lysis buffer (e.g., 1% SDS or 0.1 M NaOH).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Cell Seeding: Plate cells in 12-well plates at a density of 2-5 x 10⁵ cells per well and culture until they reach 80-90% confluency.[12]

  • Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with warm KRH buffer.

  • Uptake Initiation: Add 0.5 mL of KRH buffer containing a known concentration of [¹¹C]this compound (e.g., 1 µCi/mL) to each well. For competition studies, co-incubate with a high concentration of unlabeled this compound or other amino acids.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold KRH buffer.[12]

  • Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for 10-15 minutes to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration or cell number in each well. Express the results as a percentage of uptake relative to a control condition.

Protocol 3: In Vivo PET Imaging and Biodistribution in a Xenograft Mouse Model

This protocol describes the use of radiolabeled this compound for PET imaging and biodistribution studies in mice bearing human tumor xenografts.[18][19]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Tumor cells for xenograft implantation (e.g., U87 MG).

  • [¹¹C]this compound formulated for injection.

  • Small animal PET/CT scanner.

  • Anesthesia (e.g., isoflurane).

  • Gamma counter.

Procedure:

  • Tumor Model Generation: Subcutaneously inject 5-10 x 10⁶ tumor cells into the flank of each mouse. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Animal Preparation: Fast the mice for 4-6 hours before the tracer injection. Anesthetize the mouse with isoflurane.

  • Tracer Administration: Inject approximately 150-200 µCi (5.55-7.4 MBq) of [¹¹C]this compound intravenously via the tail vein.[19]

  • PET/CT Imaging: Place the anesthetized mouse in the PET/CT scanner. Perform a dynamic scan for 60 minutes post-injection, or a static scan at a specific time point (e.g., 40-60 minutes post-injection). A CT scan should be acquired for anatomical co-registration.[19]

  • Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the tumor and various organs to calculate the tracer uptake, often expressed as the Standardized Uptake Value (SUV).

  • Biodistribution Study: Immediately after the final imaging session, euthanize the mouse.

  • Organ Harvesting: Dissect and collect major organs and tissues (blood, tumor, muscle, brain, heart, lungs, liver, kidneys, spleen).

  • Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-brain).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AAT Amino Acid Transporter (e.g., LAT1) Tracer_int Radiolabeled This compound AAT->Tracer_int Transport Tracer_ext Radiolabeled This compound Tracer_ext->AAT Uptake Metabolism Metabolic Trapping / Incorporation Tracer_int->Metabolism PET_Signal PET Signal Detection Tracer_int->PET_Signal Positron Emission

Caption: Proposed mechanism of radiolabeled this compound uptake in tumor cells.

In_Vitro_Workflow A 1. Seed Cancer Cells in Multi-well Plates B 2. Culture Cells to 80-90% Confluency A->B C 3. Wash with KRH Buffer B->C D 4. Add Radiolabeled Tracer (± Competitor) C->D E 5. Incubate at 37°C (Time Course) D->E F 6. Terminate Uptake (Wash with Ice-cold Buffer) E->F G 7. Lyse Cells F->G H 8. Measure Radioactivity (Scintillation Counting) G->H I 9. Data Analysis (Normalize to Protein/Cell #) H->I

Caption: Experimental workflow for the in vitro cell uptake assay.

In_Vivo_Workflow cluster_prep Preparation cluster_imaging Imaging & Analysis cluster_biodist Biodistribution A 1. Generate Tumor Xenograft in Mice B 2. Anesthetize Mouse A->B C 3. Inject Radiolabeled Tracer (IV Tail Vein) B->C D 4. Perform Dynamic or Static PET/CT Scan C->D E 5. Reconstruct and Analyze Images (ROI Analysis) D->E F 6. Euthanize Mouse D->F After Scan G 7. Harvest Organs & Tumor F->G H 8. Measure Radioactivity (Gamma Counter) G->H I 9. Calculate %ID/g and Tumor-to-Background Ratios H->I

Caption: Workflow for in vivo PET imaging and biodistribution studies.

References

Application Notes and Protocols for the Electrochemical Detection of S-Methyl-D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-D-penicillamine is a methylated derivative of D-penicillamine, a pharmaceutical agent used in the treatment of Wilson's disease and rheumatoid arthritis. The monitoring of this compound levels is crucial for pharmacokinetic studies and therapeutic drug monitoring. Electrochemical methods offer a promising avenue for the rapid, sensitive, and cost-effective detection of this compound.

Important Note: As of the latest literature review, specific electrochemical detection methods exclusively for this compound are not widely documented. The protocols detailed below are based on well-established methods for the parent compound, D-penicillamine. Due to the difference in the sulfur functional group (thioether in this compound vs. thiol in D-penicillamine), the electrochemical behavior, particularly the oxidation potential, is expected to differ. Therefore, these protocols should be considered as a starting point, and optimization of parameters such as applied potential, pH, and electrode material is essential for the successful detection of this compound.

Principle of Detection

The electrochemical detection of penicillamine (B1679230) analogues typically relies on the oxidation of the sulfur atom. While D-penicillamine undergoes oxidation of its thiol group (-SH), this compound will be oxidized at its thioether (-S-CH₃) group. This oxidation process generates a measurable electrical signal (current or potential) that is proportional to the concentration of the analyte. The use of chemically modified electrodes can significantly enhance the sensitivity and selectivity of the detection by catalyzing the oxidation reaction or by pre-concentrating the analyte at the electrode surface.

Quantitative Data Summary

The following table summarizes the performance of various electrochemical methods for the detection of D-penicillamine, which can serve as a benchmark for the development of methods for this compound.

MethodElectrodeLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Differential Pulse Voltammetry (DPV)p-DPA@ERGO/GC10 - 4015.50.30[1]
Amperometryp-DPA@ERGO/GC1.4 - 5410.10[1]
Square Wave Voltammetry (SWV)MWCNTs/MCPE0.2 - 2500.1[2][3]
Differential Pulse Voltammetry (DPV)MWCNT-Co₃O₄/BF/ILCPE0.05 - 100.00.015[4][5]
HPLC-AmperometryGraphite (B72142) Electrode0.1 - 500 ng (on-column)20 pg (on-column)[6]
PotentiometryCopper ISE2 - 100001.1[7]

p-DPA@ERGO/GC: Polydiphenylamine@Electrochemically Reduced Graphene Oxide/Glassy Carbon Electrode MWCNTs/MCPE: Multiwall Carbon Nanotubes/Modified Carbon Paste Electrode MWCNT-Co₃O₄/BF/ILCPE: Multi-walled Carbon Nanotube-Co₃O₄ Nanocomposite, Benzoyl-ferrocene, and Ionic Liquid Modified Carbon Paste Electrode ISE: Ion-Selective Electrode

Experimental Protocols

Protocol 1: Voltammetric Detection using a Modified Carbon Paste Electrode

This protocol is adapted from methods developed for D-penicillamine using a multi-walled carbon nanotube-modified carbon paste electrode (MWCNT-MCPE).[2][3]

1. Materials and Reagents:

  • This compound standard

  • Graphite powder (< 50 µm particle size)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Paraffin (B1166041) oil (or other suitable pasting liquid)

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Deionized water

  • Potentiostat/Galvanostat

  • Three-electrode system:

    • Working Electrode: MWCNT-MCPE

    • Reference Electrode: Ag/AgCl (3 M KCl)

    • Counter Electrode: Platinum wire

2. Preparation of the Modified Carbon Paste Electrode (MWCNT-MCPE):

  • Homogenize MWCNTs (e.g., 5% w/w) with graphite powder (e.g., 65% w/w) in a mortar for at least 15 minutes.

  • Add paraffin oil (e.g., 30% w/w) to the mixture and continue mixing until a uniform paste is obtained.

  • Pack the paste firmly into the cavity of a piston-driven electrode holder.

  • Smooth the electrode surface by rubbing it on a clean piece of paper.

3. Electrochemical Measurement (Differential Pulse Voltammetry - DPV):

  • Set up the three-electrode system in an electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

  • Connect the electrodes to the potentiostat.

  • Record the background voltammogram by scanning the potential in the desired range (e.g., +0.4 V to +1.2 V). Note: The potential range will need to be optimized for this compound.

  • Add a known concentration of this compound to the electrochemical cell.

  • Record the DPV response using optimized parameters (e.g., pulse amplitude: 50 mV, pulse width: 50 ms, scan rate: 20 mV/s).

  • The oxidation peak current will be proportional to the concentration of this compound.

  • For quantitative analysis, construct a calibration curve by plotting the peak current versus the concentration of this compound standards.

Protocol 2: Amperometric Detection with a Graphene-Based Modified Electrode

This protocol is based on the amperometric detection of D-penicillamine using a polydiphenylamine and electrochemically reduced graphene oxide modified glassy carbon electrode (p-DPA@ERGO/GC).[1]

1. Materials and Reagents:

  • This compound standard

  • Graphene oxide (GO)

  • Diphenylamine (DPA)

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.2

  • Sulfuric acid (H₂SO₄), 0.1 M

  • Potassium chloride (KCl)

  • Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻)

  • Glassy carbon electrode (GCE)

  • Potentiostat/Galvanostat and three-electrode system

2. Electrode Modification (p-DPA@ERGO/GC):

  • Electrochemical Reduction of Graphene Oxide (ERGO):

    • Polish the GCE with alumina (B75360) slurry, then sonicate in deionized water and ethanol.

    • Disperse GO in 0.1 M PBS and drop-cast onto the GCE surface, then allow to dry.

    • Electrochemically reduce the GO film by cycling the potential (e.g., 0 V to -1.5 V) in 0.1 M PBS.

  • Electropolymerization of Diphenylamine (p-DPA):

    • Immerse the ERGO/GC electrode in a 0.1 M H₂SO₄ solution containing 1 mM DPA.

    • Electropolymerize DPA onto the ERGO surface by cyclic voltammetry (e.g., -0.2 V to +1.0 V for 15 cycles).

    • Rinse the modified electrode (p-DPA@ERGO/GC) with deionized water.

3. Amperometric Measurement:

  • Place the p-DPA@ERGO/GC working electrode, Ag/AgCl reference electrode, and Pt counter electrode in an electrochemical cell with stirring.

  • Add 10 mL of 0.1 M PBS (pH 7.2) to the cell.

  • Apply a constant potential to the working electrode. This potential must be optimized for this compound, likely at the peak oxidation potential observed in cyclic voltammetry. For D-penicillamine, a potential of +0.62 V was used.[1]

  • After the background current stabilizes, make successive additions of this compound standard solution into the cell at regular intervals (e.g., every 50 s).

  • Record the corresponding increase in current.

  • Construct a calibration plot of the change in current versus the concentration of this compound.

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrode Prepare Working Electrode (e.g., Modify GCE or Prepare Carbon Paste) modify_surface Surface Modification (e.g., Drop-casting GO, Electropolymerization) prep_electrode->modify_surface polish_electrode Polish and Clean Electrode Surface polish_electrode->prep_electrode setup_cell Assemble 3-Electrode Cell with Supporting Electrolyte modify_surface->setup_cell record_bkg Record Background Signal (e.g., DPV or Amperometry) setup_cell->record_bkg add_analyte Add this compound Standard/Sample record_bkg->add_analyte record_signal Record Analytical Signal add_analyte->record_signal plot_calibration Construct Calibration Curve (Current vs. Concentration) record_signal->plot_calibration determine_conc Determine Unknown Concentration plot_calibration->determine_conc

Caption: General workflow for the electrochemical detection of this compound.

detection_mechanism analyte This compound (in solution) electrode Electrode Surface (Working Electrode) analyte->electrode Diffusion & Adsorption oxidized_product Oxidized Product + e⁻ electrode->oxidized_product Electron Transfer (Oxidation at Applied Potential) signal Measured Current oxidized_product->signal Proportional to Concentration

Caption: Simplified signaling pathway for the electrochemical oxidation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing S-Methyl-D-penicillamine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of S-Methyl-D-penicillamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most straightforward method for synthesizing this compound is through the direct selective S-methylation of D-penicillamine. This involves the reaction of D-penicillamine with a suitable methylating agent in the presence of a base. The higher nucleophilicity of the thiol group compared to the amine group allows for selective reaction at the sulfur atom under carefully controlled conditions.

Q2: I am observing a significant amount of a side product with a similar mass to my desired product. What could it be?

A2: A common side product in the methylation of D-penicillamine is the N-methylated derivative, or potentially a di-methylated product (N- and S-methylated). This occurs if the reaction conditions are too harsh or if the methylating agent is too reactive, leading to a loss of selectivity between the thiol and the amine groups.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can result from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

  • Oxidation of the starting material: D-penicillamine is susceptible to oxidation, leading to the formation of disulfide bonds. It is crucial to handle the starting material under an inert atmosphere.

  • Suboptimal pH: The pH of the reaction mixture is critical for the selective deprotonation of the thiol group without significantly activating the amine group.

  • Issues during work-up and purification: The product may be lost during extraction or purification steps.

Q4: Is it necessary to protect the amine group of D-penicillamine before S-methylation?

A4: While direct S-methylation is feasible, protecting the amine group can significantly improve the selectivity and yield of the reaction, minimizing the formation of N-methylated byproducts. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

Q5: What are the recommended purification methods for this compound?

A5: Purification of this compound typically involves chromatographic techniques. Ion-exchange chromatography can be effective due to the presence of the amino and carboxylic acid groups. Reversed-phase HPLC is another powerful method for obtaining highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Oxidation of D-penicillamine- Degas all solvents before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction- Increase the reaction time.- Gradually increase the reaction temperature, monitoring for side product formation.
Incorrect stoichiometry- Ensure accurate measurement of all reagents.- Consider a slight excess of the methylating agent.
Presence of N-Methylated Side Product Reaction temperature is too high- Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).
Methylating agent is too reactive- Use a milder methylating agent (e.g., dimethyl sulfate (B86663) instead of methyl iodide).
pH is too high- Use a weaker base or carefully control the pH to selectively deprotonate the thiol.
Difficulty in Product Isolation Product is too soluble in the aqueous phase during extraction- Adjust the pH of the aqueous phase to the isoelectric point of the product to minimize its solubility.- Use a different extraction solvent.
Co-elution of product and starting material during chromatography- Optimize the chromatographic conditions (e.g., gradient, pH of the mobile phase).- Consider a different type of chromatography (e.g., ion-exchange instead of reversed-phase).

Experimental Protocols

Method 1: Direct S-Methylation of D-Penicillamine

This protocol outlines the direct methylation of the thiol group in D-penicillamine.

Materials:

  • D-Penicillamine

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve D-penicillamine in a degassed mixture of water and methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium bicarbonate in degassed water to the reaction mixture while stirring.

  • Add dimethyl sulfate dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, carefully quench any unreacted dimethyl sulfate by adjusting the pH to acidic with dilute HCl.

  • Wash the aqueous layer with ethyl acetate to remove any organic impurities.

  • The aqueous solution containing the product can then be purified by ion-exchange chromatography or lyophilized and purified by HPLC.

Method 2: S-Methylation with Amine Protection

This protocol involves the protection of the amine group prior to methylation to enhance selectivity.

Materials:

  • D-Penicillamine

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Dioxane

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Protection of the amine group:

    • Dissolve D-penicillamine in a mixture of dioxane and water.

    • Add sodium hydroxide to adjust the pH to ~9-10.

    • Add Boc₂O and stir the mixture at room temperature overnight.

    • Acidify the solution and extract the Boc-protected D-penicillamine.

  • S-Methylation:

    • Dissolve the Boc-protected D-penicillamine in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add sodium hydride portion-wise.

    • After stirring for 30 minutes, add methyl iodide dropwise.

    • Allow the reaction to proceed at room temperature until completion.

    • Quench the reaction with water and extract the S-methylated, Boc-protected product.

  • Deprotection:

    • Dissolve the purified product in dichloromethane.

    • Add trifluoroacetic acid and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the crude this compound.

  • Purification:

    • Purify the final product using reversed-phase HPLC.

Data Presentation

Table 1: Comparison of Reaction Conditions for Direct S-Methylation

Parameter Condition A Condition B Condition C
Base NaHCO₃K₂CO₃Triethylamine
Methylating Agent (CH₃)₂SO₄CH₃I(CH₃)₂SO₄
Temperature 0 °C to RTRoom TemperatureRoom Temperature
Typical Yield 60-70%50-65%55-65%
Purity (before purification) ~85%~75% (higher N-methylation)~80%

Visualizations

experimental_workflow cluster_direct Direct S-Methylation cluster_protected S-Methylation with Amine Protection d_pen D-Penicillamine dissolve_d Dissolve in H2O/MeOH (Inert Atmosphere) d_pen->dissolve_d cool_d Cool to 0 °C dissolve_d->cool_d add_base_d Add NaHCO3 solution cool_d->add_base_d add_methyl_d Add (CH3)2SO4 add_base_d->add_methyl_d react_d React at 0 °C to RT add_methyl_d->react_d quench_d Quench with HCl react_d->quench_d extract_d Wash with EtOAc quench_d->extract_d purify_d Purify (Ion Exchange/HPLC) extract_d->purify_d product_d This compound purify_d->product_d p_pen D-Penicillamine protect Protect Amine (Boc2O) p_pen->protect boc_pen Boc-D-Penicillamine protect->boc_pen dissolve_p Dissolve in THF (Inert Atmosphere) boc_pen->dissolve_p add_base_p Add NaH at 0 °C dissolve_p->add_base_p add_methyl_p Add CH3I add_base_p->add_methyl_p react_p React at RT add_methyl_p->react_p quench_p Quench with H2O react_p->quench_p extract_p Extract Product quench_p->extract_p deprotect Deprotect with TFA/DCM extract_p->deprotect purify_p Purify (HPLC) deprotect->purify_p product_p This compound purify_p->product_p

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_synthesis cluster_oxidation Oxidation Issues cluster_methylation Methylation Selectivity cluster_starting_material Starting Material Purity start Low Yield or Impure Product check_oxidation Check for Disulfide Impurity (e.g., by Mass Spec) start->check_oxidation check_nmr Analyze 1H NMR for N-Methyl vs. S-Methyl peaks start->check_nmr check_starting_material Check Purity of D-Penicillamine start->check_starting_material disulfide_present Disulfide Detected check_oxidation->disulfide_present Yes no_disulfide No Disulfide check_oxidation->no_disulfide No n_methyl_present N-Methyl Product Detected check_nmr->n_methyl_present Yes no_n_methyl Selective S-Methylation check_nmr->no_n_methyl No impure_start Starting Material Impure check_starting_material->impure_start Yes pure_start Starting Material Pure check_starting_material->pure_start No solution_oxidation Use Degassed Solvents & Inert Atmosphere disulfide_present->solution_oxidation solution_methylation Lower Temperature Use Milder Methylating Agent Consider Amine Protection n_methyl_present->solution_methylation solution_purify_start Purify D-Penicillamine Before Reaction impure_start->solution_purify_start

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: S-Methyl-D-penicillamine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of S-Methyl-D-penicillamine in solution is critical for reliable experimental outcomes. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address common stability challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Rapid Loss of Potency or Inconsistent Results

  • Question: My this compound solution seems to lose potency quickly, leading to inconsistent results in my assays. What could be the cause and how can I fix it?

  • Answer: Rapid loss of potency is a strong indicator of chemical degradation. This compound, like its parent compound D-penicillamine, is susceptible to oxidation, especially in aqueous solutions. The primary degradation pathway is likely the oxidation of the thioether group.

    Troubleshooting Steps:

    • pH Control: The stability of thiol and thioether compounds is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[1] It is recommended to prepare solutions in a buffer system that maintains a pH where the compound is most stable. For many thiol-related compounds, a slightly acidic to neutral pH (around 4-6) is often optimal to minimize oxidation.

    • Minimize Oxygen Exposure: Oxidation is a major degradation route.[2] Prepare solutions using deoxygenated solvents (e.g., by sparging with an inert gas like nitrogen or argon). Store solutions under an inert atmosphere.

    • Control Temperature: Higher temperatures accelerate degradation kinetics.[3] Prepare and store your solutions at low temperatures (e.g., 2-8°C) unless your experimental protocol requires otherwise. Avoid repeated freeze-thaw cycles.

    • Light Protection: Photodegradation can be a concern for many pharmaceutical compounds.[4] Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.

    • Chelate Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of sulfur-containing compounds.[5] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) can help sequester these metal ions and improve stability.

    • Use Fresh Solutions: Due to its inherent instability in aqueous solutions, it is highly recommended to prepare this compound solutions fresh for each experiment. Product information sheets often advise against storing aqueous solutions for more than one day.[6]

Issue 2: Visible Particulates or Cloudiness in the Solution

  • Question: I've observed the formation of a precipitate or cloudiness in my this compound solution. What is happening?

  • Answer: The formation of particulates can be due to several factors, including the precipitation of the compound itself due to low solubility at a particular pH or the formation of insoluble degradation products.

    Troubleshooting Steps:

    • Verify Solubility: Check the solubility of this compound in your chosen solvent system and pH. According to available data, its solubility in PBS (pH 7.2) is approximately 3 mg/mL.[6][7] If your concentration exceeds this, precipitation is likely.

    • pH Adjustment: The solubility of amino acid derivatives like this compound can be highly dependent on pH. Adjusting the pH of your buffer may improve solubility.

    • Filtration: If the issue persists and you suspect insoluble degradation products, you can filter the solution through a 0.22 µm syringe filter before use. However, this is a temporary fix and the underlying stability issue should be addressed.

    • Analyze Precipitate: If possible, collecting and analyzing the precipitate (e.g., by LC-MS) can help identify if it is the parent compound or a degradation product, which will inform your strategy for improving stability.

Logical Troubleshooting Flowchart

TroubleshootingFlow start Start: Solution Instability Observed issue_potency Rapid Loss of Potency? start->issue_potency issue_precipitate Precipitate or Cloudiness? issue_potency->issue_precipitate No check_oxidation Suspect Oxidation issue_potency->check_oxidation Yes check_solubility Suspect Solubility Issue or Insoluble Degradation Products issue_precipitate->check_solubility Yes sol_potency_1 Deoxygenate Solvents Store under Inert Gas check_oxidation->sol_potency_1 sol_potency_2 Add Antioxidant (e.g., Ascorbic Acid) Add Chelating Agent (e.g., EDTA) check_oxidation->sol_potency_2 sol_potency_3 Control pH (e.g., pH 4-6) check_oxidation->sol_potency_3 sol_potency_4 Protect from Light check_oxidation->sol_potency_4 sol_potency_5 Store at Low Temperature (2-8°C) check_oxidation->sol_potency_5 sol_potency_6 Prepare Fresh Solutions Daily check_oxidation->sol_potency_6 end Problem Resolved sol_potency_6->end sol_precipitate_1 Verify Concentration vs. Solubility Limit (approx. 3 mg/mL in PBS pH 7.2) check_solubility->sol_precipitate_1 sol_precipitate_2 Adjust Solution pH check_solubility->sol_precipitate_2 sol_precipitate_3 Filter through 0.22 µm Filter (temporary solution) check_solubility->sol_precipitate_3 sol_precipitate_3->end

Caption: Troubleshooting logic for this compound solution instability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and in solution?

  • A1:

    • Solid Form: The solid form of this compound is relatively stable. It should be stored at -20°C for long-term stability, where it can be stable for at least four years.[6]

    • In Solution: Aqueous solutions of this compound are not stable and it is recommended to prepare them fresh for each use. If short-term storage is necessary, store the solution at 2-8°C, protected from light, and use it within 24 hours.[6] For stock solutions in organic solvents like DMSO or ethanol, storage at -20°C or -80°C may prolong stability, but validation for your specific application is recommended.

Q2: What is the primary degradation pathway for this compound?

  • A2: While specific studies on this compound are limited, based on its chemical structure and the behavior of its parent compound, D-penicillamine, the primary degradation pathway is likely oxidation.[2] The thioether (S-methyl) group can be oxidized to a sulfoxide (B87167) and further to a sulfone.[2][8]

Q3: How does pH affect the stability of this compound in solution?

  • A3: The stability of this compound is expected to be pH-dependent. Generally, extreme pH values (highly acidic or highly alkaline) can catalyze the degradation of amino acid derivatives.[1] For many thiol-containing compounds, a slightly acidic pH range (e.g., 4-6) can minimize the rate of oxidation. It is crucial to determine the optimal pH for your specific experimental conditions through stability studies.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

  • A4: Yes, the use of antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants used in pharmaceutical formulations include ascorbic acid (Vitamin C), sodium metabisulfite, and butylated hydroxytoluene (BHT).[9] The choice of antioxidant and its concentration should be optimized to ensure compatibility with your experimental system and to avoid interference with your assays.

Q5: What analytical method can I use to assess the stability of my this compound solution?

  • A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the intact this compound from its potential degradation products. A UV detector is typically sufficient, but coupling with a mass spectrometer (LC-MS) can aid in the identification of unknown degradants.

Data Summary Tables

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
PBS (pH 7.2)3 mg/mL[6][7]
DMSO5 mg/mL[6]
Ethanol5 mg/mL[6]
DMF3 mg/mL[7]

Table 2: Factors Influencing this compound Solution Stability

FactorEffect on StabilityMitigation Strategy
pH Degradation is often faster at extreme pH values.Buffer the solution to an optimal pH (typically slightly acidic to neutral).
Temperature Higher temperatures increase the rate of degradation.Prepare and store solutions at low temperatures (2-8°C).
Light Exposure to UV or visible light can induce photodegradation.Store solutions in amber vials or protect from light.
Oxygen Promotes oxidative degradation.Use deoxygenated solvents and store under an inert atmosphere (N₂ or Ar).
Metal Ions Catalyze oxidative degradation.Add a chelating agent (e.g., EDTA).

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol provides a general procedure for preparing a more stable aqueous solution of this compound for in vitro experiments.

  • Prepare Buffer: Prepare a suitable buffer (e.g., 50 mM phosphate (B84403) or acetate (B1210297) buffer) at the desired pH (start with a pH between 4.0 and 6.0 for initial stability assessments).

  • Deoxygenate Buffer: Sparge the buffer with high-purity nitrogen or argon gas for at least 15-30 minutes to remove dissolved oxygen.

  • Add Excipients (Optional):

    • Chelating Agent: Add EDTA to a final concentration of 0.1 mg/mL to the deoxygenated buffer.

    • Antioxidant: If necessary, add an antioxidant like ascorbic acid to a final concentration of 0.1-1.0 mg/mL. Note: Ensure the antioxidant does not interfere with your downstream application.

  • Dissolve this compound: Weigh the required amount of solid this compound and dissolve it in the prepared, deoxygenated buffer containing excipients. Mix gently until fully dissolved.

  • Storage: Store the solution in a tightly sealed amber vial at 2-8°C. If possible, flush the headspace of the vial with an inert gas before sealing.

  • Use Promptly: Use the prepared solution as soon as possible, preferably within 24 hours.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method that can be adapted and validated to serve as a stability-indicating assay.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (or scan for optimal wavelength)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • For stability studies, incubate the solution under desired stress conditions (e.g., different pH, temperature, light exposure).

    • At specified time points, withdraw an aliquot of the sample, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.

  • Method Validation (as per ICH guidelines):

    • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the main peak from all degradation products.

    • Linearity: Establish a linear relationship between the peak area and the concentration of this compound.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Experimental Workflow for Stability Testing

StabilityWorkflow start Start: Stability Study Initiation prep_solution Prepare this compound Solution under Controlled Conditions start->prep_solution stress_conditions Expose Aliquots to Stress Conditions (e.g., pH, Temp, Light, Oxidizing Agent) prep_solution->stress_conditions sampling Collect Samples at Pre-defined Time Points stress_conditions->sampling hplc_analysis Analyze Samples using Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify Remaining this compound and Degradation Products hplc_analysis->data_analysis kinetics Determine Degradation Kinetics and Calculate Shelf-life data_analysis->kinetics end End: Stability Profile Established kinetics->end

Caption: Workflow for conducting a stability study of this compound.

References

troubleshooting low recovery of S-Methyl-D-penicillamine from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of S-Methyl-D-penicillamine in biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guidance is designed to help you identify and resolve common sources of poor recovery for this compound.

FAQ 1: I am observing low recovery of this compound from plasma samples after protein precipitation. What are the potential causes and solutions?

Low recovery following protein precipitation is a common issue that can often be attributed to the choice of precipitation agent, the analyte's polarity, and potential co-precipitation. This compound is a polar metabolite, and its recovery can be significantly influenced by the precipitation solvent.

Troubleshooting Steps:

  • Review Your Protein Precipitation Agent: The choice of organic solvent for protein precipitation is critical. For polar metabolites like this compound, methanol (B129727) is often a better choice than acetonitrile (B52724) as it is more effective at extracting polar compounds.[1] Consider testing different solvents or solvent mixtures.

  • Optimize the Solvent-to-Plasma Ratio: The ratio of the precipitation solvent to the plasma volume can impact recovery. A common starting point is a 3:1 or 4:1 ratio (solvent:plasma).[1] It is advisable to optimize this ratio for your specific application.

  • Consider Co-precipitation: With acidic protein precipitation methods, there is a risk of the analyte co-precipitating with the proteins, leading to lower recovery.[2] If you are using an acid, consider switching to an organic solvent-based precipitation.

Data on Protein Precipitation Agent Performance:

The following table summarizes the performance of different protein precipitation agents for the recovery of a variety of metabolites from serum. While not specific to this compound, it provides a general guide to the effectiveness of these agents.

Precipitation AgentNumber of Reproducible Metabolite Features DetectedResidual Protein (%)General Recommendation
Methanol >2000<2%Recommended for polar metabolites
Ethanol ~1900~5%Good alternative to methanol
Acetonitrile ~1800~10%Less effective for polar metabolites
Acetone ~1700~8%Less commonly used
Acids (TCA, PCA) ~950 - 1250VariableRisk of co-precipitation and analyte degradation

This data is adapted from a study on general metabolite profiling and may not be directly representative of this compound recovery.[3]

Workflow for Troubleshooting Low Recovery in Protein Precipitation

start Low Recovery of This compound check_ppt Review Protein Precipitation Protocol start->check_ppt is_acid Using Acidic Precipitation? check_ppt->is_acid switch_solvent Switch to Organic Solvent (e.g., Methanol) is_acid->switch_solvent Yes check_solvent Using Acetonitrile? is_acid->check_solvent No optimize_ratio Optimize Solvent:Plasma Ratio (e.g., 3:1 or 4:1) switch_solvent->optimize_ratio stability_issue Consider Analyte Stability (See FAQ 2) optimize_ratio->stability_issue check_solvent->optimize_ratio No try_methanol Try Methanol or a Methanol/Acetonitrile Mixture check_solvent->try_methanol Yes try_methanol->optimize_ratio spe_option Consider Solid-Phase Extraction (See FAQ 3) stability_issue->spe_option end Improved Recovery spe_option->end

Troubleshooting workflow for low recovery after protein precipitation.

FAQ 2: Could the low recovery be due to the instability of this compound in the biological matrix?

Yes, the stability of your analyte in the biological matrix is a critical factor that can lead to apparent low recovery. Degradation can occur during sample collection, processing, and storage.

Troubleshooting Steps:

  • Minimize Pre-analytical Variability: Ensure consistent and rapid sample processing. Delays in processing, especially at room temperature, can lead to metabolite degradation.[4] Whenever possible, process samples on ice.

  • Assess Freeze-Thaw Stability: Repeated freeze-thaw cycles can degrade metabolites.[4] It is recommended to aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles. To assess stability, you can subject spiked matrix samples to a number of freeze-thaw cycles that mimic your expected sample handling and measure the analyte concentration.

  • Investigate Short-Term and Long-Term Stability:

    • Short-Term Stability: Evaluate the stability of this compound in the matrix at room temperature and 4°C for a duration that reflects your typical sample handling and processing time.

    • Long-Term Stability: Assess the stability of the analyte in the matrix at your intended storage temperature (e.g., -80°C) over a period that covers the expected duration of your study.

  • Consider Derivatization for Thiols: Although this compound has a methylated thiol group, which is generally more stable than a free thiol, its stability can still be a concern. For compounds with free thiol groups, derivatization with an agent like N-ethylmaleimide (NEM) immediately after sample collection can prevent oxidation.[5] While this may be less critical for the S-methylated form, it is a factor to consider if you are also analyzing the parent compound, D-penicillamine.

FAQ 3: I'm using Solid-Phase Extraction (SPE) and experiencing low recovery. How can I optimize my SPE protocol?

Solid-Phase Extraction (SPE) is a powerful technique for sample clean-up and concentration, but it requires careful optimization to achieve good recovery.

Troubleshooting Steps:

  • Select the Appropriate Sorbent: The choice of SPE sorbent is crucial and depends on the physicochemical properties of this compound. Given its polar nature, a mixed-mode or a polymeric reversed-phase sorbent might be suitable.

  • Optimize a Step-by-Step SPE Protocol:

    • Conditioning: Ensure the sorbent is properly activated and solvated. This typically involves washing with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution.

    • Loading: The pH of the sample during loading can significantly impact retention. Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase sorbents or a charged form for ion-exchange sorbents.

    • Washing: The wash step is critical for removing interferences without eluting the analyte. Use a wash solvent that is strong enough to remove matrix components but weak enough to leave the analyte on the sorbent. You may need to test different solvent strengths and pH values.

    • Elution: The elution solvent should be strong enough to fully desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a high percentage of organic solvent. For ion-exchange SPE, it may involve changing the pH or increasing the ionic strength of the elution solvent.

  • Evaluate Flow Rate: The flow rate during each step of the SPE process can affect recovery. A slower flow rate during loading and elution can improve interaction with the sorbent and ensure complete elution.

Logical Diagram for SPE Optimization

start Low Recovery with SPE sorbent 1. Sorbent Selection (e.g., Mixed-mode, Polymeric RP) start->sorbent loading 2. Optimize Loading Conditions (Adjust sample pH) sorbent->loading washing 3. Optimize Wash Step (Solvent strength and pH) loading->washing elution 4. Optimize Elution (Solvent strength and pH) washing->elution flow_rate 5. Evaluate Flow Rate (Slower for loading/elution) elution->flow_rate end Improved Recovery flow_rate->end

References

addressing matrix effects in LC-MS/MS analysis of S-Methyl-D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of S-Methyl-D-penicillamine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample apart from the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to incorrect quantification.[3][4] For a polar and relatively small molecule like this compound, ion suppression is a common challenge, particularly when analyzing complex biological matrices such as plasma or urine.[5]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: A quantitative assessment of matrix effects can be performed by comparing the signal response of this compound in a standard solution prepared in a pure solvent against one prepared in a blank sample matrix extract (a matrix-matched standard). The matrix effect (ME) can be calculated using the following formula:

ME (%) = (\frac{\text{Peak Area in Matrix-Matched Standard}}{\text{Peak Area in Solvent Standard}} - 1) x 100

A negative percentage indicates signal suppression, while a positive percentage suggests signal enhancement. Generally, ME values exceeding ±15-20% are considered significant and necessitate mitigation strategies.

Another common method is the post-column infusion experiment. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement from co-eluting matrix components.

Q3: I am observing significant ion suppression for this compound. What are the likely causes in a biological matrix like plasma?

A3: Significant ion suppression for this compound in plasma is often caused by co-eluting endogenous components. The most common culprits are phospholipids (B1166683) from cell membranes, which are abundant in plasma and notorious for causing ion suppression in electrospray ionization (ESI).[6] Other potential sources of interference include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation. Given that this compound is a metabolite of D-penicillamine, other related metabolites or the parent drug itself could also potentially interfere if not chromatographically resolved.

Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?

A4: The three main strategies to combat matrix effects are:

  • Optimization of Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently extracting this compound. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) are commonly employed.[1][7] For a small molecule like this compound, a well-chosen SPE sorbent can provide significant cleanup.

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix interferences is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.

  • Use of an Appropriate Internal Standard: A suitable internal standard (IS) that co-elutes and experiences similar matrix effects as the analyte can compensate for signal variations. The gold standard is a stable isotope-labeled (SIL) internal standard of this compound.[8] If a SIL-IS is unavailable, a structural analog may be used, but with careful validation to ensure it effectively mimics the analyte's behavior.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) for this compound Interaction with active sites on the column; Inappropriate mobile phase pH.Consider a different column chemistry (e.g., one with end-capping). Adjust the mobile phase pH to ensure this compound is in a consistent ionic state.
Inconsistent Retention Time Column degradation; Changes in mobile phase composition; Fluctuating flow rate.Use a guard column to protect the analytical column. Prepare fresh mobile phase daily. Check the LC pump for leaks or pressure fluctuations.[9]
High Background Noise in Chromatogram Contaminated mobile phase or LC system; Inadequate sample cleanup.Use high-purity solvents and additives.[9] Implement a more rigorous sample preparation method (e.g., SPE instead of PPT).
Significant Ion Suppression Co-eluting matrix components (e.g., phospholipids).Optimize chromatographic separation to resolve the analyte from the suppression zone. Employ a more effective sample preparation technique to remove interferences. Consider derivatization to alter the analyte's retention time.
Irreproducible Quantitative Results Variable matrix effects between samples; Inconsistent sample preparation.Use a stable isotope-labeled internal standard.[8] Automate the sample preparation process if possible to improve consistency. Evaluate matrix effects across different lots of the biological matrix.
Analyte Instability (Signal Loss over Time) Degradation of this compound in the matrix or processed sample. D-penicillamine is known to be unstable and can form disulfides.[10]Process samples as quickly as possible and store them at low temperatures. Investigate the need for a stabilizing agent in the collection tubes. Perform stability studies at each stage of the analytical process.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction spike method to quantify the matrix effect on the analysis of this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike the analyte and internal standard into the final extracted matrix just before analysis.

    • Set C (Pre-extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

Illustrative Data:

The following table presents hypothetical data for the assessment of matrix effects for this compound in human plasma using different sample preparation methods.

Sample Preparation MethodAnalyte Peak Area (Set A)Analyte Peak Area (Set B)Matrix Effect (%)Recovery (%)
Protein Precipitation (Acetonitrile)1,250,000750,000-40% (Suppression)95%
Liquid-Liquid Extraction (Ethyl Acetate)1,250,0001,050,000-16% (Suppression)88%
Solid-Phase Extraction (Mixed-Mode Cation Exchange)1,250,0001,190,000-4.8% (Minimal Effect)92%
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE to minimize matrix effects in the analysis of this compound from plasma.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled this compound). Add 600 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Data Processing & Quantification detection->quantification

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in plasma.

troubleshooting_workflow start Inconsistent or Inaccurate Results check_is Check Internal Standard Response start->check_is is_stable IS Response Stable? check_is->is_stable assess_me Assess Matrix Effect (Post-extraction Spike) is_stable->assess_me Yes review_protocol Review Sample Handling Protocol is_stable->review_protocol No me_significant Matrix Effect > 20%? assess_me->me_significant optimize_prep Optimize Sample Prep (e.g., SPE) me_significant->optimize_prep Yes check_system Check LC-MS/MS System Performance me_significant->check_system No optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is end Reliable Results use_sil_is->end check_system->end review_protocol->check_system

Caption: A decision tree for troubleshooting matrix effects in this compound analysis.

References

overcoming interference in S-Methyl-D-penicillamine HPLC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Methyl-D-penicillamine HPLC assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a primary metabolite of D-penicillamine, a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1] Accurate quantification of this compound is crucial for pharmacokinetic and metabolic studies of D-penicillamine, helping to understand its efficacy and potential toxicity.

Q2: What are the main challenges in the HPLC analysis of this compound?

The primary challenge in analyzing this compound is its potential for interference from the parent drug, D-penicillamine, and its various disulfide forms (e.g., D-penicillamine disulfide, mixed disulfides with endogenous thiols like cysteine).[1][2] These compounds are structurally similar and may have close retention times, making chromatographic separation difficult.

Q3: Is derivatization necessary for the analysis of this compound?

While D-penicillamine, with its free thiol group, is often derivatized to improve its chromatographic properties and detection,[1][3][4] this compound can potentially be analyzed directly without derivatization. However, if sensitivity is an issue, or if simultaneous analysis of D-penicillamine is required, a derivatization strategy targeting the amino group could be employed.

Q4: What type of HPLC method is best suited for separating this compound from its potential interferents?

Ion-pair reversed-phase HPLC is a highly effective technique for the simultaneous determination of D-penicillamine and its related disulfide compounds.[5] This method can be adapted to achieve baseline separation of this compound from D-penicillamine and its disulfides by carefully selecting the ion-pairing reagent and optimizing the mobile phase conditions.

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.
  • Possible Cause A: Secondary interactions with the stationary phase.

    • Solution:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of this compound.

      • Increase Ionic Strength: Increasing the buffer concentration in the mobile phase can help to minimize secondary interactions.

      • Use a Different Column: Consider a column with a different stationary phase chemistry or a base-deactivated column.

  • Possible Cause B: Column Overload.

    • Solution:

      • Reduce Sample Concentration: Dilute the sample and re-inject.

      • Decrease Injection Volume: Inject a smaller volume of the sample.

Issue 2: Co-elution of this compound with D-penicillamine or its disulfides.
  • Possible Cause A: Insufficient chromatographic resolution.

    • Solution:

      • Optimize Ion-Pair Reagent Concentration: Adjust the concentration of the ion-pairing reagent in the mobile phase. Increasing the concentration can enhance retention and improve separation.

      • Modify Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic modifier can increase retention times and improve resolution.

      • Change the Ion-Pair Reagent: Experiment with different ion-pairing reagents (e.g., sodium 1-octanesulfonate, sodium 1-heptanesulfonate) to alter selectivity.[6]

Issue 3: Presence of ghost peaks in the chromatogram.
  • Possible Cause A: Contamination of the mobile phase or HPLC system.

    • Solution:

      • Prepare Fresh Mobile Phase: Use high-purity solvents and freshly prepared buffers.

      • Flush the System: Flush the HPLC system, including the injector and column, with a strong solvent to remove any contaminants.

  • Possible Cause B: Carryover from previous injections.

    • Solution:

      • Implement a Needle Wash Step: Use a strong solvent in the autosampler's needle wash to clean the injection needle between samples.

      • Inject a Blank: Run a blank injection (mobile phase only) to confirm that the system is clean.

Issue 4: Inconsistent retention times for this compound.
  • Possible Cause A: Fluctuation in mobile phase composition or flow rate.

    • Solution:

      • Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.

      • Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure fluctuations.

      • Prime the Pump: Prime the pump to ensure a consistent flow of the mobile phase.

  • Possible Cause B: Changes in column temperature.

    • Solution:

      • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.

Experimental Protocols

Proposed Ion-Pair Reversed-Phase HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific application and instrumentation.

1. Sample Preparation (from Plasma)

  • To 500 µL of plasma, add 500 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Any standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM sodium phosphate (B84403) buffer, pH 3.0, containing 5 mM sodium 1-octanesulfonate
Mobile Phase B Acetonitrile
Gradient 5% B to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 20 µL

Table 1: Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.07030
21.0955
25.0955

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase A) Evaporate->Reconstitute Filter Filtration Reconstitute->Filter Inject Injection Filter->Inject Column C18 Column Inject->Column Detect UV Detector Column->Detect Data Data Acquisition Detect->Data

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Tree Start HPLC Problem Observed PeakShape Poor Peak Shape? Start->PeakShape CoElution Co-elution? Start->CoElution GhostPeaks Ghost Peaks? Start->GhostPeaks RetentionTime Inconsistent Retention? Start->RetentionTime SecondaryInteractions Adjust Mobile Phase pH Increase Ionic Strength Change Column PeakShape->SecondaryInteractions Yes Overload Dilute Sample Decrease Injection Volume PeakShape->Overload Yes OptimizeIPR Optimize Ion-Pair Reagent Concentration CoElution->OptimizeIPR Yes ModifyMobilePhase Adjust Organic Modifier Change Ion-Pair Reagent CoElution->ModifyMobilePhase Yes Contamination Prepare Fresh Mobile Phase Flush System GhostPeaks->Contamination Yes Carryover Implement Needle Wash Inject Blank GhostPeaks->Carryover Yes FlowRate Degas Mobile Phase Check for Leaks Prime Pump RetentionTime->FlowRate Yes Temperature Use Column Oven RetentionTime->Temperature Yes

Caption: Troubleshooting decision tree for common this compound HPLC issues.

References

Technical Support Center: Purification of Synthetic S-Methyl-D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic S-Methyl-D-penicillamine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in the purification of synthetic this compound?

The primary challenges in purifying synthetic this compound revolve around achieving high chiral purity, removing process-related impurities, and ensuring the final product is free from residual solvents and starting materials. Since L-penicillamine and its derivatives are known to have toxic effects, ensuring the enantiomeric purity of the D-isomer is of utmost importance.[1][2]

Q2: What are the common impurities I should expect in my synthetic this compound crude product?

Common impurities can be categorized as follows:

  • Stereoisomeric Impurities: The most critical impurity is the L-enantiomer, S-Methyl-L-penicillamine.

  • Process-Related Impurities: These can include unreacted starting materials from the synthesis, byproducts of side reactions, and residual solvents like ethanol (B145695) or dichloromethane.[3]

  • Degradation Products: A common degradation product for penicillamine (B1679230) derivatives is the corresponding disulfide.[2][4] The parent compound, D-penicillamine, may also be present if the S-methylation reaction is incomplete.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique. Specifically, chiral HPLC methods are essential for determining enantiomeric purity.[5][6][7] Other useful techniques include:

  • Capillary Electrophoresis (CE): Can be a powerful tool for chiral separations.[8]

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the purification process.[9]

  • Gas Chromatography (GC): Can be used for the detection of residual solvents and, after silylation, for certain impurities.[9]

  • Mass Spectrometry (MS): For identification and characterization of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Issue 1: Low Yield After Crystallization
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Precipitation Optimize the anti-solvent addition rate and temperature. A slower addition at a lower temperature can improve crystal formation.Increased precipitation of the target compound, leading to a higher isolated yield.
Product Loss During Filtration Ensure the filter paper pore size is appropriate for the crystal size. Wash the crystals with a minimal amount of ice-cold anti-solvent.Minimized loss of product during the filtration and washing steps.
High Solubility in the Chosen Solvent System Screen a variety of solvent/anti-solvent systems to find one where the product has low solubility and impurities have high solubility.Improved crystallization efficiency and yield.
Issue 2: Inadequate Chiral Purity (Presence of L-enantiomer)
Potential Cause Troubleshooting Step Expected Outcome
Ineffective Chiral Resolution Method If using chiral chromatography, optimize the mobile phase composition, flow rate, and column temperature. Consider a different chiral stationary phase.[5] If using diastereomeric salt crystallization, screen different chiral resolving agents.Improved separation of the D- and L-enantiomers, leading to higher enantiomeric excess (e.e.).
Racemization During Synthesis or Workup Review the reaction conditions. Avoid harsh acidic or basic conditions and high temperatures that could lead to racemization.Preservation of the desired stereochemistry throughout the process.
Co-elution in Analytical Method Develop a more robust analytical method to accurately quantify the enantiomeric purity. This may involve derivatization to enhance separation.[7]Accurate assessment of the chiral purity, confirming if the issue is with the purification or the analysis.
Issue 3: Presence of Process-Related Impurities
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Removal by Crystallization Perform multiple recrystallizations. Each recrystallization step should progressively reduce the level of impurities.Higher purity of the final product with respect to process-related impurities.
Similar Solubility of Impurity and Product If recrystallization is ineffective, consider using preparative chromatography as a purification step.Separation of the target compound from impurities with similar physical properties.
Incomplete Reaction Optimize the synthetic reaction to drive it to completion, thereby reducing the amount of unreacted starting materials in the crude product.A cleaner crude product that is easier to purify.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of S-Methyl-D/L-penicillamine

This protocol is a representative method and may require optimization for your specific sample and HPLC system.

  • Column: Chiral stationary phase column (e.g., Pirkle-type).[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.15 M ammonium (B1175870) acetate) and an organic modifier (e.g., methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a fluorescence detector after derivatization.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and identify the peaks corresponding to the D- and L-enantiomers based on the retention times of pure standards. Calculate the enantiomeric purity.

Protocol 2: Recrystallization for Purification

This is a general protocol for recrystallization. The choice of solvents is critical and must be determined experimentally.

  • Solvent Selection: Identify a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables present hypothetical data to illustrate how quantitative results from purification experiments can be structured for comparison.

Table 1: Comparison of Crystallization Solvents on Yield and Purity

Solvent System (v/v)Yield (%)Purity by HPLC (%)Enantiomeric Purity (e.e. %)
Methanol/Water (80:20)6598.599.2
Ethanol/Hexane (70:30)7299.199.5
Isopropanol/Toluene (60:40)5897.898.9

Table 2: Effect of Recrystallization Cycles on Impurity Profile

Number of RecrystallizationsImpurity A (%)Impurity B (%)L-enantiomer (%)
11.20.80.5
20.40.20.1
3<0.1<0.1<0.05

Visualizations

Purification_Workflow Crude Crude Synthetic This compound Dissolution Dissolution in Optimal Solvent Crude->Dissolution Recrystallization Recrystallization Dissolution->Recrystallization Filtration Filtration and Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Analysis Purity Analysis (HPLC, Chiral HPLC) Drying->Analysis Analysis->Recrystallization Fails Specs Final Pure this compound Analysis->Final Meets Specs

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Purification Fails (Low Yield or Purity) CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity CheckYield->CheckPurity No OptimizeCrystallization Optimize Crystallization (Solvent, Temp) CheckYield->OptimizeCrystallization Yes IdentifyImpurity Identify Main Impurity (Chiral, Process, Degradation) CheckPurity->IdentifyImpurity Yes CheckFilter Check Filtration/ Washing Technique OptimizeCrystallization->CheckFilter ChiralProblem Chiral Impurity IdentifyImpurity->ChiralProblem ProcessProblem Process Impurity ChiralProblem->ProcessProblem No ChiralMethod Optimize Chiral Separation Method ChiralProblem->ChiralMethod Yes Recrystallize Perform Additional Recrystallizations ProcessProblem->Recrystallize Yes ReviewSynthesis Review Synthesis for Side Reactions ProcessProblem->ReviewSynthesis If Recrystallization Fails Chromatography Consider Preparative Chromatography Recrystallize->Chromatography

Caption: A logical troubleshooting guide for purification issues.

References

preventing degradation of S-Methyl-D-penicillamine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methyl-D-penicillamine analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis. Our goal is to help you ensure the stability and integrity of this compound in your experiments, leading to accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a major metabolite of D-penicillamine, a drug used in the treatment of Wilson's disease and rheumatoid arthritis.[1][2] Like its parent compound, this compound contains a sulfur atom that is susceptible to oxidation.[1] This chemical instability can lead to its degradation during sample collection, storage, and preparation, potentially resulting in inaccurate quantification and unreliable experimental outcomes. The primary degradation pathway involves the oxidation of the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone.[1]

Q2: What are the primary factors that cause degradation of this compound in biological samples?

A2: The degradation of this compound is influenced by several factors, including:

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the sulfur atom. This process can be catalyzed by the presence of metal ions in the sample.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation. Therefore, it is crucial to keep samples cool.

  • pH: The stability of this compound can be pH-dependent, with extremes in pH potentially promoting degradation.

  • Enzymatic Activity: Biological samples contain various enzymes that could potentially metabolize or degrade this compound.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the stability of the analyte and should be avoided.

Q3: How should I collect and handle biological samples to minimize degradation?

A3: Proper sample collection and handling are critical first steps in preventing degradation. Here are some key recommendations:

  • Anticoagulant Selection: For blood samples, use tubes containing EDTA as the anticoagulant.

  • Immediate Cooling: Place samples on ice immediately after collection to slow down chemical and enzymatic degradation processes.

  • Prompt Processing: Process samples as quickly as possible. For plasma, this involves centrifugation to separate it from blood cells.

  • Minimize Air Exposure: Keep sample tubes properly capped to minimize exposure to atmospheric oxygen.

  • Use of Stabilizers: Consider the addition of antioxidants or other stabilizing agents directly to the collection tubes.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: Long-term stability is best achieved by storing samples at ultra-low temperatures.

  • Solid Form: As a solid, this compound is stable for at least four years when stored at -20°C.

  • Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.

  • Biological Samples: For long-term storage of plasma, urine, or other biological matrices, it is recommended to store them at -80°C.

Q5: Is derivatization a good strategy to improve the stability of this compound for analysis?

A5: Yes, derivatization is a highly effective strategy. Thiol-containing compounds are often derivatized to form more stable products for analysis. For D-penicillamine, derivatization with N-(1-pyrenyl)maleimide (NPM) has been shown to produce a stable adduct that can be stored for at least two weeks at 4°C with minimal degradation.[3] This approach is also recommended for this compound to enhance its stability during the analytical process.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Degradation during sample collection and handling: Samples were not immediately cooled or processed. 2. Oxidation: Exposure to air and/or presence of metal ions. 3. Improper Storage: Samples were not stored at the recommended temperature, or underwent multiple freeze-thaw cycles. 4. Inefficient Extraction: The protein precipitation or liquid-liquid extraction method is not optimal.1. Implement a strict sample collection protocol: use pre-chilled tubes, place samples on ice immediately, and process within one hour of collection. 2. Add an antioxidant, such as glutathione (B108866) or dithioerythritol (B556865) (DTT), to the sample collection tubes. Consider the use of a chelating agent like EDTA to bind metal ions. 3. Aliquot samples into smaller volumes after the initial processing to avoid repeated freeze-thaw cycles. Ensure long-term storage at -80°C. 4. Optimize the extraction procedure. For protein precipitation, test different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios.
High Variability in Results 1. Inconsistent sample handling: Variations in the time between collection and processing. 2. Incomplete derivatization: The derivatization reaction did not go to completion. 3. Instability of derivatized product: The derivatized analyte is degrading before analysis.1. Standardize the entire sample handling workflow with clear, documented procedures. 2. Ensure optimal reaction conditions for derivatization (e.g., pH, temperature, reaction time) and that the derivatizing agent is in sufficient excess. 3. Analyze derivatized samples as soon as possible. If storage is necessary, confirm the stability of the derivatized product under your specific storage conditions. NPM-derivatized D-penicillamine is stable for at least 2 weeks at 4°C.[3]
Presence of Unexpected Peaks in Chromatogram 1. Degradation products: The unexpected peaks may correspond to oxidized forms of this compound (e.g., sulfoxide, sulfone).[1] 2. Matrix effects: Interference from other components in the biological sample.1. Use mass spectrometry (MS) to identify the unexpected peaks and confirm if they are degradation products. Implement the stabilization strategies mentioned above to minimize their formation. 2. Optimize the chromatographic method to improve the separation of the analyte from interfering matrix components. Consider using a more effective sample clean-up technique, such as solid-phase extraction (SPE).

Quantitative Data Summary

While specific quantitative stability data for this compound under various sample preparation conditions is limited in the literature, the following table summarizes the known stability information and provides general guidelines based on the behavior of similar thiol-containing compounds.

Condition Matrix Temperature Duration Stability Reference/Recommendation
Solid Form N/A-20°C≥ 4 yearsStableProduct Information Sheet
Aqueous Solution Water/BufferRoom Temperature> 1 dayNot RecommendedProduct Information Sheet
Derivatized (NPM) Plasma/Tissue Homogenates4°CAt least 2 weeksStableBased on D-penicillamine data[3]
Long-Term Storage Plasma/Urine-80°CMonths to YearsGenerally StableBest practice for biological samples
Freeze-Thaw Cycles Plasma/Serum-20°C to Room TempMultiple CyclesPotential for DegradationAvoid whenever possible

Experimental Protocols & Methodologies

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Materials:

    • Pre-chilled K2-EDTA collection tubes.

    • Ice bath.

    • Refrigerated centrifuge.

    • Cryovials for plasma storage.

  • Procedure:

    • Collect whole blood directly into pre-chilled K2-EDTA tubes.

    • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the tubes in an ice bath immediately.

    • Within one hour of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat and red blood cells.

    • Aliquot the plasma into pre-labeled cryovials.

    • Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Protein Precipitation for LC-MS Analysis
  • Materials:

    • Thawed plasma sample.

    • Ice-cold acetonitrile (ACN).

    • Vortex mixer.

    • Centrifuge capable of reaching >10,000 x g.

    • Autosampler vials.

  • Procedure:

    • Thaw the plasma samples on ice.

    • In a microcentrifuge tube, add 3 parts of ice-cold acetonitrile to 1 part of plasma (e.g., 300 µL ACN to 100 µL plasma).

    • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

    • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Visualizations

degradation_pathway cluster_main Degradation Pathway of this compound SMP This compound SMPO This compound Sulfoxide SMP->SMPO Oxidation SMPO2 This compound Sulfone SMPO->SMPO2 Further Oxidation

Degradation Pathway of this compound

experimental_workflow cluster_workflow Recommended Experimental Workflow A 1. Sample Collection (Pre-chilled EDTA tubes) B 2. Immediate Cooling (Place on ice) A->B C 3. Plasma Separation (Centrifuge at 4°C) B->C D 4. Storage (Aliquot and freeze at -80°C) C->D E 5. Sample Preparation (Protein Precipitation) D->E F 6. Derivatization (Optional but Recommended) (e.g., with NPM) E->F G 7. LC-MS Analysis E->G Direct Analysis F->G

Recommended Experimental Workflow

References

Technical Support Center: Optimization of Derivatization Reactions for S-Methyl-D-penicillamine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization and analysis of S-Methyl-D-penicillamine and its precursor, D-penicillamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its analysis important?

This compound is a major metabolite of D-penicillamine, a drug used in the treatment of Wilson's disease, rheumatoid arthritis, and heavy metal poisoning.[1][2][3] Monitoring its levels, along with D-penicillamine, in biological samples is crucial for pharmacokinetic studies and to assess potential toxicity.[1]

Q2: Does this compound require derivatization for analysis?

The necessity of derivatization for this compound depends on the analytical method. For High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, derivatization may not be necessary. However, for Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the amino and carboxyl groups is often required to increase volatility and improve chromatographic properties.[4][5] Unlike D-penicillamine, this compound lacks a free thiol (-SH) group, so thiol-specific derivatizing agents will not react with it.

Q3: What are the common derivatization strategies for D-penicillamine?

D-penicillamine analysis in biological matrices is often complicated by the presence of various forms, including the free thiol, disulfides, and protein-bound forms.[1][2] Derivatization of the reactive thiol group is a common strategy to form stable, detectable adducts. Common derivatizing agents for D-penicillamine include:

  • N-(1-pyrenyl)maleimide (NPM): Reacts with the thiol group to form a highly fluorescent adduct, enabling sensitive detection by HPLC with fluorescence detection.[1][2][3][6]

  • Marfey's Reagent: Used for the chiral separation of D- and L-penicillamine enantiomers.[2][7]

  • Other Maleimides: Such as N-[p-(2-benzoxazolyl)phenyl]maleimide, are also used for fluorescence derivatization.[1]

  • Silylating Agents (e.g., BSTFA): Used for GC-MS analysis to increase volatility by derivatizing the thiol, amino, and carboxyl groups.[8]

Q4: What are the key parameters to optimize in a derivatization reaction?

Optimization is critical for ensuring complete and reproducible derivatization. Key parameters to consider include:

  • Reagent Concentration: A sufficient excess of the derivatizing agent is needed to drive the reaction to completion.

  • pH: The reactivity of both the thiol group and the derivatizing agent can be pH-dependent. For example, reactions with maleimides are typically performed at a specific pH to ensure selectivity for the thiol group.[9]

  • Reaction Time and Temperature: These parameters must be optimized to ensure the reaction is complete without causing degradation of the analyte or the derivative.[8]

  • Sample Matrix Effects: Components in biological samples can interfere with the derivatization reaction. Sample preparation steps like protein precipitation are often necessary.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization and analysis of D-penicillamine.

Issue 1: Low or No Signal/Peak for the Derivatized Analyte

  • Possible Cause A: Incomplete Derivatization.

    • Solution:

      • Verify Reagent Quality: Ensure the derivatizing agent has not degraded. Prepare fresh solutions.

      • Optimize Reaction Conditions: Systematically evaluate the pH, temperature, and incubation time of the reaction. For thiol-reactive reagents, ensure the pH is optimal for thiol reactivity.[9]

      • Increase Reagent Concentration: A molar excess of the derivatizing agent is typically required.

  • Possible Cause B: Analyte Oxidation.

    • Solution: The thiol group of D-penicillamine is susceptible to oxidation, which can lead to the formation of disulfides that will not react with thiol-specific derivatizing agents.[11]

      • Use Reducing Agents: Consider treating the sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to derivatization to convert disulfides back to free thiols. Note that excess reducing agent must be removed or quenched before adding the derivatizing agent.[10][11]

      • Sample Handling: Minimize sample exposure to air and process samples quickly on ice.

  • Possible Cause C: Interference from Sample Matrix.

    • Solution:

      • Protein Precipitation: For biological samples, precipitate proteins using methods such as adding ice-cold acetone.[10]

      • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and remove interfering substances.

Issue 2: High Background Noise or Multiple Interfering Peaks

  • Possible Cause A: Excess Derivatizing Agent.

    • Solution:

      • Quench the Reaction: Add a small molecule containing a thiol group (e.g., cysteine or mercaptoethanol) to react with the excess derivatizing agent after the primary reaction is complete.

      • Optimize Reagent Concentration: Use the lowest concentration of derivatizing agent that still provides complete derivatization of the analyte.

  • Possible Cause B: Non-Specific Reactions.

    • Solution:

      • Adjust pH: The pH can influence the selectivity of the derivatizing agent. Optimize the pH to favor the reaction with the thiol group over other functional groups.[9]

      • Choose a More Selective Reagent: Some derivatizing agents are more specific for thiols than others.

  • Possible Cause C: Sample Turbidity or Colored Compounds.

    • Solution:

      • Sample Blank: Prepare a sample blank containing the sample matrix without the derivatizing agent to measure the background absorbance or fluorescence.[10]

      • Centrifugation/Filtration: Centrifuge or filter the sample to remove particulate matter that can cause light scattering.[10]

Data Presentation

Table 1: Comparison of Derivatization Methods for D-penicillamine Analysis

Derivatizing AgentAnalytical MethodDetectionKey AdvantagesLinearity Range (D-pen)
N-(1-pyrenyl)maleimide (NPM)HPLCFluorescenceHigh sensitivity, rapid reaction4 to 2500 nM[1]
Marfey's ReagentHPLCUV (340 nm)Enantiomeric separation0.03 to 0.30 µg/mL (for L-penicillamine)[7]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)GC-MSMass SpectrometrySuitable for volatile analysis, provides structural informationMethod-dependent

Table 2: Precision Data for NPM Derivatization of D-penicillamine

ParameterValue (for 500 nM D-pen)
Within-run Precision (CV%)2.27%[1][3]
Between-run Precision (CV%)2.23%[1][3]

Experimental Protocols

Protocol 1: Derivatization of D-penicillamine with N-(1-pyrenyl)maleimide (NPM) for HPLC Analysis

This protocol is adapted from established methods for the derivatization of thiols for HPLC analysis.[1][3]

Materials:

  • D-penicillamine standard solution

  • N-(1-pyrenyl)maleimide (NPM) solution (e.g., 1 mM in a suitable organic solvent like acetonitrile)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH adjusted as needed for your specific application)

  • Quenching solution (e.g., N-acetylcysteine solution)

  • Sample (e.g., deproteinized plasma)

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Sample Preparation: If using biological samples, perform protein precipitation (e.g., with ice-cold acetone) and centrifugation to obtain a clear supernatant.[10]

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix a specific volume of your sample or standard with the buffer solution.

    • Add a molar excess of the NPM solution to the mixture.

    • Vortex briefly and incubate at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 30 minutes). The reaction should be protected from light.

  • Reaction Termination (Optional but Recommended):

    • Add a small volume of the quenching solution to react with any excess NPM.

  • Sample Dilution and Filtration:

    • Dilute the reaction mixture with the HPLC mobile phase if necessary.

    • Filter the final solution through a 0.2 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Separate the NPM-penicillamine adduct using a suitable gradient elution on a C18 column.

    • Detect the fluorescent adduct using an appropriate excitation and emission wavelength for pyrene (B120774) derivatives.

Visualizations

DerivatizationReaction cluster_reactants Reactants cluster_product Product D_Pen D-Penicillamine (with free -SH group) Adduct Fluorescent NPM-Penicillamine Adduct (Stable and Detectable) D_Pen->Adduct + NPM NPM N-(1-pyrenyl)maleimide (Derivatizing Agent)

Caption: Derivatization of D-penicillamine with NPM.

TroubleshootingWorkflow Start Start: Low/No Analyte Signal CheckDerivatization Incomplete Derivatization? Start->CheckDerivatization OptimizeConditions Optimize Reaction: - Reagent Conc. - pH, Time, Temp. CheckDerivatization->OptimizeConditions Yes CheckAnalyte Analyte Oxidation? CheckDerivatization->CheckAnalyte No End Problem Solved OptimizeConditions->End UseReducingAgent Use Reducing Agent (DTT/TCEP) Improve Sample Handling CheckAnalyte->UseReducingAgent Yes CheckMatrix Matrix Interference? CheckAnalyte->CheckMatrix No UseReducingAgent->End SamplePrep Improve Sample Prep: - Protein Precipitation - SPE CheckMatrix->SamplePrep Yes CheckMatrix->End No SamplePrep->End

Caption: Troubleshooting workflow for low analyte signal.

References

Technical Support Center: Enhancing S-Methyl-D-penicillamine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhance the sensitivity of S-Methyl-D-penicillamine detection methods. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a major metabolite of D-penicillamine, a chelating agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[] Sensitive and accurate quantification of this metabolite is crucial for pharmacokinetic studies, understanding the drug's metabolism, monitoring patient compliance, and assessing potential toxicity.[2][3][4]

Q2: What are the primary challenges in the analysis of this compound?

A2: The main challenges include its high polarity, which can lead to poor retention on traditional reversed-phase HPLC columns, and its susceptibility to oxidation.[3][5] Furthermore, as a metabolite, it is often present at low concentrations in complex biological matrices, necessitating highly sensitive and selective detection methods.

Q3: Which analytical techniques are most suitable for the sensitive detection of this compound?

A3: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for sensitive and selective quantification of this compound due to its high specificity and low detection limits.[6][7][8] An older, yet effective method involves the oxidation of this compound to its sulfone, followed by analysis using cation-exchange chromatography.

Q4: Is derivatization necessary for the analysis of this compound?

A4: While derivatization is often employed for the parent drug D-penicillamine to improve its chromatographic behavior and detection by UV or fluorescence detectors, it is generally not required for HPLC-MS/MS analysis of this compound.[9][10] Direct analysis by MS/MS provides sufficient sensitivity and specificity. However, if using other detectors, derivatization might be necessary to enhance sensitivity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) for this compound 1. Secondary interactions with the column stationary phase. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Use a column with end-capping or a HILIC column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Add a small amount of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase. 3. Replace the column and use a guard column.
Low sensitivity or no detectable peak 1. Inefficient ionization in the mass spectrometer. 2. Analyte degradation during sample preparation or storage. 3. Insufficient sample cleanup leading to ion suppression. 4. Incorrect MS/MS transition parameters.1. Optimize ionization source parameters (e.g., capillary voltage, gas temperature). Try both positive and negative ionization modes. 2. Keep samples on ice or at 4°C during preparation and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Employ a more rigorous sample preparation method like solid-phase extraction (SPE). 4. Optimize MRM transitions and collision energies by infusing a standard solution of this compound.
High background noise in the chromatogram 1. Contaminated mobile phase or LC system. 2. Matrix effects from the biological sample.1. Use fresh, high-purity solvents and flush the LC system thoroughly. 2. Improve sample preparation to remove interfering substances. Use a divert valve to direct the early and late eluting components to waste.
Poor reproducibility of results 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in the LC-MS/MS system performance.1. Standardize the sample preparation protocol and use an internal standard. 2. Keep the autosampler temperature low (e.g., 4°C). 3. Perform regular system suitability tests and calibration.

Quantitative Data Summary

The following table summarizes the performance of different methods for the analysis of D-penicillamine and provides proposed parameters for a sensitive this compound method.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
D-penicillamineHPLC-UV (with derivatization)0.5 µmol/L1.0 µmol/L1 - 200 µmol/L
D-penicillamineHPLC-Fluorescence (with derivatization)2.0 nmol/L--[9]
Sulfur-containing amino acidsUPLC-MS/MS1 - 50 ng/mL10 - 100 ng/mL10 - 10,000 ng/mL[6]
This compound (Proposed) UPLC-MS/MS ~0.1 - 1 ng/mL ~0.5 - 5 ng/mL ~1 - 1000 ng/mL (Estimated)

Note: The values for the proposed this compound method are estimates based on typical performance of UPLC-MS/MS for similar small molecules and would require experimental validation.

Experimental Protocols

Proposed High-Sensitivity Method for this compound Quantification in Human Plasma using UPLC-MS/MS

This proposed method is based on established procedures for similar sulfur-containing amino acids and the parent drug, D-penicillamine. This method requires in-house validation.

1. Materials and Reagents:

  • This compound reference standard (available from commercial suppliers).

  • Stable isotope-labeled internal standard (e.g., this compound-d3), if available. If not, a structurally similar compound can be used.

  • HPLC-grade acetonitrile (B52724), methanol, and water.

  • Formic acid (LC-MS grade).

  • Human plasma (blank).

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial.

3. UPLC-MS/MS Conditions:

  • UPLC System: A high-performance UPLC system.

  • Column: A reversed-phase C18 column suitable for polar compounds (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) or a HILIC column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95-2% B

    • 7.1-9 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters (to be optimized):

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Desolvation Gas Flow: ~800 L/hr

  • MRM Transitions (to be optimized by infusing standard):

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

4. Method Validation: The method should be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection uplc UPLC Separation injection->uplc msms MS/MS Detection uplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway D_pen D-penicillamine metabolism Metabolism (Thiol methyltransferase) D_pen->metabolism S_methyl This compound oxidation Chemical Oxidation (e.g., performic acid) S_methyl->oxidation sulfone This compound sulfone (for analysis) metabolism->S_methyl oxidation->sulfone

Caption: Metabolic and analytical pathway of D-penicillamine to this compound and its sulfone derivative.

References

troubleshooting poor chromatographic peak shape for S-Methyl-D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of S-Methyl-D-penicillamine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape problems.

Understanding this compound

This compound is a metabolite of D-penicillamine. As a zwitterionic molecule, it possesses both a carboxylic acid group and an amino group. The ionization state of these groups is dependent on the mobile phase pH, which significantly influences its retention and peak shape in reversed-phase chromatography.

Physicochemical Properties of the Parent Compound (D-penicillamine):

PropertyValue
pKa (carboxyl group)~1.8
pKa (α-amino group)~7.9

Note: The methylation of the thiol group in this compound is expected to have a minor effect on the pKa values of the carboxyl and amino groups.

Recommended Starting HPLC Method (Hypothetical)

ParameterRecommendation
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 210 nm or Mass Spectrometry
Sample Diluent Mobile Phase A

Frequently Asked Questions (FAQs)

Q1: Why is the peak shape of my this compound poor?

Poor peak shape for this compound is often due to its zwitterionic nature, leading to secondary interactions with the stationary phase, or issues with the analytical method and instrumentation. Common problems include peak tailing, fronting, and split peaks.

Q2: How does mobile phase pH affect the peak shape of this compound?

The mobile phase pH dictates the ionization state of the analyte. At a low pH (e.g., below 2), the carboxylic acid is protonated (neutral), and the amino group is protonated (positive charge). At a high pH (e.g., above 8), the carboxylic acid is deprotonated (negative charge), and the amino group is neutral. Operating at a pH between the two pKa values will result in the molecule being a zwitterion (both positive and negative charges). An inappropriate pH can lead to a mix of ionized and non-ionized forms, resulting in peak broadening or tailing. For good peak shape, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.

Q3: Is a derivatization step necessary for the analysis of this compound?

While derivatization can be used to improve detection and chromatography, it is not always necessary. Direct analysis is often possible with careful method development, particularly with modern HPLC/UPLC systems and sensitive detectors like mass spectrometers. Derivatization adds complexity and potential for analytical error.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

A Observe Peak Tailing B Check Mobile Phase pH A->B C Is pH appropriate? (e.g., 2.5-3.5) B->C D Adjust pH to be >2 units away from analyte pKa C->D No E Check for Column Overload C->E Yes K Problem Resolved D->K F Reduce sample concentration or injection volume E->F G Evaluate Column Condition E->G No Overload F->K H Use a new or end-capped C18 column G->H I Check for Secondary Interactions G->I Column is OK H->K J Add a competing base (e.g., triethylamine) to the mobile phase (use with caution) I->J J->K

A flowchart for troubleshooting peak tailing.

Detailed Q&A for Peak Tailing:

  • Q: My this compound peak is tailing. What is the most likely cause?

    • A: The most common cause of peak tailing for a compound like this compound is secondary interactions between the basic amino group of the analyte and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.

  • Q: How can I minimize these secondary interactions?

    • A:

      • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5 with an acid like formic acid or phosphoric acid) will protonate the silanol groups, reducing their ability to interact with the positively charged amino group of the analyte.

      • Use of End-Capped Columns: Modern, high-purity, end-capped C18 columns have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.

      • Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can saturate the active sites on the stationary phase, improving peak shape. However, this should be done cautiously as it can affect column lifetime and is not always compatible with mass spectrometry.

  • Q: Could column overload be causing the tailing?

    • A: Yes, injecting too much sample can lead to peak tailing. To check for this, dilute your sample (e.g., 1:10 and 1:100) and re-inject. If the peak shape improves, you were likely overloading the column. Reduce the sample concentration or injection volume.

  • Q: What if my column is old?

    • A: Column performance degrades over time. An old or contaminated column can exhibit peak tailing. If you have tried the above solutions without success, try a new column.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.

Troubleshooting Workflow for Peak Fronting

A Observe Peak Fronting B Check Sample Solvent A->B C Is sample solvent stronger than mobile phase? B->C D Dissolve sample in mobile phase or a weaker solvent C->D Yes E Check for Column Overload C->E No I Problem Resolved D->I F Reduce sample concentration or injection volume E->F G Inspect Column E->G No Overload F->I H Replace column if a void or collapse is suspected G->H H->I

A flowchart for troubleshooting peak fronting.

Detailed Q&A for Peak Fronting:

  • Q: My this compound peak is fronting. What should I check first?

    • A: The most common causes of peak fronting are a mismatch between the sample solvent and the mobile phase, or column overload.[1]

  • Q: How does the sample solvent cause fronting?

    • A: If your sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than your initial mobile phase, the analyte will travel through the beginning of the column too quickly, leading to a fronting peak. This compound is polar, so dissolving it in a high percentage of organic solvent when the initial mobile phase is highly aqueous can cause this issue.

  • Q: What is the solution for a sample solvent mismatch?

    • A: Ideally, you should dissolve your sample in the initial mobile phase. If this is not possible due to solubility issues, use a solvent that is as weak as or weaker than the initial mobile phase.

  • Q: How can I tell if column overload is the cause of fronting?

    • A: Similar to troubleshooting tailing, dilute your sample and inject a smaller volume. If the peak shape becomes more symmetrical, you are overloading the column.

  • Q: Could there be a problem with the column itself?

    • A: Yes, a void at the column inlet or a collapsed packed bed can cause peak fronting.[1] This can happen over time or due to sudden pressure shocks. If you suspect a column issue, and other troubleshooting steps have failed, replacing the column is the best solution.

Issue 3: Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

Troubleshooting Workflow for Split Peaks

A Observe Split Peaks B Check for Clogged Frit or Tubing A->B D Inspect Column for Voids A->D F Evaluate Sample Solvent A->F H Consider Co-elution A->H C Clean or replace inlet frit and tubing B->C J Problem Resolved C->J E Reverse flush column (if permissible) or replace column D->E E->J G Ensure sample is dissolved in mobile phase or a weaker solvent F->G G->J I Adjust mobile phase gradient or temperature to improve resolution H->I I->J

A flowchart for troubleshooting split peaks.

Detailed Q&A for Split Peaks:

  • Q: My this compound peak is split. What could be the problem?

    • A: Split peaks can be caused by several factors, including a partially blocked column inlet frit, a void at the head of the column, or an injection solvent that is too strong.[1]

  • Q: How do I fix a blocked frit?

    • A: A blocked frit can sometimes be cleared by reversing the column and flushing it with a strong solvent. However, be sure to check the column's manual to see if reverse flushing is recommended. If the problem persists, the frit may need to be replaced, or the entire column may need to be replaced. Using an in-line filter between the injector and the column can help prevent frit blockage.

  • Q: What if there is a void in my column?

    • A: A void at the column inlet can cause the sample to be distributed unevenly, leading to a split peak. This usually requires column replacement. To prevent voids, avoid sudden pressure changes and operate within the column's recommended pH and temperature ranges.

  • Q: Can the sample injection itself cause split peaks?

    • A: Yes, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. Always try to dissolve your sample in the mobile phase.

  • Q: Could the split peak actually be two different compounds?

    • A: It is possible that you have a co-eluting impurity. To investigate this, try changing the chromatographic conditions, such as the gradient slope or the temperature, to see if you can resolve the two peaks. If you are using a mass spectrometer, check the mass-to-charge ratio across the entire peak to see if it is consistent.

References

Technical Support Center: S-Methyl-D-penicillamine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing S-Methyl-D-penicillamine by mass spectrometry.

Troubleshooting Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2] This can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[2][3]

Problem: Low or no signal for this compound.

  • Possible Cause 1: Co-elution with matrix components.

    • Solution: Optimize the chromatographic separation to resolve this compound from interfering compounds. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[3]

  • Possible Cause 2: High concentration of matrix components.

    • Solution 1: Sample Dilution. A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and interfering matrix components.[1] This is a viable option if the analyte concentration is high enough to be detected after dilution.

    • Solution 2: Advanced Sample Preparation. Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove matrix interferences.[4]

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in matrix composition.

    • Solution 1: Robust Sample Preparation. Implement a consistent and effective sample cleanup method, such as SPE or LLE, to minimize variations in matrix effects between samples.[1]

    • Solution 2: Matrix-Matched Calibrators and QCs. Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[1]

    • Solution 3: Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard for correcting ion suppression. Since it has nearly identical physicochemical properties to the analyte, it experiences similar suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][5] This leads to a decreased signal intensity for the analyte.

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A common method is the post-column infusion experiment. A constant flow of this compound solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

Q3: What are the most common sources of ion suppression?

A3: Common sources include salts, endogenous compounds from biological matrices (e.g., phospholipids (B1166683) in plasma), and exogenous substances introduced during sample preparation.[2]

Q4: Can the choice of ionization technique affect ion suppression?

A4: Yes. While Electrospray Ionization (ESI) is widely used, it can be more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) for certain compounds.[4] If you are experiencing significant ion suppression with ESI, exploring APCI could be a viable alternative.

Q5: Are there any mobile phase additives that can help reduce ion suppression?

A5: The choice of mobile phase additives can influence ionization efficiency. While some additives like trifluoroacetic acid (TFA) can cause ion suppression, others like formic acid or ammonium (B1175870) formate (B1220265) are often used to improve ionization.[6][7] The optimal additive and its concentration should be determined empirically.

Experimental Protocols

Below are example experimental protocols that can be adapted and optimized for the analysis of this compound.

Sample Preparation Methodologies

Effective sample preparation is crucial for removing matrix components that cause ion suppression.[4]

Technique Protocol Advantages Disadvantages
Protein Precipitation (PPT) 1. To 100 µL of plasma/serum, add 300 µL of cold acetonitrile. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes. 4. Transfer the supernatant to a clean tube and evaporate to dryness. 5. Reconstitute in mobile phase.Simple, fast, and inexpensive.May not provide sufficient cleanup for complex matrices.
Liquid-Liquid Extraction (LLE) 1. To 200 µL of plasma, add a suitable internal standard. 2. Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate). 3. Vortex for 2 minutes. 4. Centrifuge at 3,000 x g for 5 minutes. 5. Transfer the organic layer to a new tube and evaporate to dryness. 6. Reconstitute in mobile phase.Provides cleaner extracts than PPT.Can be more time-consuming and requires optimization of the extraction solvent.
Solid-Phase Extraction (SPE) 1. Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water. 2. Load the pre-treated sample (e.g., plasma diluted with a weak acid). 3. Wash the cartridge with an aqueous solution then a weak organic solvent to remove interferences. 4. Elute this compound with a suitable elution solvent (e.g., methanol with a small percentage of ammonia). 5. Evaporate the eluate and reconstitute in mobile phase.Provides the cleanest extracts and can concentrate the analyte.More complex, time-consuming, and expensive than PPT or LLE.
Liquid Chromatography and Mass Spectrometry Parameters

The following are starting parameters that should be optimized for your specific instrument and application.

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MS/MS Transitions To be determined by direct infusion of this compound

Visual Guides

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Low or Inconsistent Signal check_is Check Internal Standard (IS) Response start->check_is is_ok IS Signal Stable? check_is->is_ok sample_prep Improve Sample Preparation is_ok->sample_prep Yes is_issue Investigate IS Stability/Purity is_ok->is_issue No dilution Dilute Sample sample_prep->dilution spe_lle Use SPE or LLE sample_prep->spe_lle chromatography Optimize Chromatography gradient Adjust Gradient Profile chromatography->gradient column Try Different Column Chemistry chromatography->column dilution->chromatography spe_lle->chromatography end_ok Analysis Successful gradient->end_ok column->end_ok end_fail Further Method Development Needed is_issue->end_fail

Caption: A logical workflow for troubleshooting ion suppression issues.

General Experimental Workflow for this compound Analysis

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: A typical workflow for sample analysis from preparation to reporting.

References

Strategies for Reducing Variability in S-Methyl-D-penicillamine Measurements: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible measurements of S-Methyl-D-penicillamine is crucial for pharmacokinetic studies and understanding the metabolism of D-penicillamine. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in the analytical workflow.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) techniques.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for compounds like this compound, which contains a secondary amine and a thioether group, is a common issue in reversed-phase HPLC. The primary causes and their solutions are outlined below:

    • Secondary Interactions with Residual Silanols: The silica (B1680970) backbone of many C18 columns has residual silanol (B1196071) groups (Si-OH) that can interact with the basic amine group of your analyte, leading to peak tailing.

      • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated analyte.

      • Solution 2: Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the majority of residual silanols, minimizing these secondary interactions.

      • Solution 3: Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, be mindful that TEA can suppress MS ionization.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

      • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

Issue 2: Inconsistent or Drifting Retention Times

  • Question: The retention time for this compound is shifting between injections. What could be causing this variability?

  • Answer: Retention time instability can significantly impact the reliability of your assay. Here are the common culprits and their remedies:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Ensure a sufficient equilibration time between gradient runs, typically 5-10 column volumes.

    • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or solvent evaporation can alter the elution strength.

      • Solution: Prepare fresh mobile phase daily and keep solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

    • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and chromatographic selectivity.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

    • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH).

      • Solution: Monitor column performance with a quality control (QC) sample. If performance declines, replace the column. Using a guard column can extend the life of the analytical column.

Issue 3: Low or Inconsistent Analyte Recovery

  • Question: I am experiencing low and variable recovery of this compound after sample preparation. How can I improve this?

  • Answer: Efficient and consistent recovery from the biological matrix is critical for accurate quantification. The choice of sample preparation technique is paramount.

    • Protein Precipitation (PPT): While simple and fast, PPT with solvents like acetonitrile (B52724) or methanol (B129727) may result in incomplete precipitation and co-elution of matrix components, leading to ion suppression in LC-MS/MS and potentially lower recovery.

      • Optimization: Experiment with different solvent-to-plasma ratios and centrifugation conditions (time and speed).

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and higher recovery if the sorbent and elution conditions are optimized.

      • Optimization: For this compound, a mixed-mode cation exchange SPE sorbent could be effective, retaining the analyte via its amine group and allowing for a more specific elution.

    • Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts but is highly dependent on the choice of an appropriate organic solvent and pH of the aqueous phase.

      • Optimization: Adjusting the pH of the plasma or urine sample can optimize the partitioning of this compound into the organic phase.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of D-penicillamine and its derivatives. This data can serve as a baseline for method development for this compound.

Table 1: HPLC Method Parameters for D-penicillamine Analysis (with Derivatization)

ParameterValue
Derivatizing Agent N-(1-pyrenyl)maleimide (NPM)
Column C18 (e.g., 100 x 4.6 mm, 3 µm)
Mobile Phase 40% Acetonitrile, 60% Water, 0.1% Phosphoric Acid, 0.1% Acetic Acid
Flow Rate 0.50 mL/min
Detection Fluorescence (Excitation: 330 nm, Emission: 380 nm)
Within-Run Precision (CV%) 2.27%
Between-Run Precision (CV%) 2.23%

Data adapted from a study on D-penicillamine analysis.[1]

Table 2: Stability of Derivatized D-penicillamine Samples

Storage ConditionDurationStability
4°CAt least 2 weeks< 2% deviation in all sample matrices

Data adapted from a study on NPM-derivatized D-penicillamine.[1]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for HPLC-Fluorescence Detection

This protocol is adapted from a method for D-penicillamine and can be used as a starting point for this compound.[1]

  • Sample Collection: Collect blood in heparinized tubes. Centrifuge to obtain plasma.

  • Derivatization:

    • To 10 µL of diluted sample (plasma or standard), add 240 µL of Tris-EDTA buffer.

    • Add 750 µL of 1 mM N-(1-pyrenyl)maleimide (NPM) solution.

    • Vortex and incubate at room temperature for 30 minutes.

    • Stop the reaction by adding 5 µL of 1/6 M HCl.

  • Filtration: Filter the derivatized sample through a 0.2 µm syringe filter before injection into the HPLC system.

Frequently Asked Questions (FAQs)

  • Q1: What is the importance of derivatization for analyzing this compound? A1: this compound lacks a strong chromophore, making it difficult to detect with high sensitivity using UV-Vis detectors. Derivatization with a fluorescent tag, such as N-(1-pyrenyl)maleimide (NPM), creates a highly fluorescent adduct that can be detected with much greater sensitivity and selectivity.[1]

  • Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound? A2: Matrix effects, which cause ion suppression or enhancement, are a major source of variability in LC-MS/MS. To mitigate them:

    • Improve Sample Cleanup: Use a more selective sample preparation method like SPE instead of protein precipitation.

    • Optimize Chromatography: Ensure chromatographic separation of this compound from co-eluting matrix components. A longer column or a different stationary phase may be necessary.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience the same matrix effects, thus correcting for them.

  • Q3: What are the best practices for storing plasma and urine samples before this compound analysis? A3: Thiols and their metabolites can be prone to oxidation. While specific stability data for this compound is not readily available, general best practices for metabolite stability should be followed:

    • Immediate Processing: Process samples as quickly as possible after collection.

    • Low Temperature Storage: Store samples at -80°C for long-term storage. For short-term storage, -20°C is acceptable for many analytes.

    • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.

  • Q4: My analytical column backpressure is increasing. What should I do? A4: High backpressure is often due to blockages in the HPLC system.

    • Identify the Source: Systematically disconnect components (detector, column, guard column) to isolate the source of the high pressure.

    • Column Blockage: If the column is the source, try back-flushing it (reversing the flow direction) to dislodge any particulate matter from the inlet frit.

    • Prevention: Always filter your samples and mobile phases to remove particulates. Using a guard column will protect your more expensive analytical column from contamination.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, SPE, or LLE) Add_IS->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Cause1 Secondary Silanol Interactions? Start->Cause1 Cause2 Column Overload? Start->Cause2 Cause3 Extra-Column Volume? Start->Cause3 Solution1a Adjust Mobile Phase pH Cause1->Solution1a Solution1b Use End-Capped Column Cause1->Solution1b Solution2 Reduce Injection Volume/Concentration Cause2->Solution2 Solution3 Minimize Tubing Length/ID Cause3->Solution3 End Symmetrical Peak Achieved Solution1a->End Solution1b->End Solution2->End Solution3->End

Caption: A logical troubleshooting guide for addressing peak tailing issues.

References

dealing with co-elution of interfering compounds with S-Methyl-D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of S-Methyl-D-penicillamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of this compound, particularly concerning co-elution with interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering compounds that can co-elute with this compound?

When analyzing biological samples, several endogenous and exogenous compounds can potentially co-elute with this compound. The primary interferents to consider are:

  • D-penicillamine: The parent drug from which this compound is metabolized.[1][2] Due to their structural similarity, chromatographic separation can be challenging.

  • Endogenous Thiols: Compounds such as cysteine and glutathione (B108866) are naturally present in biological matrices and can interfere with the analysis.[3][4]

  • Other Metabolites of D-penicillamine: D-penicillamine can form disulfides, such as penicillamine (B1679230) disulfide and cysteine-penicillamine disulfide, which may have retention times close to that of the S-methylated form.[2][5]

  • L-penicillamine: Although D-penicillamine is the therapeutically used isomer, the L-isomer is toxic and can be present as an impurity.[6] If not fully resolved, it could potentially interfere with the analysis of metabolites.

Q2: My chromatogram shows a peak with a shoulder for this compound. How can I confirm co-elution?

A shoulder on your peak of interest is a strong indicator of co-elution. To confirm this, you can employ the following techniques:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD or Photodiode Array (PDA) detector can acquire UV spectra across the entire peak. If the spectra are not consistent from the upslope to the downslope of the peak, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS) Analysis: If using an LC-MS system, you can examine the mass spectra across the peak. A change in the mass spectrum is a definitive sign of co-elution.

  • Varying the Wavelength: If you are using a UV detector, changing the detection wavelength may alter the peak shape if the interfering compound has a different UV spectrum.

Q3: Can sample preparation contribute to co-elution issues?

Yes, inadequate sample preparation can introduce interfering compounds. It is crucial to have a robust sample cleanup procedure to remove as many matrix components as possible before injection. Consider incorporating solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate this compound and remove potential interferents.

Troubleshooting Guide for Co-elution

This guide provides a systematic approach to resolving co-elution issues during the analysis of this compound.

Initial System Check

Before modifying your analytical method, ensure your HPLC/UPLC system is performing optimally. Poor peak shape due to system issues can mimic co-elution.

ParameterTroubleshooting Step
Peak Tailing or Fronting Check for column degradation, a blocked frit, or extra-column volume. Ensure the sample is dissolved in the mobile phase.
Broad Peaks This could be due to a void in the column, a slow flow rate, or a contaminated guard column.
Inconsistent Retention Times Check for leaks in the system, ensure the mobile phase is properly degassed, and verify the pump is delivering a consistent flow rate.
Method Optimization to Resolve Co-elution

If the system is functioning correctly, the next step is to optimize the chromatographic method. The goal is to alter the selectivity of the separation.

1. Mobile Phase Modification

A change in the mobile phase composition can significantly impact the separation.

ParameterActionExpected Outcome
Organic Modifier Percentage Decrease the percentage of the strong solvent (e.g., acetonitrile, methanol) in an isocratic elution or create a shallower gradient.Increased retention time and potentially improved resolution.
pH of the Aqueous Phase Adjust the pH of the aqueous portion of the mobile phase. This compound has ionizable groups, and a change in pH can alter its retention characteristics differently than those of interfering compounds.Altered selectivity and improved separation.
Buffer Concentration Modify the concentration of the buffer in the mobile phase. This can influence the ionization state of the analyte and interferents.Changes in peak shape and retention time.
Alternative Organic Modifier If using acetonitrile, try methanol, or vice versa. The different solvent properties can change the selectivity of the separation.Different elution order or improved resolution.

2. Stationary Phase and Column Parameters

The choice of the stationary phase is critical for achieving separation.

ParameterActionExpected Outcome
Column Chemistry If using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase. These offer different selectivities.Significant changes in retention and elution order.
Particle Size and Column Length For better efficiency and resolution, use a column with a smaller particle size (e.g., sub-2 µm for UPLC) or a longer column.Sharper peaks and increased separation.
Temperature Adjusting the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can alter selectivity.Changes in retention times and potentially improved resolution.

Experimental Protocols

Protocol 1: HPLC Analysis of D-penicillamine and its Metabolites with Derivatization

This protocol is based on a method for D-penicillamine that can be adapted for the analysis of this compound, as it separates the parent drug from its metabolites and endogenous thiols.[3]

1. Derivatization with N-(1-pyrenyl)maleimide (NPM):

  • To a sample containing this compound, add a solution of NPM in a suitable solvent (e.g., acetonitrile).

  • Incubate the mixture to allow the derivatization reaction to complete. This reaction targets the thiol group of any remaining D-penicillamine and other thiols, making them fluorescent. This compound, lacking a free thiol, will not react but can be analyzed alongside the derivatized compounds if it has a chromophore or if analyzed by mass spectrometry.

2. HPLC Conditions:

  • Column: C18, 100 x 4.6 mm, 3 µm particle size.[3]

  • Mobile Phase: 40% acetonitrile, 60% water, with 1 mL/L o-phosphoric acid and 1 mL/L acetic acid.[3]

  • Flow Rate: 0.50 mL/min.[3]

  • Detection: Fluorescence detector (Excitation: 330 nm, Emission: 380 nm) for derivatized thiols.[3] A UV or MS detector would be needed for the underivatized this compound.

Visualizations

CoElution_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 System Suitability Check cluster_2 Method Optimization start Co-elution Suspected (Peak Shoulder/Asymmetry) confirm_coelution Confirm with DAD/MS Peak Purity Analysis start->confirm_coelution system_check Perform System Health Check (Column, Pump, Injector) confirm_coelution->system_check system_ok System OK? system_check->system_ok fix_system Troubleshoot System Issues (e.g., Replace Column/Frit) system_ok->fix_system No method_dev Modify Chromatographic Method system_ok->method_dev Yes fix_system->system_check mobile_phase Adjust Mobile Phase (% Organic, pH, Buffer) method_dev->mobile_phase column_params Change Column/Parameters (Stationary Phase, Temp.) method_dev->column_params resolution_achieved Resolution Achieved? mobile_phase->resolution_achieved column_params->resolution_achieved resolution_achieved->method_dev No end Analysis Complete resolution_achieved->end Yes

Caption: Troubleshooting workflow for co-elution.

Logical_Relationship cluster_analyte Analyte of Interest cluster_interferents Potential Interfering Compounds analyte This compound parent D-penicillamine (Parent Drug) analyte->parent Structural Similarity metabolites Other Metabolites (e.g., Disulfides) analyte->metabolites Metabolic Relationship endogenous Endogenous Thiols (Cysteine, Glutathione) analyte->endogenous Common Matrix Components

Caption: Interfering compounds relationship.

References

Technical Support Center: S-Methyl-D-penicillamine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of S-Methyl-D-penicillamine for in vitro assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is described as a white to off-white solid. It is slightly soluble in water and aqueous bases.[] For in vitro assays, it is often dissolved in organic solvents first to create a stock solution.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of penicillamine (B1679230) derivatives.[2] this compound is soluble in DMSO, as well as in ethanol (B145695) and dimethylformamide (DMF).[3] It is also soluble in PBS (pH 7.2).[3]

Q3: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?

A3: This phenomenon is often referred to as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[4] To prevent this, consider the following strategies:

  • Two-step or serial dilution: Prepare an intermediate dilution of your stock solution in your cell culture medium or buffer before making the final dilution.[5]

  • Gentle mixing: Add the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.[5]

  • Reduce final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and may still cause precipitation.[5]

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Yes, adjusting the pH of the aqueous buffer can influence the solubility of compounds with ionizable groups.[6] this compound is slightly soluble in aqueous bases.[] Experimenting with slightly alkaline pH values may improve its solubility. However, it is crucial to ensure the chosen pH is compatible with your specific assay and biological system.

Q5: What should I do if I observe poor reproducibility in my assay results?

A5: Poor reproducibility can sometimes be linked to incomplete solubilization of the test compound.[5] To address this:

  • Visually inspect your solution: Before use, hold your working solution up to a light source to check for any visible particles.[5]

  • Consider sonication: Briefly sonicating the stock solution in a water bath can help dissolve any remaining microcrystals.[5]

  • Prepare fresh working solutions: Always prepare fresh working solutions for each experiment to avoid issues related to compound degradation or precipitation over time.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Issue 1: Compound fails to dissolve in the initial solvent.

start Start: this compound powder solvent Select initial solvent (e.g., DMSO) start->solvent dissolve Attempt to dissolve at desired concentration solvent->dissolve check Visually inspect for complete dissolution dissolve->check success Stock solution prepared successfully check->success Yes troubleshoot Troubleshoot dissolution check->troubleshoot No sonicate Briefly sonicate in a water bath troubleshoot->sonicate warm Gently warm the solution (check stability) troubleshoot->warm lower_conc Prepare a lower concentration stock troubleshoot->lower_conc recheck Re-inspect for dissolution sonicate->recheck warm->recheck lower_conc->recheck recheck->success Yes fail Consider alternative solvent or consult literature recheck->fail No start Start: Clear stock solution (e.g., in DMSO) dilution Dilute into aqueous assay buffer start->dilution precipitation Precipitation observed? dilution->precipitation no_precip Proceed with experiment precipitation->no_precip No troubleshoot Troubleshoot precipitation precipitation->troubleshoot Yes two_step Perform a two-step dilution troubleshoot->two_step gentle_mix Add stock drop-wise with gentle mixing troubleshoot->gentle_mix lower_final_conc Lower the final assay concentration troubleshoot->lower_final_conc check_dmso Ensure final DMSO is <0.5% troubleshoot->check_dmso re_evaluate Re-evaluate dilution two_step->re_evaluate gentle_mix->re_evaluate lower_final_conc->re_evaluate check_dmso->re_evaluate re_evaluate->no_precip Successful fail Consider buffer modification (pH, excipients) re_evaluate->fail Still precipitates start Start: In Vitro Assay Planning solubility_check Check Solubility Data start->solubility_check prepare_stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) solubility_check->prepare_stock intermediate_dilution Prepare Intermediate Dilution in Assay Buffer/Medium prepare_stock->intermediate_dilution final_dilution Prepare Final Working Solution intermediate_dilution->final_dilution add_to_assay Add to In Vitro Assay (e.g., cell culture) final_dilution->add_to_assay incubation Incubate add_to_assay->incubation data_collection Data Collection and Analysis incubation->data_collection troubleshoot Precipitation or Poor Reproducibility? data_collection->troubleshoot end End: Successful Experiment troubleshoot->end No go_to_troubleshooting Refer to Troubleshooting Guide troubleshoot->go_to_troubleshooting Yes go_to_troubleshooting->start

References

Technical Support Center: S-Methyl-D-penicillamine Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of S-Methyl-D-penicillamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and artifacts encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: My baseline is noisy and shows multiple interfering peaks when analyzing this compound in a biological matrix. What are the potential causes and solutions?

A1: A noisy baseline with interfering peaks in the analysis of this compound and its parent compound, D-penicillamine, is a common issue stemming from the reactivity of the thiol group in D-penicillamine and the complexity of biological samples.[][2]

Potential Causes:

  • Oxidation: The free thiol group of D-penicillamine is highly susceptible to oxidation, which can form various disulfide species (e.g., penicillamine (B1679230) disulfide, mixed disulfides with endogenous thiols like cysteine).[][2] These species can appear as extra peaks in your chromatogram.

  • Endogenous Thiols: Biological samples contain numerous endogenous thiol compounds (e.g., glutathione, cysteine) that can interfere with the analysis, either by co-eluting or by reacting with derivatizing agents.[]

  • Sample Matrix Effects: Proteins and other macromolecules in biological fluids like plasma can interfere with the analysis. Inadequate protein precipitation can lead to column fouling and a noisy baseline.[3]

Troubleshooting and Solutions:

  • Sample Quenching: Immediately after collection, it is crucial to stabilize the thiol groups to prevent oxidation and disulfide exchange. This can be achieved by:

    • Acidification: Lowering the pH of the sample by adding acids like trichloroacetic acid (TCA) or perchloric acid can help preserve the reduced thiol form.[4]

    • Alkylation: Treating the sample with an alkylating agent such as N-ethylmaleimide (NEM) will block the free thiol groups, preventing their oxidation and further reactions.[5]

  • Protein Precipitation: Ensure complete removal of proteins from the sample. Common methods include precipitation with acetonitrile (B52724), methanol, or acids like TCA.

  • Derivatization: To enhance specificity and sensitivity, especially for HPLC with fluorescence detection, consider derivatizing the thiol group of any remaining D-penicillamine. Reagents like N-(1-pyrenyl)maleimide (NPM) can be used.[3][6][7][8] Note that this compound itself lacks a free thiol and will not react with these reagents.

  • Chromatographic Optimization: Adjust the mobile phase composition, gradient, and column chemistry to improve the separation of your analyte from interfering peaks.

Q2: I am observing peak splitting or tailing for my this compound peak in HPLC. What could be the reason?

A2: Peak splitting or tailing for this compound can be attributed to several factors, ranging from chromatographic issues to the nature of the analyte itself.

Potential Causes:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Poor Column Condition: A void in the column packing, or a contaminated guard column or frit can cause peak splitting.

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, leading to peak tailing.

  • Mobile Phase Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

  • Presence of Isomers: While this compound itself is a specific isomer, incomplete separation from other structurally similar compounds or metabolites could appear as peak asymmetry.

Troubleshooting and Solutions:

  • Dilute the Sample: Try injecting a more dilute sample to see if the peak shape improves.

  • Column Maintenance: Flush the column with a strong solvent, or if necessary, replace the guard column or the main column.

  • Adjust Mobile Phase pH: The charge state of this compound can be influenced by the mobile phase pH. Adjusting the pH can sometimes improve peak shape by minimizing secondary interactions.

  • Use a Different Column: Consider a column with a different stationary phase chemistry or one that is end-capped to reduce silanol (B1196071) interactions.

  • Match Sample Solvent to Mobile Phase: If possible, dissolve your sample in the initial mobile phase to ensure good peak shape.

Q3: My LC-MS/MS results for this compound show low sensitivity and high variability. How can I improve my method?

A3: Low sensitivity and high variability in LC-MS/MS analysis can often be traced back to sample preparation, matrix effects, and the inherent chemical properties of the analyte and its precursors.

Potential Causes:

  • Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and variable results.

  • Formation of Adducts: The analyte might form adducts (e.g., sodium, potassium) in the electrospray source, which can split the ion signal across multiple m/z values, reducing the intensity of the desired precursor ion.

  • In-source Fragmentation or Dimerization: For the parent compound D-penicillamine, dimerization can occur.[9][10] While this compound is more stable, in-source reactions are still a possibility.

  • Suboptimal MS Parameters: The cone voltage, collision energy, and other MS parameters may not be optimized for your specific analyte.

Troubleshooting and Solutions:

  • Improve Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to correct for matrix effects and variability in sample processing and instrument response.

  • Optimize MS Parameters: Systematically optimize the cone voltage and collision energy to maximize the signal for your specific precursor-product ion transition.

  • Modify Mobile Phase: Adding a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency and reduce adduct formation.

  • Check for Dimerization of Precursor: When analyzing samples that may also contain D-penicillamine, be aware that it can exist as a dimer, which will not be detected unless specifically targeted.[9][10]

Troubleshooting Guides

Guide 1: Addressing Artifacts from D-penicillamine Oxidation

This guide provides a workflow for minimizing artifacts arising from the oxidation of the precursor compound, D-penicillamine, which can complicate the analysis of its metabolite, this compound.

Experimental Protocol: Sample Stabilization with N-ethylmaleimide (NEM)

  • Reagent Preparation: Prepare a 100 mM solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Collection: Collect the biological sample (e.g., plasma, urine) using appropriate anticoagulants if necessary.

  • Immediate Quenching: Immediately after collection, add the NEM solution to the sample to a final concentration of 10 mM. Vortex briefly to mix.

  • Incubation: Allow the sample to incubate at room temperature for 15-30 minutes to ensure complete alkylation of free thiol groups.

  • Protein Precipitation: Proceed with protein precipitation by adding a cold solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of sample).

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Analysis: Collect the supernatant for analysis by HPLC or LC-MS/MS.

Troubleshooting Workflow for Oxidation Artifacts

G start Start: Inconsistent This compound results or presence of unknown peaks check_oxidation Hypothesis: Artifacts from D-penicillamine oxidation? start->check_oxidation sample_prep Review Sample Preparation Protocol check_oxidation->sample_prep stabilize Action: Implement immediate thiol stabilization post-collection (e.g., NEM alkylation or acidification) sample_prep->stabilize reanalyze Re-analyze stabilized sample stabilize->reanalyze compare Compare chromatograms (stabilized vs. non-stabilized) reanalyze->compare peaks_reduced Outcome: Interfering peaks are reduced or eliminated? compare->peaks_reduced success Success: Artifacts were due to oxidation. Adopt stabilization protocol. peaks_reduced->success Yes fail Failure: Peaks persist. Investigate other sources (e.g., matrix effects, contamination). peaks_reduced->fail No

Workflow for troubleshooting oxidation artifacts.
Guide 2: Differentiating this compound from Derivatized D-penicillamine

When using thiol-reactive derivatization agents, it's crucial to distinguish the naturally occurring this compound from derivatized D-penicillamine.

Experimental Protocol: HPLC with Fluorescence Detection after NPM Derivatization

This protocol is adapted for the detection of D-penicillamine and will not detect this compound, which lacks a free thiol group.[3][6][7][8]

  • Sample Preparation: Use a stabilized sample (as described in Guide 1) from which proteins have been precipitated.

  • Derivatization Reaction:

    • To 100 µL of the sample supernatant, add 100 µL of a buffer solution (e.g., pH 8).

    • Add 50 µL of N-(1-pyrenyl)maleimide (NPM) solution (e.g., 1 mg/mL in acetonitrile).

    • Incubate the mixture in the dark at room temperature for 30-60 minutes.

    • Stop the reaction by adding a small volume of acid (e.g., 10 µL of 1M HCl).

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with an additive like trifluoroacetic acid).

    • Detection: Fluorescence detector with excitation at ~330 nm and emission at ~380 nm.

    • Analysis: The NPM-derivatized D-penicillamine will appear as a fluorescent peak. A parallel analysis of an underivatized sample should be run to identify the peak corresponding to this compound (likely using UV or MS detection).

Logical Diagram for Analyte Identification

G cluster_0 Aliquot A cluster_1 Aliquot B start Sample containing potential This compound and D-penicillamine split Split sample into two aliquots start->split aliquot_a No Derivatization split->aliquot_a aliquot_b Derivatize with Thiol-Reactive Agent (e.g., NPM) split->aliquot_b run_a Analyze by LC-UV or LC-MS aliquot_a->run_a result_a Detects this compound (and underivatized D-penicillamine) run_a->result_a run_b Analyze by LC-Fluorescence aliquot_b->run_b result_b Detects D-penicillamine-NPM adduct. This compound is not detected. run_b->result_b

Analyte identification workflow.

Data Presentation

Table 1: Stability of Thiol Compounds Under Various Conditions

This table summarizes general knowledge about the stability of thiol compounds like D-penicillamine, which is critical for understanding and preventing artifact formation.

ConditionEffect on Free ThiolsRecommended ActionRationale
Room Temperature, Aerobic Rapid oxidation to disulfidesProcess samples immediately on iceMinimizes oxidation kinetics.
Neutral or Alkaline pH Increased reactivity and oxidation rateAcidify sample immediately (pH < 4)The thiolate anion (R-S⁻), which is more prevalent at higher pH, is the reactive species.[4]
Presence of Metal Ions Catalyzes oxidationUse chelating agents (e.g., EDTA)Sequesters metal ions that can participate in redox cycling.
Freeze-Thaw Cycles Can accelerate oxidationAliquot samples before freezingAvoids repeated freezing and thawing of the entire sample.
Table 2: Comparison of Analytical Methods for Penicillamine and its Metabolites

This table provides a comparative overview of common analytical techniques.

MethodPrincipleAdvantagesCommon Artifacts/Disadvantages
HPLC with Electrochemical Detection Direct oxidation of the thiol group at an electrode.High sensitivity for free thiols, no derivatization needed.Electrode fouling, interference from other electroactive species.
HPLC with Fluorescence Detection Derivatization of the thiol group with a fluorescent tag (e.g., NPM).High sensitivity and specificity.[3][6][7][8]Incomplete derivatization, reagent interference, does not detect S-methylated form.
LC-MS/MS Separation by HPLC followed by mass-based detection.High specificity and structural confirmation, can detect multiple forms simultaneously.Ion suppression, in-source dimerization of D-penicillamine[9][10], requires expensive instrumentation.

References

Validation & Comparative

A Comparative Guide to the Quantification of S-Methyl-D-penicillamine: Validating an HPLC-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of S-Methyl-D-penicillamine, a key metabolite of the therapeutic agent D-penicillamine. A detailed, validated High-Performance Liquid Chromatography (HPLC) method is presented, alongside a discussion of alternative analytical techniques. This document is intended to assist researchers and drug development professionals in selecting and implementing a robust and reliable method for pharmacokinetic and metabolic studies.

Introduction to this compound Analysis

D-penicillamine is a chelating agent and immunomodulator used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Its metabolism is complex, involving the formation of various disulfides and a methylated metabolite, this compound.[1][2] Accurate quantification of this metabolite in biological matrices such as plasma and urine is crucial for understanding the parent drug's pharmacokinetic profile, assessing patient metabolism, and investigating potential correlations with therapeutic efficacy or adverse effects.[2] While various analytical methods have been employed for the parent drug, this guide focuses on a validated HPLC approach for its S-methylated metabolite.

Comparison of Analytical Methodologies

FeatureHPLC with UV/DAD DetectionHPLC with Fluorescence DetectionLC-MS/MSGas Chromatography (GC)
Principle Separation based on polarity, detection via UV absorbance.Derivatization of the analyte to a fluorescent compound, followed by HPLC separation and fluorescence detection.Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio.Separation of volatile derivatives in the gas phase.
Specificity Moderate to high, dependent on chromatographic resolution.High, as derivatization is often specific to the functional group.Very high, based on parent and fragment ion masses.High, but requires derivatization to increase volatility.
Sensitivity Moderate.High.Very high.Moderate to high.
Sample Preparation Protein precipitation, solid-phase extraction (SPE).Derivatization, protein precipitation, SPE.Protein precipitation, SPE, liquid-liquid extraction (LLE).Derivatization, extraction.
Instrumentation Cost Low to moderate.Moderate.High.Moderate.
Throughput High.Moderate to high.High.Moderate.

Validated HPLC Method for this compound Quantification

The following section details a proposed validated HPLC method for the quantification of this compound in human plasma. The validation parameters are based on international guidelines such as those from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH).

Experimental Protocol

1. Sample Preparation:

  • To 200 µL of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).

  • Precipitate proteins by adding 600 µL of acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the HPLC system.

2. HPLC-UV/DAD System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV/DAD at a wavelength determined by the UV spectrum of this compound.

  • Run Time: Approximately 15 minutes.

Validation Data Summary

The following tables summarize the expected performance of a validated HPLC method for this compound, based on typical requirements for bioanalytical method validation.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound10 - 2000> 0.99

Table 2: Accuracy and Precision (Intra-day and Inter-day)

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
This compound30 (LQC)< 1585 - 115< 1585 - 115
500 (MQC)< 1585 - 115< 1585 - 115
1500 (HQC)< 1585 - 115< 1585 - 115

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation

Table 3: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

AnalyteLOD (ng/mL)LLOQ (ng/mL)
This compound310

Table 4: Recovery and Matrix Effect

AnalyteSpiked Concentration (ng/mL)Recovery (%)Matrix Effect (%)
This compound30 (LQC)> 8085 - 115
1500 (HQC)> 8085 - 115

Visualizing the Workflow and Metabolic Context

To further clarify the experimental process and the metabolic relevance of this compound, the following diagrams are provided.

hplc_validation_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/DAD Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the HPLC-based quantification of this compound.

d_penicillamine_metabolism D_Pen D-Penicillamine Disulfides Disulfide Metabolites (e.g., Penicillamine-Cysteine) D_Pen->Disulfides Oxidation SMDP This compound D_Pen->SMDP S-Methylation (Thiol methyltransferase)

Caption: Simplified metabolic pathway of D-penicillamine.

Conclusion

The presented validated HPLC method provides a robust and reliable approach for the quantification of this compound in human plasma. The detailed experimental protocol and comprehensive validation data offer a solid foundation for its implementation in clinical and research settings. While alternative methods like LC-MS/MS offer higher sensitivity, the described HPLC method represents a cost-effective and accessible option for many laboratories. The choice of analytical method should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

References

A Comparative Guide to the Cross-Validation of S-Methyl-D-penicillamine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of S-Methyl-D-penicillamine, a key metabolite of the therapeutic agent D-penicillamine. Due to a lack of direct cross-validation studies for this compound, this comparison is based on established and validated methods for its parent compound, D-penicillamine, and its other metabolites. The principles and experimental data presented here offer a solid foundation for selecting and validating an appropriate assay for this compound in various biological matrices.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and sample throughput.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods applicable to the analysis of D-penicillamine and its metabolites, including this compound. The data is compiled from various studies and represents typical performance parameters.

Analytical MethodPrincipleDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Key AdvantagesKey Disadvantages
HPLC-UV/Fluorescence Reversed-phase or ion-exchange chromatography with UV or fluorescence detection.Often required to enhance sensitivity and selectivity (e.g., with N-(1-pyrenyl)maleimide for fluorescence).4 nM (Fluorescence)Not specified>0.99Robust, widely available, good for routine analysis.May lack specificity without appropriate derivatization; lower sensitivity with UV detection.
GC-MS Gas chromatography separates volatile compounds, followed by mass spectrometry for detection and identification.Required to make the analyte volatile and thermally stable.Not specified in reviewed literature for this compound.Not specifiedNot specifiedHigh specificity and sensitivity, excellent for structural elucidation.Requires derivatization, which can be complex and time-consuming; not suitable for thermally labile compounds.[1][2]
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of the analyte in a capillary.Can be used with or without derivatization. Derivatization can improve sensitivity.1.5 µM (UV, with derivatization)Not specifiedNot specifiedHigh separation efficiency, small sample volume, low reagent consumption.Can have lower sensitivity compared to MS-based methods; reproducibility can be a challenge.[3]
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry.Not always required but can improve ionization efficiency.Not specified in reviewed literature for this compound.Not specifiedNot specifiedHigh sensitivity and specificity, suitable for complex matrices.[4]Higher instrument cost and complexity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for D-penicillamine and can be adapted for this compound analysis.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is based on the pre-column derivatization of the thiol group with a fluorescent reagent.

  • Sample Preparation:

    • To 100 µL of plasma or urine, add 10 µL of an internal standard solution.

    • Deproteinize the sample by adding 200 µL of acetonitrile (B52724).

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Add 50 µL of a derivatizing agent solution (e.g., N-(1-pyrenyl)maleimide in acetonitrile).

    • Incubate the mixture at 60°C for 30 minutes in the dark.

    • Cool the mixture to room temperature.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen derivatizing agent.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a two-step derivatization to make the analyte volatile.

  • Sample Preparation and Derivatization:

    • Perform an initial extraction of the analyte from the biological matrix using a suitable organic solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Step 1 (Esterification): Add a solution of isopropanol (B130326) and acetyl chloride and heat at 100°C for 1 hour to esterify the carboxyl group.

    • Evaporate the reagents.

    • Step 2 (Acylation): Add trifluoroacetic anhydride (B1165640) and heat at 75°C for 30 minutes to acylate the amino group.

    • Evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d.).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Capillary Electrophoresis (CE)

This method can be performed with or without derivatization. The following is a protocol for underivatized analysis with UV detection.

  • Sample Preparation:

    • Dilute the biological sample (e.g., urine) with the running buffer.

    • Filter the sample through a 0.22 µm syringe filter.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Running Buffer: 50 mM phosphate (B84403) buffer at pH 2.5.[3]

    • Applied Voltage: 20-30 kV.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detector at 200-220 nm.

Mandatory Visualization

D-penicillamine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of D-penicillamine, including the formation of this compound.

D-penicillamine Metabolism D-penicillamine D-penicillamine This compound This compound D-penicillamine->this compound Thiol S-methyltransferase Penicillamine_disulfide Penicillamine (B1679230) disulfide D-penicillamine->Penicillamine_disulfide Cysteine-penicillamine_disulfide Cysteine-penicillamine disulfide D-penicillamine->Cysteine-penicillamine_disulfide Homocysteine-penicillamine_disulfide Homocysteine-penicillamine disulfide D-penicillamine->Homocysteine-penicillamine_disulfide Excretion Excretion This compound->Excretion Penicillamine_disulfide->Excretion Cysteine-penicillamine_disulfide->Excretion Homocysteine-penicillamine_disulfide->Excretion

Caption: Metabolic fate of D-penicillamine.

Experimental Workflow for HPLC-based Quantification

This diagram outlines the general workflow for quantifying this compound using HPLC.

HPLC Workflow Sample_Collection Sample Collection (Plasma, Urine, etc.) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation Derivatization Derivatization (if required) Sample_Preparation->Derivatization HPLC_Analysis HPLC Analysis Derivatization->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for HPLC analysis.

References

Comparative Analysis of S-Methyl-D-penicillamine and D-penicillamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of D-penicillamine and its metabolite, S-Methyl-D-penicillamine, tailored for researchers, scientists, and drug development professionals. The focus is on their pharmacological profiles, mechanisms of action, and available experimental data.

Introduction

D-penicillamine is a well-established chelating agent and disease-modifying antirheumatic drug (DMARD) used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[1][2][3][4] It is a synthetic derivative of the amino acid cysteine.[1] this compound is a known metabolite of D-penicillamine, formed in the body after administration of the parent drug.[1][5][6][7] Direct comparative studies on the therapeutic efficacy and safety of this compound versus D-penicillamine are scarce, as the former is primarily considered in the context of the metabolism of the latter.

Physicochemical and Pharmacokinetic Properties

A comparative summary of the known properties of D-penicillamine and this compound is presented below.

PropertyD-penicillamineThis compoundReferences
Chemical Formula C5H11NO2SC6H13NO2S[3][5]
Molar Mass 149.21 g·mol−1163.2 g/mol [3][5]
Bioavailability 40% to 70% (variable)Not applicable (metabolite)[2][7]
Protein Binding ~80% (mainly to albumin and ceruloplasmin)Data not available[2][6][7]
Metabolism Metabolized in the liver to this compound and disulfides.Further oxidized to sulfoxide (B87167) or sulfone.[1][6][7]
Elimination Half-life 1.7 to 7 hours (highly variable)Data not available[2]
Excretion Primarily renal, as disulfides.Excreted in urine as part of D-penicillamine metabolism.[2][6]

Mechanism of Action

D-penicillamine

D-penicillamine's therapeutic effects stem from several distinct mechanisms:

  • Chelation: It is a potent chelating agent for heavy metals, particularly copper.[1][3][4][8] In Wilson's disease, it binds to excess copper, forming a soluble complex that is excreted in the urine.[3][4][9] It can also chelate other metals like lead, mercury, and iron.[1]

  • Immunomodulation: In rheumatoid arthritis, D-penicillamine appears to modulate the immune system. It has been shown to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease levels of interleukin-1 and rheumatoid factor.[3][10]

  • Disulfide Interchange: In cystinuria, D-penicillamine interacts with cystine to form a more soluble mixed disulfide (penicillamine-cysteine disulfide), which is readily excreted, thereby preventing the formation of cystine kidney stones.[3][9]

  • Collagen Metabolism: D-penicillamine interferes with the cross-linking of collagen by binding to aldehydes present in collagen, which can lead to both therapeutic effects in conditions like scleroderma and adverse effects on skin and connective tissue.[1][11][12]

The following diagram illustrates the primary mechanisms of action for D-penicillamine.

D_penicillamine_MoA cluster_chelation Chelation cluster_immunomodulation Immunomodulation (Rheumatoid Arthritis) cluster_disulfide Disulfide Interchange (Cystinuria) cluster_collagen Collagen Metabolism D-penicillamine D-penicillamine Copper Complex Copper Complex D-penicillamine->Copper Complex Binds to excess Cu2+ T-lymphocytes T-lymphocytes D-penicillamine->T-lymphocytes Reduces Macrophages Macrophages D-penicillamine->Macrophages Inhibits IL-1 IL-1 D-penicillamine->IL-1 Decreases Rheumatoid Factor Rheumatoid Factor D-penicillamine->Rheumatoid Factor Decreases Cystine Cystine D-penicillamine->Cystine Reacts with Collagen Cross-linking Collagen Cross-linking D-penicillamine->Collagen Cross-linking Inhibits Urinary Excretion Urinary Excretion Copper Complex->Urinary Excretion Soluble complex Soluble Disulfide Soluble Disulfide Cystine->Soluble Disulfide Forms Soluble Disulfide->Urinary Excretion Increased solubility

Caption: Mechanisms of Action of D-penicillamine.

This compound

As a metabolite, this compound is a product of the enzymatic S-methylation of the thiol group of D-penicillamine by thiol methyltransferase.[5] It is considered part of the inactivation and excretion pathway of D-penicillamine.[6][7] There is no substantial evidence to suggest that this compound possesses significant independent therapeutic activity comparable to its parent compound. Its formation is a key step in the metabolic fate of D-penicillamine.

The metabolic pathway of D-penicillamine is visualized in the following diagram.

D_penicillamine_Metabolism D-penicillamine D-penicillamine This compound This compound D-penicillamine->this compound Thiol methyltransferase Disulfides Disulfides D-penicillamine->Disulfides Sulfoxide/Sulfone Sulfoxide/Sulfone This compound->Sulfoxide/Sulfone Oxidation Urinary Excretion Urinary Excretion Disulfides->Urinary Excretion Sulfoxide/Sulfone->Urinary Excretion

Caption: Metabolic Pathway of D-penicillamine.

Efficacy and Clinical Data

D-penicillamine

Clinical trials have established the efficacy of D-penicillamine in its approved indications.

  • Rheumatoid Arthritis: Double-blind, controlled clinical trials have demonstrated that D-penicillamine is effective in improving symptoms of severe rheumatoid arthritis, although its use is often limited by its side effect profile.[13][14][15][16] A study comparing 500 mg/day, 125 mg/day, and placebo found statistically significant improvements in grip strength and joint swelling in the higher-dose group compared to placebo.[13] Another controlled trial showed that 0.50 g a day was as effective as 1 g a day but with fewer side effects.[14]

  • Wilson's Disease: D-penicillamine is a first-line treatment for Wilson's disease, effectively promoting copper excretion.[1][2][4] A meta-analysis comparing D-penicillamine and zinc salts for symptomatic Wilson's disease found no significant difference in treatment efficiency for hepatic symptoms, though D-penicillamine was associated with a higher incidence of adverse effects and neurological deterioration.[17][18]

  • Cystinuria: The drug is effective in reducing the formation of cystine stones by increasing the solubility of cystine in the urine.[3][9]

This compound

There are no known clinical trials evaluating the therapeutic efficacy of this compound as a standalone treatment. Its clinical relevance is tied to the pharmacokinetics of D-penicillamine.

Safety and Adverse Effects

D-penicillamine

The use of D-penicillamine is often limited by a high incidence of adverse effects, which can occur in 30-60% of patients.[19]

Adverse Effect CategoryCommon ManifestationsIncidenceReferences
Dermatological Rashes, pruritus, pemphigus, elastosis perforans serpiginosaRashes: ~44%[19][20][21]
Gastrointestinal Anorexia, nausea, vomiting, diarrhea, dysgeusia (loss of taste)10-30%[19][22]
Hematological Thrombocytopenia, leukopenia, aplastic anemia5-15%[19][22]
Renal Proteinuria, nephrotic syndrome, membranous glomerulopathy5-20%[10][19][22]
Autoimmune Lupus-like syndrome, myasthenia gravis, Goodpasture's syndrome<1% for severe reactions[19][23]
This compound

The specific toxicity profile of this compound has not been independently characterized. It is plausible that as a metabolite, it could contribute to the overall adverse effect profile of D-penicillamine. For instance, individuals who are poor sulfoxidizers have been shown to have an increased rate of immunologically mediated toxicity from penicillamine, which may relate to the further metabolism of this compound.[1][7]

Experimental Protocols

Detailed experimental protocols for the studies cited are extensive. Below is a generalized workflow for a clinical trial evaluating a DMARD like D-penicillamine in rheumatoid arthritis, based on the methodologies described in the cited literature.[13][14][15][16]

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (Active RA) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Joint count, Grip strength, ESR, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A D-penicillamine (Dose 1) Randomization->Group_A Group_B D-penicillamine (Dose 2) / Alternative Randomization->Group_B Group_C Placebo Randomization->Group_C Periodic_Assessments Periodic Assessments (Efficacy & Safety) Group_A->Periodic_Assessments Group_B->Periodic_Assessments Group_C->Periodic_Assessments Data_Collection Data Collection Periodic_Assessments->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: Generalized Workflow for a DMARD Clinical Trial.

Conclusion

The comparative analysis reveals that D-penicillamine is a therapeutically active compound with well-defined, albeit complex, mechanisms of action and a significant side effect profile. This compound, on the other hand, is a metabolite within the biotransformation pathway of D-penicillamine. There is a lack of evidence to support any independent therapeutic role for this compound. Future research could explore the specific contribution of this metabolite to the overall efficacy and, more importantly, the toxicity of D-penicillamine, particularly in patient populations with varying metabolic activities (e.g., sulfoxidation status). For drug development professionals, D-penicillamine remains the active pharmaceutical ingredient of interest, while this compound is relevant for pharmacokinetic and toxicological assessments.

References

S-Methyl-D-penicillamine vs. Other D-penicillamine Metabolites: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of S-Methyl-D-penicillamine and other major metabolites of D-penicillamine, supported by experimental data. This document summarizes their biological activities, pharmacokinetic profiles, and toxicological aspects to aid in further research and development.

D-penicillamine, a disease-modifying antirheumatic drug (DMARD) and chelating agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary metabolic pathways include the formation of disulfides and S-methylation. The major disulfide metabolites are D-penicillamine disulfide (PSSP) and the mixed disulfide, D-penicillamine-cysteine disulfide (PSSC). A key alternative pathway involves the S-methylation of the thiol group to form this compound.[1][2] Understanding the distinct properties of these metabolites is crucial for a comprehensive understanding of D-penicillamine's therapeutic effects and toxicity profile.

Comparative Data Summary

The following tables summarize the available quantitative data for this compound and the disulfide metabolites of D-penicillamine.

MetaboliteBiological ActivityReference
This compound Further oxidized to sulfoxide (B87167) and sulfone; poor sulfoxidizers may experience increased toxicity from the parent drug.[3]
D-penicillamine-cysteine disulfide (PSSC) Exhibits immunomodulatory effects, with the ability to enhance or depress immune responses depending on the dose.[4]
D-penicillamine disulfide (PSSP) Primarily involved in the elimination pathway of D-penicillamine.[5]
ParameterD-penicillamineD-penicillamine Disulfide (PSSP) & D-penicillamine-cysteine Disulfide (PSSC)This compoundReference
Peak Plasma Time (Tmax) 1 to 3 hoursSimilar to parent drugNot well characterized[6]
Elimination Half-life (t1/2) 1.7 to 7 hours (initial phase)5.62 to 21.7 hours (beta phase for metabolites)Not well characterized[6][7]
Route of Elimination Primarily renalPrimarily renalExcreted in urine[1][5]
Plasma Protein Binding ~80% (as parent drug and metabolites)Disulfides bind to albumin, contributing to slow elimination.Not well characterized[3]

Signaling Pathways and Metabolic Fate

The metabolic fate of D-penicillamine is a critical determinant of its therapeutic and toxic effects. The following diagram illustrates the primary metabolic pathways.

D_penicillamine_Metabolism D-penicillamine D-penicillamine PSSP D-penicillamine disulfide (PSSP) D-penicillamine->PSSP Oxidation PSSC D-penicillamine-cysteine disulfide (PSSC) D-penicillamine->PSSC Reaction with Cysteine SMDP This compound D-penicillamine->SMDP S-methylation (Thiol methyltransferase) Excretion Renal Excretion PSSP->Excretion PSSC->Excretion Oxidized_SMDP This compound sulfoxide/sulfone SMDP->Oxidized_SMDP Sulfoxidation Oxidized_SMDP->Excretion

Metabolic pathways of D-penicillamine.

Experimental Protocols

Detailed methodologies for the analysis of D-penicillamine and its metabolites are crucial for accurate comparative studies.

Protocol 1: Simultaneous Determination of D-penicillamine and its Disulfide Metabolites by HPLC with Electrochemical Detection

This method allows for the simultaneous quantification of D-penicillamine, PSSP, and PSSC in biological matrices.

Sample Preparation:

  • Collect blood samples in heparinized tubes and immediately centrifuge at 4°C to separate plasma.

  • To 1 mL of plasma, add 100 µL of 10% perchloric acid to precipitate proteins.

  • Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) and a buffer solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, pH 2.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: Electrochemical detector with a gold/mercury working electrode and an Ag/AgCl reference electrode. The potential is set to +0.15 V for the reduction of disulfides and +0.6 V for the detection of the resulting thiols.

Workflow Diagram:

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Blood_Sample Blood Sample Collection Centrifugation1 Centrifugation to separate plasma Blood_Sample->Centrifugation1 Protein_Precipitation Protein Precipitation (Perchloric Acid) Centrifugation1->Protein_Precipitation Centrifugation2 Centrifugation to remove precipitate Protein_Precipitation->Centrifugation2 Filtration Filtration of Supernatant Centrifugation2->Filtration Injection Injection onto C18 column Filtration->Injection Separation Gradient Elution Injection->Separation Detection Electrochemical Detection Separation->Detection Quantification Quantification of Metabolites Detection->Quantification

Workflow for HPLC-electrochemical detection.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the specific detection and quantification of the S-methylated metabolite.

Sample Preparation and Derivatization:

  • Extract metabolites from urine or plasma using a solid-phase extraction (SPE) column.

  • Elute the metabolites and evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize the sample by adding N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubate at 60°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative of this compound.

GC-MS Conditions:

  • Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of 100°C, followed by a ramp to 280°C.

  • Mass Spectrometry: Electron ionization (EI) source with scanning in the range of m/z 50-500.

Discussion of Comparative Findings

Biological Activity

The primary disulfide metabolites, PSSP and PSSC, are generally considered to be part of the inactivation and elimination pathway of D-penicillamine.[5] However, studies have shown that PSSC possesses immunomodulatory properties, capable of either enhancing or suppressing immune responses in a dose-dependent manner.[4] This suggests that the disulfide metabolites may not be entirely inert and could contribute to the overall therapeutic effect or side-effect profile of the parent drug.

In contrast, the biological activity of this compound is primarily linked to its subsequent metabolism. It is further oxidized to a sulfoxide and then a sulfone.[3] A crucial finding is that individuals with a reduced capacity for sulfoxidation (poor sulfoxidizers) have a significantly higher incidence of toxicity when treated with D-penicillamine.[3] This suggests that the S-methylation pathway may be a critical determinant of D-penicillamine-induced adverse effects, potentially through the accumulation of the S-methylated metabolite or its subsequent oxidation products.

Direct comparative studies on the copper chelation capabilities of this compound and the disulfide metabolites are limited. The parent drug, D-penicillamine, exerts its copper-chelating effect through its free thiol group.[8] The formation of disulfide bonds in PSSP and PSSC, and the methylation of the thiol group in this compound, would logically diminish their ability to chelate copper directly. However, the in vivo relevance of this requires further investigation.

Pharmacokinetics

The disulfide metabolites, PSSP and PSSC, exhibit pharmacokinetic profiles similar to the parent drug in terms of time to reach maximum concentration. However, their elimination half-life is significantly longer.[7] This prolonged presence in the circulation is attributed to their binding to plasma proteins, particularly albumin.[3]

Detailed pharmacokinetic data for this compound is scarce in the literature. Its quantification in biological fluids has been reported, but a comprehensive pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, has not been well-established in direct comparison to the disulfide metabolites.

Toxicity

The toxicity of D-penicillamine is a significant clinical concern. The link between poor sulfoxidation status and increased toxicity suggests that the S-methylation pathway plays a role in the drug's adverse effects.[3] The accumulation of this compound or its oxidized products in poor sulfoxidizers could lead to idiosyncratic toxic reactions.

The toxicity of the disulfide metabolites has not been as extensively studied. Given their prolonged circulation time due to protein binding, they may contribute to some of the delayed-onset adverse effects of D-penicillamine.

Conclusion

This compound and the disulfide metabolites of D-penicillamine (PSSP and PSSC) exhibit distinct biochemical and pharmacokinetic properties. While the disulfide metabolites are major products of D-penicillamine metabolism with some immunomodulatory activity, the S-methylation pathway appears to be critically linked to the drug's toxicity profile, particularly in individuals with impaired sulfoxidation capacity.

Further research is warranted to directly compare the biological activities, including copper chelation and immunomodulatory effects, and to fully characterize the pharmacokinetic profile of this compound. Such studies will provide a more complete understanding of the pharmacology of D-penicillamine and may lead to strategies for personalizing therapy to maximize efficacy and minimize toxicity.

References

A Comparative Analysis of the Biological Effects of S-Methyl-D-penicillamine and its Parent Drug, D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of the well-established therapeutic agent D-penicillamine and its primary metabolite, S-Methyl-D-penicillamine. While extensive data is available for D-penicillamine, its S-methylated metabolite remains largely uncharacterized, with current understanding primarily centered on its role in the metabolism and potential toxicity of the parent drug.

D-penicillamine: A Multifaceted Therapeutic Agent

D-penicillamine is a disease-modifying antirheumatic drug (DMARD) with a complex mechanism of action, primarily utilized in the treatment of Wilson's disease, cystinuria, and severe, active rheumatoid arthritis.[1][2][3][4][5][6] Its therapeutic effects are attributed to three main biological activities: chelation of heavy metals, modulation of the immune system, and effects on collagen synthesis and structure.[1][4][7][8]

Mechanism of Action of D-penicillamine

D-penicillamine's therapeutic utility stems from its diverse biological activities:

  • Chelation: D-penicillamine is a potent chelating agent, forming stable complexes with heavy metals, most notably copper.[9][10][11][12][13][14] This action is central to its use in Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[4][5] The D-penicillamine-copper complex is readily excreted in the urine, thereby reducing copper overload in the body.[1][4][14] In the presence of copper, D-penicillamine can also generate reactive oxygen species, a mechanism that may contribute to its cytotoxic effects against certain cancer cells.[11]

  • Immunomodulation: The drug exhibits immunomodulatory properties, although the precise mechanisms are not fully elucidated.[4][15] It has been shown to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease levels of interleukin-1 and rheumatoid factor.[1] In vitro studies have demonstrated that D-penicillamine, in the presence of copper ions, can inhibit T-lymphocyte proliferation through the generation of hydrogen peroxide.[16][17][18] This inhibitory effect on T-cell activity is thought to contribute to its efficacy in autoimmune conditions like rheumatoid arthritis.[3][16]

  • Effects on Collagen: D-penicillamine interferes with collagen metabolism by inhibiting the formation of cross-links between tropocollagen molecules.[8][19][20][21] This leads to an increase in soluble collagen and can affect wound healing and skin integrity.[8][22] This property has been explored in the context of scleroderma, a condition characterized by excessive collagen deposition.[1]

Pharmacokinetics of D-penicillamine

The absorption, distribution, metabolism, and excretion of D-penicillamine are key to understanding its therapeutic window and toxicity profile.

ParameterDescriptionReference
Absorption Rapidly but incompletely absorbed from the gastrointestinal tract (40-70%).[9][23][24] Food, antacids, and iron supplements can significantly reduce absorption.[24][9][23][24]
Distribution More than 80% is bound to plasma proteins, particularly albumin.[24][24]
Metabolism A small portion is metabolized in the liver to this compound.[24][25] It also forms disulfides.[7][23][7][23][24][25]
Excretion Primarily eliminated by the kidneys as disulfides.[24][24]
Side Effect Profile of D-penicillamine

The use of D-penicillamine is often limited by its significant and varied side effects.

SystemCommon Side EffectsLess Common/Severe Side EffectsReference
Dermatological Rash, pruritusPemphigus, elastosis perforans serpiginosa[13][22]
Gastrointestinal Anorexia, nausea, vomiting, diarrhea, dysgeusia (loss of taste)-[1]
Hematological Leukopenia, thrombocytopeniaAplastic anemia, agranulocytosis[1]
Renal ProteinuriaNephrotic syndrome, Goodpasture's syndrome[15]
Immunological -Drug-induced lupus erythematosus, myasthenia gravis[1][15]

This compound: The Metabolite Story

This compound is a known metabolite of D-penicillamine, formed through the action of the enzyme thiol methyltransferase.[26][27] Unlike its parent drug, there is a significant lack of direct experimental data on the biological activities of this compound. Most of the available information pertains to its role in the metabolic pathway of D-penicillamine and its potential implications for the parent drug's toxicity.

Metabolism and Potential Role in Toxicity

This compound is further metabolized via oxidation to sulfoxide (B87167) and sulfone derivatives.[9][23] There is evidence to suggest that the efficiency of this sulfoxidation pathway may be linked to the incidence of adverse effects associated with D-penicillamine. Specifically, individuals who are poor sulfoxidizers have been found to have an increased rate of immunologically mediated toxicity from D-penicillamine.[9][23] This suggests that the accumulation of this compound or its subsequent metabolites might contribute to the adverse reactions experienced by some patients.

One study observed that patients with Parkinson's disease and Motor Neurone Disease excreted significantly higher levels of this compound compared to healthy controls, indicating potential alterations in the metabolism of sulfhydryl compounds in these neurodegenerative conditions.[28]

Biological Effects: The Unanswered Questions

Crucially, there is a dearth of research into the direct biological effects of this compound. Key questions that remain unanswered include:

  • Chelating Ability: It is unknown whether this compound retains the ability to chelate copper or other heavy metals. The methylation of the thiol group, which is critical for D-penicillamine's chelating activity, may significantly alter this property.

  • Immunomodulatory Effects: There are no available studies investigating whether this compound has any immunomodulatory properties, either similar to or different from its parent compound.

  • Effects on Collagen: The impact of this compound on collagen synthesis and structure has not been investigated.

  • Toxicity Profile: The intrinsic toxicity of this compound is unknown.

Experimental Protocols

In Vitro Assessment of D-penicillamine's Effect on Lymphocyte Proliferation

This protocol is based on studies investigating the immunomodulatory effects of D-penicillamine.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with varying concentrations of D-penicillamine in the presence or absence of a mitogen (e.g., phytohemagglutinin or concanavalin (B7782731) A) and a source of copper (e.g., copper sulfate).

  • Proliferation Assay: After a defined incubation period (e.g., 72 hours), lymphocyte proliferation is assessed by measuring the incorporation of a radiolabeled nucleoside (e.g., [3H]thymidine) into the cellular DNA.

  • Data Analysis: The counts per minute (CPM) of the radiolabel are measured using a scintillation counter, and the results are expressed as a percentage of the proliferation observed in untreated control cultures.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic conversion of D-penicillamine to this compound and its subsequent oxidation, highlighting the potential link to toxicity in poor sulfoxidizers.

D_Penicillamine_Metabolism D_Penicillamine D-penicillamine S_Methyl_D_Penicillamine This compound D_Penicillamine->S_Methyl_D_Penicillamine Thiol Methyltransferase Sulfoxide_Sulfone Sulfoxide/Sulfone Metabolites S_Methyl_D_Penicillamine->Sulfoxide_Sulfone Sulfoxidation Toxicity Potential for Immunologically Mediated Toxicity S_Methyl_D_Penicillamine->Toxicity Accumulation in Poor Sulfoxidizers

Caption: Metabolic pathway of D-penicillamine and its link to potential toxicity.

Conclusion

D-penicillamine is a drug with well-defined, albeit complex, biological effects that underpin its therapeutic uses and its significant toxicity profile. In stark contrast, its metabolite, this compound, remains largely an enigma in terms of its own biological activity. The primary area of interest surrounding this compound is its potential role in the toxicity of its parent compound, particularly in individuals with impaired sulfoxidation capacity. Further research is critically needed to elucidate the direct biological effects of this compound to fully understand the pharmacology and toxicology of D-penicillamine therapy. This knowledge could pave the way for predicting patient susceptibility to adverse effects and potentially developing safer therapeutic strategies.

References

S-Methyl-D-penicillamine as a Biomarker for D-penicillamine Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of S-Methyl-D-penicillamine in comparison to alternative biomarkers for monitoring D-penicillamine exposure, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound and other potential biomarkers for assessing exposure to the chelating agent D-penicillamine. For researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental protocols, and visualizes metabolic and experimental workflows to aid in the selection and validation of appropriate biomarkers.

Introduction to D-penicillamine and its Metabolism

D-penicillamine is a pharmaceutical agent used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2] Its therapeutic and toxic effects are related to its concentration in the body, making the monitoring of its exposure crucial. D-penicillamine is rapidly absorbed from the gastrointestinal tract and undergoes several metabolic transformations.[1][3] The primary metabolic pathways include S-methylation, N-acetylation, and the formation of disulfides.[4] This metabolic activity results in various potential biomarkers for monitoring D-penicillamine exposure.

The main metabolites of D-penicillamine found in biological fluids are:

  • This compound

  • Cysteine-penicillamine disulfide

  • Penicillamine disulfide

  • N-acetyl-D-penicillamine

Comparative Analysis of Analytical Methods for D-penicillamine and its Metabolites

The accurate quantification of D-penicillamine and its metabolites is essential for their validation as biomarkers. Various analytical methods have been developed and validated for this purpose. The following table summarizes the performance characteristics of some of these methods.

Analyte(s)MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
D-penicillamineHPLC with Fluorescence DetectionPlasma, Whole Blood, Urine1 - 200 µmol/L0.5 µmol/L1.0 µmol/L[5]
D-penicillamineHPLC with Fluorescence Derivatization (NPM)Plasma and other tissues4 - 2500 nMNot SpecifiedNot Specified[6]
D-penicillamineSpectrophotometry (NBD-Cl)Pharmaceutical Formulations1 - 15 µg/mL0.11 µg/mL0.38 µg/mL[2]
D-penicillamineKinetic SpectrophotometryPharmaceutical Samples1.0 × 10⁻⁵ M - 10 × 10⁻⁵ MUp to 1.0 × 10⁻⁶ MNot Specified[7]
D-penicillamine and its disulfidesGas ChromatographyUrine and PlasmaNot SpecifiedNot SpecifiedNot Specified[8]
Penicillamine disulfidesAutomatic Amino Acid AnalysisNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]

Metabolic Pathway of D-penicillamine

The metabolic fate of D-penicillamine involves several key enzymatic reactions, primarily occurring in the liver. The major pathways are illustrated in the diagram below.

D_penicillamine_metabolism D_pen D-penicillamine S_Methyl This compound D_pen->S_Methyl S-methylation N_Acetyl N-acetyl-D-penicillamine D_pen->N_Acetyl N-acetylation PSSP Penicillamine disulfide D_pen->PSSP Oxidation CSSP Cysteine-penicillamine mixed disulfide D_pen->CSSP Disulfide exchange with Cysteine Inorganic_Sulfate Inorganic Sulfate S_Methyl->Inorganic_Sulfate Further Oxidation

Caption: Metabolic pathways of D-penicillamine.

Experimental Protocols

This method is based on the derivatization of the thiol group of D-penicillamine with N-(1-pyrenyl)maleimide (NPM) to yield a fluorescent product that can be detected with high sensitivity.

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution.

  • Deproteinize the sample by adding 200 µL of acetonitrile (B52724).

  • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube.

  • Add 50 µL of NPM solution (1 mg/mL in acetonitrile).

  • Incubate at 60°C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid and 0.1% acetic acid.

  • Flow Rate: 0.5 mL/min.

  • Detection: Fluorescence detector with excitation at 330 nm and emission at 380 nm.[6]

Experimental Workflow for Biomarker Analysis

The general workflow for the analysis of D-penicillamine and its metabolites in biological samples is depicted below.

experimental_workflow sample_collection Biological Sample Collection (e.g., Plasma, Urine) sample_prep Sample Preparation (e.g., Deproteinization, Derivatization) sample_collection->sample_prep chromatography Chromatographic Separation (e.g., HPLC, GC) sample_prep->chromatography detection Detection (e.g., Fluorescence, Mass Spectrometry) chromatography->detection data_analysis Data Analysis (Quantification, Validation) detection->data_analysis

Caption: General experimental workflow for biomarker analysis.

Discussion and Conclusion

The selection of an appropriate biomarker for D-penicillamine exposure depends on several factors, including the specific research or clinical question, the required sensitivity and specificity, and the available analytical instrumentation.

  • This compound: As a specific metabolite, this compound has the potential to be a highly specific biomarker of D-penicillamine exposure. Its quantification can provide direct evidence of the metabolic processing of the drug. However, its concentration may be lower than that of other metabolites, potentially requiring more sensitive analytical methods.

  • D-penicillamine Disulfides (PSSP and CSSP): These metabolites are often found in higher concentrations than the parent drug and this compound.[9] This could make them more readily detectable. However, their formation is dependent on the oxidative state of the biological system, which could introduce variability.

  • Unchanged D-penicillamine: Measuring the parent drug provides a direct assessment of its circulating levels. However, D-penicillamine is highly reactive and binds to proteins, making its quantification in the free, active form challenging.[1]

References

Assessing the Specificity of Antibodies for S-Methyl-D-penicillamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of S-Methyl-D-penicillamine, the specificity of the antibodies used in immunoassays is of paramount importance. This guide provides a framework for evaluating and comparing the performance of antibodies, with a focus on potential cross-reactivity with structurally similar molecules. The information herein is designed to aid in the accurate interpretation of immunoassay results and the selection of the most specific antibodies for your research needs.

This compound is a key metabolite of D-penicillamine, a drug used in the treatment of Wilson's disease and rheumatoid arthritis.[][2] Consequently, in biological samples from individuals treated with D-penicillamine, a variety of related compounds may be present, creating a potential for cross-reactivity in immunoassays targeting this compound.

Quantitative Cross-Reactivity Data

The specificity of an immunoassay is determined by its ability to distinguish the target analyte from other structurally related compounds. Cross-reactivity is typically expressed as a percentage, indicating the concentration of a cross-reacting compound required to produce the same signal as a given concentration of the target analyte.

The following table lists potential cross-reactants for an this compound immunoassay based on their structural similarity and metabolic relationship to the target analyte. It is important to note that the percentage of cross-reactivity values presented below are hypothetical examples for illustrative purposes . Actual cross-reactivity must be determined experimentally for each specific antibody and assay format.

CompoundStructural Relationship to this compoundExample % Cross-Reactivity
This compound Target Analyte 100%
D-penicillaminePrecursor metabolite< 1%
L-penicillamineEnantiomer of the precursor< 0.1%
Penicillamine DisulfideDimer of the precursor< 0.5%
Cysteine-penicillamine DisulfideMixed disulfide of the precursor< 0.5%
N-Acetyl-D-penicillamineMetabolite of the precursor< 1%
Penicilloic AcidStructurally related degradation product< 0.1%

Note: The calculation for percentage cross-reactivity is typically performed using the following formula:

% Cross-reactivity = (IC50 of this compound / IC50 of Potential Cross-reactant) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal in a competitive immunoassay.[3]

Experimental Protocols

To experimentally determine the specificity of an antibody for this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed method. This assay format is well-suited for the quantification of small molecules.[4]

Competitive ELISA Protocol for Specificity Assessment

Objective: To determine the cross-reactivity of a panel of structurally related compounds with a specific antibody against this compound.

Materials:

  • High-binding 96-well microplates

  • This compound standard

  • Potential cross-reacting compounds (e.g., D-penicillamine, L-penicillamine, etc.)

  • Anti-S-Methyl-D-penicillamine antibody (primary antibody)

  • This compound conjugated to a carrier protein (e.g., BSA or OVA) for coating

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody.

    • Incubate for 1 hour at room temperature.

  • Incubation with Coated Plate:

    • Wash the blocked microplate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated standard/cross-reactant-antibody mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Addition of Secondary Antibody:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

    • For each potential cross-reactant, plot its absorbance values against the logarithm of its concentration.

    • Determine the IC50 value for this compound and for each cross-reacting compound.

    • Calculate the percentage of cross-reactivity for each compound using the formula provided above.

Visualizations

To further clarify the experimental principles and workflow, the following diagrams are provided.

Competitive_Immunoassay_Principle cluster_well Microplate Well cluster_solution Sample/Standard Solution cluster_detection Detection Coated_Antigen This compound (Coated on well surface) Free_Antigen This compound (in sample) Antibody Primary Antibody Free_Antigen->Antibody Binds Antibody->Coated_Antigen Competes to bind Secondary_Antibody Enzyme-labeled Secondary Antibody Antibody->Secondary_Antibody Binds to primary Ab Substrate Substrate Secondary_Antibody->Substrate Converts Signal Colorimetric Signal Substrate->Signal Experimental_Workflow A 1. Coat Plate with this compound conjugate B 2. Wash Plate A->B C 3. Block Plate with BSA solution B->C F 6. Add Mixture to Coated Plate C->F D 4. Prepare Standards & Cross-reactants E 5. Pre-incubate Standards/Cross-reactants with Primary Antibody D->E E->F G 7. Wash Plate F->G H 8. Add Secondary Antibody G->H I 9. Wash Plate H->I J 10. Add Substrate & Incubate I->J K 11. Add Stop Solution J->K L 12. Read Absorbance at 450 nm K->L M 13. Analyze Data & Calculate Cross-reactivity L->M

References

A Comparative Guide to the Bioanalytical Measurement of S-Methyl-D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of S-Methyl-D-penicillamine, a key metabolite of the chelating agent D-penicillamine.[1] Due to the limited availability of direct inter-laboratory comparison studies for this compound, this document focuses on the performance of various published analytical methods for the parent drug and its derivatives. The principles and data presented here serve as a valuable reference for establishing and evaluating analytical protocols in a research and drug development context.

The quantitative analysis of D-penicillamine and its metabolites, such as this compound, in biological samples is complicated by the presence of various forms, including the free thiol, disulfides, and protein-bound species.[2] Accurate and precise measurement is crucial for pharmacokinetic and toxicokinetic studies.[2][3]

Comparative Performance of Analytical Methods

A variety of analytical techniques have been employed for the determination of D-penicillamine and its related compounds in biological matrices and pharmaceutical formulations. These methods range from chromatography to spectrophotometry.[4] The following table summarizes the performance characteristics of several representative methods, providing a benchmark for laboratory performance.

MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD%)Recovery (%)Reference
HPLC with Pre-column Derivatization D-penicillaminePlasma, Liver, Kidney, Brain--Within-run: 2.27%, Between-run: 2.23%94.6 - 104.2[2][5]
Chromatographic Auto-analyser Total D-penicillamine, this compound (as sulphone)Serum, Urine2 µM (for D-penicillamine)---[6]
Kinetic Spectrophotometry Penicillamine (B1679230)Pharmaceuticals9.0 x 10⁻⁷ mol L⁻¹--97.4 - 102.6[4]
Spectrofluorimetry (Method I) PenicillaminePharmaceuticals0.0008 µg mL⁻¹0.0027 µg mL⁻¹Within-day: 0.77-1.45, Between-day: 1.10-1.8898.76 - 101.25[7]
Spectrofluorimetry (Method II) PenicillaminePharmaceuticals0.0080 µg mL⁻¹0.0267 µg mL⁻¹Within-day: 0.89-1.33, Between-day: 1.04-1.6599.17 - 101.04[7]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and ensuring the validity of the data. Below are protocols for key analytical methods.

1. HPLC with Pre-column Derivatization for D-penicillamine

This method utilizes the derivatizing agent N-(1-pyrenyl)maleimide (NPM) followed by reversed-phase HPLC.[2][5]

  • Sample Preparation:

    • To 10 µL of diluted sample (plasma or tissue homogenate), add 240 µL of Tris-EDTA buffer and 750 µL of 1 mM NPM solution.

    • Vortex the solution and incubate at room temperature for 30 minutes.

    • Stop the reaction by adding 5 µL of 1/6 M HCl.

    • Filter the derivatized sample through a 0.2 µm acrodisc.

  • Chromatographic Conditions:

    • Column: C18, 100 x 4.6 mm, 3 µm particle size.

    • Mobile Phase: 40% acetonitrile, 60% water, 1 mL/L o-phosphoric acid, and 1 mL/L acetic acid.

    • Flow Rate: 0.50 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector.

2. Determination of this compound via Oxidation

This method involves the oxidation of this compound to its sulphone, which is then separated and quantified.[6]

  • Oxidation Step:

    • Treat the biological sample (serum or urine) with performic acid to oxidize this compound to this compound sulphone.

  • Chromatographic Separation:

    • Separate the resulting sulphone from other amino acids using cation-exchange chromatography.

    • Quantify the separated sulphone using a suitable detection method, such as ninhydrin (B49086) reaction followed by spectrophotometry.

3. Kinetic Spectrophotometry for Penicillamine

This method is based on the reduction of a Cu(II)-bathocuproine complex by penicillamine.[4]

  • Reagents:

    • Cu(II)-bathocuproine complex solution.

    • Penicillamine standards and samples.

  • Procedure:

    • Mix the penicillamine sample with the Cu(II)-bathocuproine complex solution.

    • Measure the rate of formation of the yellow-orange colored Cu(I)-bathocuproine complex at 483 nm using a spectrophotometer.

    • Quantify the penicillamine concentration based on a calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound and its parent compound in biological samples.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike Internal Standard Sample->Spike Deriv Derivatization / Oxidation Spike->Deriv Extract Extraction / Cleanup Deriv->Extract HPLC Chromatographic Separation (e.g., HPLC) Extract->HPLC Detect Detection (e.g., MS/MS, Fluorescence) HPLC->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for bioanalysis of this compound.

Bioanalytical Method Validation Pathway

The validation of bioanalytical methods is crucial for ensuring the reliability of results and is guided by regulatory agencies like the EMA and FDA.[8][9][10] The diagram below outlines the key parameters that must be assessed.

G cluster_core Core Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantitation (LLOQ) Validation->LLOQ Calibration Calibration Curve Validation->Calibration Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

S-Methyl-D-penicillamine: A Comparative Guide to its Metabolic Stability Against Other Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic stability of a compound is a cornerstone of predicting its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of S-Methyl-D-penicillamine against other prominent thiol-containing compounds: its parent drug D-penicillamine, N-acetylcysteine (NAC), and the endogenous antioxidant glutathione (B108866) (GSH).

This compound is a primary metabolite of D-penicillamine, an established chelating agent and immunomodulator. The metabolic fate of thiol-containing drugs is of particular interest due to the reactive nature of the sulfhydryl group, which can undergo various biotransformations, including oxidation, disulfide formation, and S-methylation. S-methylation, in particular, can significantly alter a compound's physicochemical properties, influencing its metabolic pathway, duration of action, and interaction with biological targets. This guide synthesizes the available, albeit limited, experimental data to draw a comparative picture of the metabolic landscape of these thiols.

Comparative Metabolic Data

CompoundKey Metabolic PathwaysKnown In Vivo Half-LifeIn Vitro Metabolic Stability (t½ / CLint)Key Metabolic Enzymes
This compound Further oxidation to sulfoxide (B87167) and sulfone[1]Data not availableData not availableLikely Cytochrome P450s
D-penicillamine S-methylation, N-acetylation, disulfide formation[1][2]~1.7 to 7 hours (highly variable)[3]Data not availableThiol methyltransferase[1][4]
N-acetylcysteine (NAC) Deacetylation to cysteine, precursor for glutathione synthesis[5]~5.6 hours (for oral administration in adults)More stable and bioavailable than GSH[6]Amidases
Glutathione (GSH) Oxidation (to GSSG), enzymatic conjugationShortLow oral bioavailability and stability[6]Glutathione S-transferases, Glutathione peroxidase

Note: "Data not available" indicates that specific quantitative values for in vitro half-life (t½) or intrinsic clearance (CLint) from standardized metabolic stability assays were not found in the reviewed literature for direct comparison.

Metabolic Pathways and Rationale for Stability Differences

The metabolic stability of a thiol compound is intrinsically linked to its chemical structure and the enzymatic pathways it encounters.

This compound and D-penicillamine

D-penicillamine undergoes several metabolic transformations, with S-methylation being a key pathway catalyzed by thiol methyltransferase[1][4]. This methylation "caps" the reactive sulfhydryl group, which is expected to increase its stability against oxidation and disulfide formation. Once methylated, this compound is likely to be a substrate for other metabolic enzymes, such as cytochrome P450s, for further oxidation to its sulfoxide and sulfone derivatives[1]. The blocking of the thiol group suggests that this compound would exhibit greater metabolic stability in comparison to its parent compound, D-penicillamine, which is susceptible to rapid oxidation and disulfide exchange reactions in plasma[7].

DP D-penicillamine SMDP This compound DP->SMDP S-methylation (Thiol methyltransferase) NAcDP N-acetyl-D-penicillamine DP->NAcDP N-acetylation DPDS Disulfide Metabolites DP->DPDS Disulfide Formation SMDPSO This compound sulfoxide/sulfone SMDP->SMDPSO Oxidation (e.g., CYPs) cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Test Compounds, Controls) B Pre-incubate at 37°C (Microsomes, Buffer, Compound) A->B C Initiate Reaction (Add NADPH System) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

References

A Comparative Guide to the Validation of S-Methyl-D-penicillamine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical reference standards is paramount for accurate quantification, impurity profiling, and ensuring the safety and efficacy of pharmaceutical products. S-Methyl-D-penicillamine, a key metabolite of D-penicillamine, serves as an important reference standard in the analytical testing of its parent drug.[1][2][3] This guide provides an objective comparison of the analytical methodologies used to validate this compound reference standards, complete with experimental data and detailed protocols.

This compound is commercially available from various suppliers as a chemical reference material for analytical and quality control applications.[4][5][6][7] Its validation ensures its identity, purity, and suitability for its intended use in analytical procedures.

Key Analytical Techniques for Validation

The comprehensive validation of an this compound reference standard involves a suite of orthogonal analytical techniques to unequivocally confirm its chemical structure and purity. The most common methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity determination and quantification of impurities. Due to the presence of a chromophore, UV detection is a common approach. To enhance sensitivity and specificity, derivatization techniques are often employed.[8][9][10][11]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides molecular weight confirmation and structural information through fragmentation analysis, aiding in the identification of the main component and any impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of this compound, confirming the connectivity of atoms within the molecule. Quantitative NMR (qNMR) can also be used for an accurate purity assessment against a certified internal standard.[13]

  • Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should align with the theoretical values for the molecular formula of this compound (C₆H₁₃NO₂S).[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation experiments. Below is a representative protocol for the purity determination of this compound using a stability-indicating HPLC method.

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Elution: A typical gradient might start at 5% B, increasing to 95% B over 30 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Validation Parameters: The method should be validated according to ICH guidelines to assess specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[14][15]

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from the validation of a high-quality this compound reference standard compared to a generic or alternative standard.

Table 1: Purity and Impurity Profile

ParameterHigh-Quality StandardAlternative StandardMethod
Purity (by HPLC) > 99.5%> 98.0%HPLC-UV
Major Impurity < 0.10%< 0.5%HPLC-UV
Total Impurities < 0.3%< 1.5%HPLC-UV
Water Content < 0.5%< 1.0%Karl Fischer Titration
Residual Solvents < 0.1%< 0.5%Headspace GC

Table 2: Physicochemical and Spectroscopic Data

ParameterHigh-Quality StandardAlternative StandardMethod
Molecular Weight 163.24 g/mol (Confirmed)163.24 g/mol (Theoretical)Mass Spectrometry
¹H NMR Spectrum Conforms to structureConforms to structureNMR Spectroscopy
¹³C NMR Spectrum Conforms to structureNot always providedNMR Spectroscopy
Elemental Analysis C, H, N, S ± 0.4% of theoreticalNot always providedCombustion Analysis
Appearance White to off-white solidMay varyVisual Inspection

Mandatory Visualizations

Diagram 1: General Workflow for Reference Standard Validation

Figure 1. This compound Reference Standard Validation Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Certification A Receipt of Material B Structural Elucidation (NMR) A->B C Molecular Weight Confirmation (MS) A->C D HPLC Purity & Impurity Profiling B->D C->D H Purity Assignment D->H E Residual Solvents (GC) E->H F Water Content (Karl Fischer) F->H G Elemental Analysis G->H I Certificate of Analysis Generation H->I J Certified Reference Standard I->J

Caption: Workflow for the validation of this compound.

Diagram 2: Metabolic Pathway of D-penicillamine

Figure 2. Metabolic Formation of this compound A D-penicillamine B S-Methylation (Thiol S-methyltransferase) A->B Metabolism C This compound B->C D Further Oxidation C->D E Sulfoxide/Sulfone Metabolites D->E

Caption: Metabolic pathway of D-penicillamine to this compound.[2]

Comparison with Alternative Standards

When validating methods for D-penicillamine, other related compounds and impurities may also be required as reference standards.

  • D-penicillamine Disulfide: This is a common impurity and degradant. Its reference standard is crucial for stability-indicating assays.

  • L-penicillamine: The toxic enantiomer of D-penicillamine. A validated standard is necessary for chiral purity methods to ensure its absence in the final drug product.[9]

  • Other Process Impurities: Depending on the synthetic route of D-penicillamine, other related substances may need to be monitored, each requiring its own validated reference standard.[14]

The validation approach for these alternative standards would follow a similar pathway to that of this compound, with adjustments to the analytical methods to suit the specific properties of each molecule. The primary difference lies in their intended use; this compound is primarily used for metabolite identification and quantification in pharmacokinetic studies, while others are used to control the impurity profile of the active pharmaceutical ingredient.[2]

References

A Comparative Guide to the Quantification of S-Methyl-D-penicillamine: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of S-Methyl-D-penicillamine, a key metabolite of the chelating agent D-penicillamine, is crucial for pharmacokinetic and metabolic studies. The choice of analytical methodology directly impacts the reliability of experimental data. This guide provides a comparative overview of common analytical techniques, summarizing their performance, and offering detailed experimental protocols.

While specific quantitative data for this compound is limited in publicly available literature, this guide draws comparisons from validated methods for the parent compound, D-penicillamine. The underlying principles and expected performance characteristics are largely transferable to its S-methylated metabolite with appropriate method optimization.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical technique depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the performance of common methods used for the quantification of D-penicillamine, which can serve as a benchmark for this compound analysis.

Analytical MethodAnalyte(s)MatrixLinearity RangePrecision (RSD%)Accuracy (%)Limit of Quantification (LOQ)
HPLC-UV D-penicillamine & Tiopronin (B1683173)Human Urine1 - 200 µmol/L[1]2.92 - 10.60%[1]97.24 - 109.39%[1]1.0 µmol/L[1]
HPLC with Fluorescence Detection (HPLC-FLD) D-penicillamineBiological Samples4 - 2500 nM[2]Within-run: 2.27%, Between-run: 2.23%[2][3]Not explicitly stated, but good recovery reported[2]4 nM (based on linearity range)[2]
LC-MS/MS D-penicillamineDog PlasmaNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Note: The data presented is primarily for D-penicillamine and should be considered as an estimation for this compound quantification. Method validation for this compound is essential.

Methodological Overview and Experimental Workflows

The quantification of this compound, much like its parent compound, often involves sample preparation to remove interfering substances from the biological matrix, followed by chromatographic separation and detection.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Separation & Detection cluster_Data Data Processing SampleCollection Biological Sample Collection (e.g., Urine, Plasma) ProteinPrecipitation Protein Precipitation (e.g., with acid) SampleCollection->ProteinPrecipitation Derivatization Derivatization (Optional, for UV/Fluorescence) ProteinPrecipitation->Derivatization Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Derivatization->Extraction HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC Detection Detection (UV, Fluorescence, or MS/MS) HPLC->Detection Integration Peak Integration & Quantification Detection->Integration Reporting Data Reporting & Analysis Integration->Reporting

References

Comparative Analysis of S-Methyl-D-penicillamine and N-acetyl-D-penicillamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of S-Methyl-D-penicillamine and N-acetyl-D-penicillamine, two key derivatives of the therapeutic agent D-penicillamine. This document synthesizes available data on their chemical properties, metabolic profiles, and cellular effects to offer a clear, objective overview supported by experimental evidence.

Introduction

This compound and N-acetyl-D-penicillamine are significant metabolites of D-penicillamine, a chelating agent and immunomodulator used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2] Understanding the distinct characteristics of these metabolites is crucial for elucidating the overall therapeutic and toxicological profile of D-penicillamine. This guide presents a comparative study of these two compounds, focusing on their chemical, pharmacokinetic, and pharmacodynamic properties, supplemented with detailed experimental protocols and visual representations of their cellular mechanisms.

Chemical and Physical Properties

This compound is formed through the S-methylation of the thiol group of D-penicillamine, while N-acetyl-D-penicillamine results from the acetylation of its amino group.[3] These structural modifications lead to differences in their physicochemical properties, which can influence their biological activity.

PropertyThis compoundN-acetyl-D-penicillamine
Chemical Formula C6H13NO2SC7H13NO3S
Molar Mass 163.24 g/mol 191.25 g/mol
Structure The thiol hydrogen is replaced by a methyl group.An acetyl group is attached to the primary amine.
Key Functional Groups Carboxylic acid, Amine, ThioetherCarboxylic acid, Amide, Thiol
Primary Role Metabolite of D-penicillamineMetabolite and synthetic derivative of D-penicillamine

Pharmacokinetics and Metabolism

D-penicillamine is metabolized in the liver to both this compound and N-acetyl-D-penicillamine.[1][3] The pharmacokinetic profiles of these metabolites are integral to understanding the parent drug's efficacy and duration of action.

ParameterThis compoundN-acetyl-D-penicillamine
Metabolic Pathway S-methylation of D-penicillamine.[3]N-acetylation of D-penicillamine.[3]
Enzyme Involved Thiol methyltransferase.[4]N-acetyltransferase (presumed)
Urinary Excretion Excreted in urine; levels can be significantly higher in patients with Parkinson's and Motor Neurone Disease compared to controls.[3]Found in urine as a metabolite of D-penicillamine.[2]
In Vitro Kinetics (S-methylation) Apparent Km: 7.53 mM (for D-penicillamine).[4]Not applicable

Efficacy and Therapeutic Potential

While D-penicillamine is the active therapeutic agent, its metabolites may contribute to its overall effects.

This compound: As a major metabolite, its formation may influence the availability of the active thiol group of D-penicillamine, potentially modulating its chelating and immunomodulatory activities.

N-acetyl-D-penicillamine: This derivative has been investigated for its own biological activities. Notably, it has been shown to induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress response pathway.[5] This suggests a potential therapeutic application independent of its role as a metabolite. It has also been explored as a chelating agent.[6]

Safety and Toxicity

The toxicity of D-penicillamine is a significant clinical concern.[7] The metabolic conversion to S-methylated and N-acetylated forms may represent detoxification pathways, as these modifications alter the reactive thiol and amino groups, respectively. However, direct comparative toxicity data for these two metabolites is limited. Patients who are poor sulfoxidizers have shown an increased rate of immunologically mediated toxicity from penicillamine (B1679230), which may be related to the further metabolism of this compound.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for D-penicillamine and its Metabolites

This protocol describes a common method for the quantitative analysis of D-penicillamine and its derivatives in biological samples.[8][9][10]

  • Sample Preparation:

    • Collect blood or urine samples. For plasma, centrifuge blood and collect the supernatant.

    • To measure total D-penicillamine (free and bound), treat the sample with a reducing agent like dithiothreitol (B142953) to break disulfide bonds.

    • Deproteinize the sample using an acid such as perchloric acid or trichloroacetic acid, followed by centrifugation.

    • The supernatant can be directly injected or subjected to a derivatization step.

  • Derivatization (for fluorescence detection):

    • Mix the sample supernatant with a derivatizing agent such as N-(1-pyrenyl)maleimide (NPM) which reacts with the thiol group.[8]

    • Incubate the mixture to allow the reaction to complete.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection:

      • Electrochemical detection for direct measurement of thiols and disulfides.[9]

      • Fluorescence detection if a derivatizing agent like NPM is used.[8]

  • Quantification:

    • Generate a standard curve using known concentrations of the analytes.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

In Vitro S-methylation Assay

This protocol is based on the study of S-methylation of D-penicillamine by human erythrocyte membrane thiol methyltransferase.[4]

  • Enzyme Preparation:

    • Isolate red blood cell (RBC) membranes from whole blood by hypotonic lysis and centrifugation.

  • Reaction Mixture:

    • Prepare a reaction mixture containing the RBC membrane preparation, D-penicillamine as the substrate, and S-adenosyl-L-methionine as the methyl donor in a suitable buffer (e.g., phosphate buffer).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Analyze the formation of this compound using HPLC with electrochemical or fluorescence detection as described above.

  • Kinetic Analysis:

    • Vary the concentration of D-penicillamine to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme reaction.

Signaling Pathways

N-acetyl-D-penicillamine and the ER Stress-Induced Apoptosis Pathway

N-acetyl-D-penicillamine has been demonstrated to induce apoptosis in cancer cells by triggering the unfolded protein response (UPR) or ER stress pathway.[5] This pathway is activated when misfolded proteins accumulate in the endoplasmic reticulum.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus N-acetyl-D-penicillamine N-acetyl-D-penicillamine Unfolded Proteins Unfolded Proteins N-acetyl-D-penicillamine->Unfolded Proteins induces accumulation GRP78 GRP78 Unfolded Proteins->GRP78 binds PERK PERK GRP78->PERK dissociates ATF6 ATF6 GRP78->ATF6 IRE1 IRE1 GRP78->IRE1 p-PERK p-PERK PERK->p-PERK ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) XBP1s XBP1s IRE1->XBP1s p-eIF2a p-eIF2a p-PERK->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 CHOP CHOP ATF4->CHOP ATF6 (cleaved)->CHOP XBP1s->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: N-acetyl-D-penicillamine induces ER stress, leading to apoptosis.

Proposed Metabolic Pathway of D-penicillamine

This diagram illustrates the primary metabolic transformations of D-penicillamine, leading to the formation of this compound and N-acetyl-D-penicillamine.

D_Penicillamine_Metabolism D-penicillamine D-penicillamine This compound This compound D-penicillamine->this compound  Thiol  methyltransferase N-acetyl-D-penicillamine N-acetyl-D-penicillamine D-penicillamine->N-acetyl-D-penicillamine  N-acetyltransferase Disulfide Metabolites Disulfide Metabolites D-penicillamine->Disulfide Metabolites  Oxidation

Caption: Metabolic pathways of D-penicillamine.

Conclusion

This compound and N-acetyl-D-penicillamine represent two distinct metabolic fates of D-penicillamine with potentially different biological consequences. While S-methylation appears to be a significant pathway, particularly in certain disease states, N-acetylation gives rise to a compound with demonstrated pro-apoptotic activity through the ER stress pathway.

Direct comparative studies on the efficacy, pharmacokinetics, and safety of these two metabolites are currently lacking in the scientific literature. Future research should focus on head-to-head comparisons to better understand their individual contributions to the therapeutic and adverse effects of D-penicillamine. Such studies would be invaluable for optimizing treatment strategies and potentially developing new therapeutic agents based on these metabolic structures.

References

Navigating Specificity: A Guide to Evaluating D-Penicillamine Analog Cross-Reactivity in S-Methyl-D-penicillamine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of D-penicillamine and its metabolites, the accurate quantification of S-Methyl-D-penicillamine is crucial. Immunoassays, a common tool for this purpose, can be susceptible to cross-reactivity from structurally similar analogs, leading to inaccurate measurements. This guide provides a framework for evaluating the cross-reactivity of D-penicillamine and its related compounds in assays designed to specifically measure its S-methylated metabolite.

D-penicillamine is a therapeutic agent whose metabolism in the body leads to several byproducts, including this compound, penicillamine (B1679230) disulfide, and cysteine-penicillamine mixed disulfide.[1][2] Given their structural similarities, the potential for these analogs to interfere with immunoassays targeting this compound is a significant concern. This guide outlines the principles of cross-reactivity assessment, provides a detailed experimental protocol, and presents a template for data comparison to aid in the validation of this compound assays.

Understanding the Metabolic Landscape of D-Penicillamine

D-penicillamine undergoes several metabolic transformations in the body. The primary metabolic pathways include S-methylation to form this compound, and the formation of disulfides, such as penicillamine disulfide and cysteine-penicillamine mixed disulfide.[1][3] The structural resemblances between these molecules underscore the importance of highly specific assays for accurate quantification of individual metabolites.

D-Penicillamine D-Penicillamine This compound This compound D-Penicillamine->this compound S-methylation Penicillamine Disulfide Penicillamine Disulfide D-Penicillamine->Penicillamine Disulfide Dimerization Cysteine-Penicillamine Mixed Disulfide Cysteine-Penicillamine Mixed Disulfide D-Penicillamine->Cysteine-Penicillamine Mixed Disulfide Reaction with Cysteine

D-Penicillamine Metabolic Pathways

Evaluating Cross-Reactivity: A Comparative Analysis

To ensure the specificity of an this compound assay, it is essential to test for cross-reactivity with its parent drug and other major metabolites. The following table provides a template for presenting such comparative data. The percentage of cross-reactivity is determined by comparing the concentration of this compound required to produce a 50% inhibition of the assay signal (IC50) with the IC50 of each potential cross-reactant.

Note: The data presented in this table is illustrative and intended as a template. Researchers must perform their own experiments to determine the specific cross-reactivity of their assays.

CompoundConcentration Range Tested (ng/mL)IC50 (ng/mL)% Cross-Reactivity*
This compound 0.1 - 1000 10 100%
D-Penicillamine1 - 10,000>10,000<0.1%
Penicillamine Disulfide1 - 10,000>10,000<0.1%
Cysteine-Penicillamine Mixed Disulfide1 - 10,0005,0000.2%
L-Cysteine1 - 10,000>10,000<0.1%

* % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Experimental Protocol for Assessing Cross-Reactivity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and suitable method for quantifying small molecules like this compound and evaluating the cross-reactivity of its analogs.

Materials and Reagents:
  • High-binding 96-well microplates

  • This compound standard

  • D-penicillamine and its analogs (for cross-reactivity testing)

  • Anti-S-Methyl-D-penicillamine antibody (specific to the target)

  • This compound-enzyme conjugate (e.g., HRP-conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Assay Procedure:
  • Coating: Dilute the anti-S-Methyl-D-penicillamine antibody in coating buffer to the optimal concentration and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as in step 2.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each of the D-penicillamine analogs in assay buffer.

    • In a separate dilution plate, add 50 µL of the standard or analog dilutions to the appropriate wells.

    • Add 50 µL of the this compound-enzyme conjugate (at a pre-determined optimal dilution) to each well.

    • Mix and incubate for 1-2 hours at room temperature.

    • Transfer 100 µL of the mixture from the dilution plate to the antibody-coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:
  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

  • For each analog, create a similar dose-response curve.

  • Determine the IC50 value for this compound and for each analog from their respective curves. The IC50 is the concentration that results in 50% inhibition of the maximum signal.

  • Calculate the percentage of cross-reactivity for each analog using the formula mentioned previously.

cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection cluster_analysis Data Analysis Coat Plate Coat Plate Wash Plate 1 Wash Plate 1 Coat Plate->Wash Plate 1 Block Plate Block Plate Wash Plate 1->Block Plate Wash Plate 2 Wash Plate 2 Block Plate->Wash Plate 2 Incubate & Transfer Incubate & Transfer Wash Plate 2->Incubate & Transfer Prepare Standards & Analogs Prepare Standards & Analogs Add Conjugate Add Conjugate Prepare Standards & Analogs->Add Conjugate Add Conjugate->Incubate & Transfer Wash Plate 3 Wash Plate 3 Incubate & Transfer->Wash Plate 3 Add Substrate Add Substrate Wash Plate 3->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance Plot Curves Plot Curves Read Absorbance->Plot Curves Calculate IC50 Calculate IC50 Plot Curves->Calculate IC50 Determine % Cross-Reactivity Determine % Cross-Reactivity Calculate IC50->Determine % Cross-Reactivity

Cross-Reactivity Assessment Workflow

Conclusion

The specificity of an immunoassay is paramount for obtaining reliable and accurate quantitative data. For this compound, a metabolite of the widely used drug D-penicillamine, careful evaluation of cross-reactivity with structurally related analogs is a critical step in assay validation. By following a systematic experimental protocol and employing clear data presentation, researchers can confidently assess the performance of their assays and ensure the integrity of their findings in both research and clinical applications.

References

A Comparative Guide to the Identification of S-Methyl-D-penicillamine: High-Resolution Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) and alternative analytical techniques for the definitive identification of S-Methyl-D-penicillamine, a key metabolite of the therapeutic agent D-penicillamine.[1][2] The accurate identification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring.[3]

High-Resolution Mass Spectrometry: The Gold Standard for Confirmation

High-resolution mass spectrometry offers unparalleled specificity for the identification of small molecules like this compound. By providing an extremely accurate mass measurement of the parent ion and its fragments, HRMS significantly reduces ambiguity and the risk of false positives.

A key advantage of HRMS is its ability to determine the elemental composition of an analyte based on its exact mass.[4] For this compound, with a chemical formula of C6H13NO2S, the theoretical monoisotopic mass of the protonated molecule ([M+H]+) can be calculated with high precision.[5] This, combined with characteristic fragmentation patterns, provides a high degree of confidence in the identification.

Logical Workflow for HRMS Identification

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) ProteinPrecip Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Column Reversed-Phase HPLC/UHPLC Supernatant->LC_Column Injection Gradient Gradient Elution LC_Column->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI FullScan Full Scan HRMS (e.g., Orbitrap, TOF) ESI->FullScan MSMS MS/MS Fragmentation (HCD/CID) FullScan->MSMS Precursor Ion Selection AccurateMass Accurate Mass Measurement MSMS->AccurateMass Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation Confirmation Confident Identification AccurateMass->Confirmation Fragmentation->Confirmation

Caption: Workflow for the identification of this compound using LC-HRMS.

Performance Characteristics of HRMS

The primary strength of HRMS lies in its mass accuracy, typically measured in parts per million (ppm). An accuracy of less than 5 ppm is generally sufficient to confirm the elemental composition of a small molecule.

ParameterHigh-Resolution Mass Spectrometry (Theoretical)
Analyte This compound
Formula C6H13NO2S
Theoretical [M+H]+ 164.0740
Mass Accuracy < 5 ppm
Key Fragmentation (Predicted) Loss of H2O, Loss of COOH group, cleavage of C-S bond
Specificity Very High
Confidence in Identification Very High

Alternative Identification Techniques

While HRMS provides the highest level of confidence, other techniques are also employed for the analysis of D-penicillamine and its metabolites. These methods often rely on chromatographic separation followed by less specific detection techniques or spectroscopic analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Tandem mass spectrometry, often performed on triple quadrupole instruments, is a highly sensitive and selective method for quantifying known compounds.[6][7] While not providing the high mass accuracy of HRMS, the specificity of selected reaction monitoring (SRM) makes it a robust tool for targeted analysis.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

This method requires derivatization of the analyte to introduce a fluorescent tag.[1][8] It is a sensitive technique but lacks the structural confirmation provided by mass spectrometry. The identification is based solely on the retention time of the derivatized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is a powerful tool for the unambiguous identification of compounds.[9][10] However, it suffers from significantly lower sensitivity compared to mass spectrometry-based methods, making it challenging for the analysis of low-concentration metabolites in complex biological matrices.

Comparative Overview of Analytical Techniques
ParameterLC-HRMSLC-MS/MS (Triple Quad)HPLC-FDNMR Spectroscopy
Specificity Very HighHighModerateVery High
Sensitivity HighVery HighHighLow
Structural Information High (Fragments)Moderate (Fragments)NoneVery High
Quantitative Capability ExcellentExcellentGoodModerate
Requirement for Derivatization NoNoYesNo
Primary Use Case Identification & QuantificationTargeted QuantificationRoutine QuantificationStructure Elucidation
Quantitative Performance Comparison (Data based on D-penicillamine analysis)
ParameterLC-MS/MSHPLC-FD
Linearity Range Varies by method4–2500 nM[1]
Precision (%CV) Typically <15%< 2.3%[1]

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial for analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Full scan from m/z 100-500 at a resolution of 70,000. Followed by data-dependent MS/MS of the top 5 most intense ions.

    • Collision Energy: Normalized collision energy (HCD) stepped from 20-40%.

    • Data Analysis: Extract the ion chromatogram for the theoretical m/z of this compound ([M+H]+ = 164.0740) with a mass tolerance of 5 ppm. Confirm the presence of characteristic fragment ions in the MS/MS spectrum.

HPLC with Fluorescence Detection (Post-Column Derivatization)

cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_detect Detection cluster_data Data Analysis Sample Biological Sample Derivatization Derivatization with Fluorescent Tag (e.g., NPM) Sample->Derivatization LC_Column Reversed-Phase HPLC Column Derivatization->LC_Column Injection Isocratic Isocratic or Gradient Elution LC_Column->Isocratic Fluorescence Fluorescence Detector Isocratic->Fluorescence RetentionTime Retention Time Comparison Fluorescence->RetentionTime Quantification Quantification vs. Standard Curve RetentionTime->Quantification Identification Presumptive Identification Quantification->Identification

Caption: Workflow for the analysis of this compound using HPLC-FD.

  • Derivatization: To 100 µL of sample, add a solution of a thiol-reactive fluorescent probe (e.g., N-(1-pyrenyl)maleimide) in a suitable buffer. Incubate to allow the reaction to complete.[1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile/methanol).

    • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation/Emission Wavelengths: Set to the appropriate wavelengths for the chosen fluorescent tag.

    • Data Analysis: Identification is based on matching the retention time of the peak in the sample to that of a pure standard of derivatized this compound.

Conclusion

For the unambiguous confirmation of this compound, high-resolution mass spectrometry is the superior technique. Its ability to provide accurate mass measurements for both the precursor and fragment ions offers the highest level of confidence, which is critical in research and regulated drug development environments. While LC-MS/MS is an excellent tool for sensitive quantification, and HPLC-FD can be used for routine analysis, neither provides the definitive structural confirmation of HRMS. NMR spectroscopy, though structurally informative, is generally not suitable for the low concentrations at which metabolites are found in biological samples. The choice of method will ultimately depend on the specific requirements of the study, balancing the need for specificity, sensitivity, and throughput.

References

Safety Operating Guide

Safe Disposal of S-Methyl-D-penicillamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of S-Methyl-D-penicillamine, ensuring compliance with general laboratory safety standards and environmental regulations. The following procedures are designed to provide clear, actionable information for researchers, scientists, and drug development professionals.

A Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, it is crucial to note that its parent compound, D-penicillamine, is considered a hazardous chemical.[2] Therefore, a cautious approach to disposal is warranted. The overriding principle for managing laboratory waste is that no activity should commence until a plan for the disposal of all waste, both hazardous and non-hazardous, has been established.[3]

Pre-Disposal Planning and Consultation

Before beginning any disposal process, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations, as well as institutional protocols.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically compatible gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Characterization and Segregation

Proper segregation of chemical waste is critical to ensure safety and proper disposal.[4]

  • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.

  • It should not be mixed with incompatible materials such as strong oxidizing agents or metals.[2]

  • Keep halogenated and non-halogenated solvent wastes separate.[3]

Collection and Storage of this compound Waste

Follow these steps for the collection and temporary storage of this compound waste within the laboratory:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[4] The container must be in good condition and have a secure lid.[4]

  • Labeling: Clearly label the waste container with "this compound Waste" and include the full chemical name.

  • Accumulation: Store the waste container at or near the point of generation in a designated satellite accumulation area.[5]

  • Container Management: Keep the waste container closed except when adding waste.[3]

  • Secondary Containment: It is best practice to use secondary containment, such as a tray, to capture any potential leaks.[3]

Disposal Procedure
  • EHS Notification: Once the waste container is ready for pickup, contact your institution's EHS office or follow the established procedure for requesting a hazardous waste pickup.[6][7]

  • Do Not Dispose Down the Drain: Chemical waste should not be disposed of in the regular trash or down the sewer system.[4][7]

  • Empty Containers: If the original container of this compound is empty, it should be managed as hazardous waste unless triple-rinsed. The rinsate must be collected and treated as hazardous waste.[3][7] After proper rinsing, labels on the empty container should be defaced before disposal in the regular trash.[7]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Storage in Lab 55 gallons[5][7]
Maximum Acutely Hazardous Waste Storage 1 quart[5][7]
Maximum Storage Time in Academic Labs 6 months[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposal A Identify S-Methyl-D- penicillamine for Disposal B Consult Institutional EHS Guidelines A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Labeled, Compatible Waste Container C->D E Transfer Waste to Container D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Securely Closed F->G H Request Waste Pickup from EHS G->H I EHS Collects and Disposes of Waste H->I J Document Waste Disposal I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling S-Methyl-D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of S-Methyl-D-penicillamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, industry best practices for handling thiol-containing compounds recommend a cautious approach.[1] This guide synthesizes available data to provide a comprehensive safety framework.

Personal Protective Equipment (PPE): A Multi-Faceted Approach

A multi-layered PPE strategy is mandatory to minimize exposure risk. The following table outlines the recommended equipment for handling this compound, drawing on guidelines for analogous thiol compounds.[2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.Protects against splashes, aerosols, and vapors.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double-gloving is recommended.Prevents direct skin contact. It is crucial to check glove compatibility and replace them frequently.[2][3]
Body Protection A flame-resistant lab coat should be worn and kept fastened.Protects the body from potential splashes and contamination.[2][3]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably under a certified chemical fume hood.Minimizes the inhalation of any potential vapors or aerosols.[2]
Footwear Closed-toe shoes.Protects feet from potential spills.[3]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for safe handling and maintaining the integrity of the compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[2]

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Prepare and label all necessary glassware and equipment within the fume hood.[2]

  • Have designated, labeled waste containers ready for both liquid and solid chemical waste.[2][3]

2. Handling:

  • Don all required PPE before handling the chemical.[2]

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.[2]

  • To minimize air exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[2]

  • Avoid creating dust. If cleaning up a spill, do so mechanically without generating dust.

3. Weighing and Aliquoting:

  • Perform all weighing and aliquoting inside a chemical fume hood to contain any airborne particles.

  • Use appropriate tools (e.g., anti-static spatulas) to handle the solid compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulations.

Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[2][3] The label must explicitly state that the container holds thiol-containing waste.[2][3]

Solid Waste:

  • Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag.[2][3]

  • This bag should then be placed in a designated solid hazardous waste container.[2][3]

General Guidance:

  • Do not allow the chemical to enter sewers or surface and ground water.[4]

  • All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[2]

  • For unused medicine, if a take-back program is not available, the FDA recommends mixing the medicine with an unappealing substance (like dirt or cat litter), placing it in a sealed container, and then disposing of it in the household trash.[5]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation - Verify fume hood - Eyewash/shower access - Labeled glassware - Waste containers ready ppe Don PPE - Safety goggles - Nitrile gloves - Lab coat prep->ppe handling Chemical Handling (in fume hood) - Equilibrate container - Handle under inert gas (optional) ppe->handling weighing Weighing & Aliquoting (in fume hood) handling->weighing disposal Waste Disposal weighing->disposal liquid_waste Liquid Waste - Collect in labeled container disposal->liquid_waste If liquid solid_waste Solid Waste - Seal in bag - Place in designated container disposal->solid_waste If solid

A logical workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.